Bismuth;potassium;iodide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
BiIK+3 |
|---|---|
Molecular Weight |
374.9832 g/mol |
IUPAC Name |
bismuth;potassium;iodide |
InChI |
InChI=1S/Bi.HI.K/h;1H;/q+3;;+1/p-1 |
InChI Key |
LGZDJGBWJIWSIV-UHFFFAOYSA-M |
Canonical SMILES |
[K+].[I-].[Bi+3] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of Potassium Tetraiodobismuthate
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium tetraiodobismuthate (KBiI₄) is an inorganic coordination compound, widely recognized as the active component in Dragendorff's reagent, a crucial tool in analytical chemistry for the detection of alkaloids and other nitrogenous organic compounds. While its application is well-established, a detailed understanding of its chemical structure is vital for researchers exploring its potential in materials science and as a synthon in drug development, leveraging the known therapeutic properties of bismuth compounds. This guide provides a comprehensive technical overview of the synthesis, chemical structure, and analytical characterization of potassium tetraiodobismuthate, presenting quantitative data, detailed experimental protocols, and logical workflow diagrams to facilitate advanced research and application.
Chemical and Physical Properties
Potassium tetraiodobismuthate is an air-sensitive, orange-colored complex salt. It is typically handled in solution due to its reactivity and sensitivity to light.
| Property | Value | Source |
| Molecular Formula | BiI₄K | [PubChem CID: 3082513] |
| Molecular Weight | 755.70 g/mol | [PubChem CID: 3082513] |
| IUPAC Name | potassium tetraiodobismuthate(III) | [PubChem CID: 3082513] |
| CAS Number | 39775-75-2 | [PubChem CID: 3082513] |
| Common Synonyms | Bismuth potassium iodide; Dragendorff's Reagent | [PubChem CID: 3082513] |
Molecular and Crystal Structure
Contrary to what its name might suggest, the [BiI₄]⁻ anion does not exist as a discrete, isolated tetrahedral ion in the solid state. Instead, single-crystal X-ray diffraction studies on the monohydrate, KBiI₄·H₂O, have revealed a polymeric structure.
The fundamental building block of the anionic component is the six-coordinate [BiI₆] octahedron. These octahedra share two opposite edges to form infinite one-dimensional zigzag chains, with the overall stoichiometry of [BiI₄]⁻.[1] This edge-sharing arrangement results in two types of iodine atoms: terminal and bridging. The potassium cations and water molecules reside between these anionic chains, providing charge balance and stabilizing the crystal lattice.
Crystallographic Data
The crystallographic parameters for potassium tetraiodobismuthate monohydrate (KBiI₄·H₂O) have been determined by single-crystal X-ray diffraction.[1]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a | 7.9050(16) Å |
| b | 7.7718(16) Å |
| c | 18.233(4) Å |
| β | 97.45(3)° |
| Z (Formula units/cell) | 4 |
Quantitative Structural Data: Bond Lengths
The Bi-I bond lengths within the edge-sharing [BiI₆] octahedral chains vary depending on the role of the iodine atom. Terminal bonds are shorter and stronger, while bridging bonds are elongated. This asymmetry is characteristic of halobismuthate complexes with polymeric structures.[2]
| Bond | Bond Length Range (Å) | Description |
| Bi - I (terminal) | ~2.91 | Bond between bismuth and a non-bridging iodine atom. |
| Bi - I (bridging) | up to ~3.29 | Bond between bismuth and an iodine atom shared between two adjacent [BiI₆] octahedra. |
Data are representative for edge-sharing [BiI₆] chains forming a [BiI₄]⁻ polymer.[2]
Experimental Protocols
Synthesis of Potassium Tetraiodobismuthate (Dragendorff's Reagent)
This protocol describes the preparation of the analytical solution, which contains the KBiI₄ complex. The synthesis involves the reaction of a Bi³⁺ source with excess potassium iodide.[2]
Chemical Reaction: Bi³⁺ + 4 KI → K[BiI₄] + 3 K⁺
Materials:
-
Bismuth(III) subnitrate (Bi(NO₃)₃·5H₂O) or Bismuth(III) nitrate (B79036)
-
Glacial Acetic Acid (CH₃COOH)
-
Potassium Iodide (KI)
-
Deionized Water
Procedure (Munier and Macheboeuf modification): The reagent is typically prepared as two separate stock solutions for stability and mixed before use.[2]
-
Solution A:
-
Dissolve 0.85 g of bismuth subnitrate in a mixture of 10 mL of glacial acetic acid and 40 mL of deionized water. Gentle heating may be required to achieve full dissolution.
-
If bismuth nitrate is used, dissolve 1.7 g in the same acid-water mixture. Note that bismuth salts hydrolyze easily, and a low pH must be maintained.[3]
-
-
Solution B:
-
Dissolve 8 g of potassium iodide in 20 mL of deionized water.
-
-
Working Spray Reagent Preparation:
-
Immediately before use, mix 5 mL of Solution A with 5 mL of Solution B.
-
Add 20 mL of glacial acetic acid to the mixture.
-
Dilute the final solution to 100 mL with deionized water. The resulting solution is orange-red and should be used for chromatographic spraying or spot tests.
-
Caption: Diagram 1: Synthesis Workflow for KBiI4 Solution.
Characterization by X-ray Diffraction (XRD)
Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional atomic arrangement of KBiI₄.
Methodology Overview:
-
Crystal Growth: High-quality single crystals of KBiI₄·H₂O are grown from a concentrated aqueous solution of BiI₃ and KI via slow evaporation.
-
Data Collection: A suitable crystal is mounted on a goniometer in a single-crystal X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). The crystal is rotated, and the diffraction patterns (reflections) are collected at various orientations using a detector.
-
Structure Solution and Refinement: The collected data are processed to determine the unit cell parameters and space group.[1] The initial crystal structure is solved using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined using least-squares methods against the experimental diffraction data to achieve the final, accurate structural model.
Application in Drug Development and Analysis
The primary application of potassium tetraiodobismuthate is in the qualitative analysis of alkaloids, which are a major class of naturally derived compounds with significant pharmacological activity.
Mechanism of Action: The detection mechanism relies on the formation of an insoluble ion pair. Most alkaloids possess a tertiary amine functional group which is protonated in the acidic reagent solution to form a quaternary ammonium (B1175870) cation. This cation then forms a complex with the large tetraiodobismuthate anion, resulting in a distinct orange-to-red precipitate.[2]
Reaction:
-
R₃N (Alkaloid) + H⁺ → [R₃NH]⁺ (Protonated Alkaloid)
-
[R₃NH]⁺ + [BiI₄]⁻ → [R₃NH]⁺[BiI₄]⁻↓ (Orange Precipitate)
Caption: Diagram 2: Alkaloid Detection Mechanism.
In the context of drug development, this reagent is invaluable for the initial screening of natural product extracts to identify potential alkaloid-containing fractions for further isolation and pharmacological testing. Furthermore, the chemistry of bismuth-containing compounds is of growing interest for their antimicrobial and anticancer properties, suggesting that KBiI₄ could serve as a precursor for novel therapeutic agents.
References
Dragendorff's Reagent: A Comprehensive Technical Guide to its History, Development, and Application in Alkaloid Detection
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Dragendorff's reagent, a cornerstone in the qualitative and quantitative analysis of alkaloids. From its historical roots to modern applications, this document details the reagent's chemical principles, preparation protocols, and its enduring significance in phytochemical and pharmaceutical research.
Introduction: A Historical Perspective
Dragendorff's reagent, a solution of potassium bismuth iodide, was first introduced in 1866 by the Estonian-German pharmacologist Johann Georg Noel Dragendorff.[1] Initially developed for the rapid screening of herbal extracts for the presence of alkaloids, this reagent has remained a vital tool in pharmacognosy and natural product chemistry for over a century and a half. Its persistence in analytical protocols is a testament to its reliability and broad applicability. The reagent's reaction with most alkaloids produces a characteristic orange to orange-red precipitate, providing a simple yet effective visual confirmation of their presence.[1][2]
Chemical Principles and Reaction Mechanism
The efficacy of Dragendorff's reagent lies in its ability to form an insoluble ion pair with nitrogen-containing alkaloid compounds. The reagent itself is a complex salt, potassium tetraiodobismuthate(III) (K[BiI4]), formed from the reaction of bismuth subnitrate with potassium iodide in an acidic medium.
The detection of alkaloids proceeds via a two-step mechanism:
-
Protonation of the Alkaloid: Most alkaloids possess a tertiary amine group which is basic. In the acidic environment of the Dragendorff's reagent solution, the nitrogen atom of the alkaloid is protonated, forming a positively charged quaternary ammonium (B1175870) ion.
-
Ion Pair Formation: The protonated alkaloid then forms an insoluble ion pair with the large, negatively charged tetraiodobismuthate anion ([BiI4]⁻) present in the reagent. This complex precipitates out of the solution, yielding the characteristic orange to orange-red color.
It is important to note that the reagent is not entirely specific to alkaloids and can give false-positive results with other nitrogenous compounds, such as certain proteins and amino acids.[3] Additionally, not all alkaloids react with Dragendorff's reagent; for instance, caffeine (B1668208) and other purine (B94841) alkaloids do not typically form a precipitate.[2]
Reaction Mechanism Diagram
Caption: Chemical pathway of Dragendorff's reagent formation and its reaction with an alkaloid.
Quantitative Analysis and Sensitivity
While primarily used for qualitative screening, Dragendorff's reagent can be adapted for quantitative estimations of alkaloids. A common method involves a spectrophotometric assay where the bismuth content of the precipitated alkaloid-reagent complex is determined. One such method, which involves the formation of a yellow bismuth complex with thiourea (B124793) in nitric acid, has been shown to obey the Beer-Lambert law in the concentration range of 0.06 to 50 µg/mL.[4][5][6]
The sensitivity of Dragendorff's reagent varies depending on the specific alkaloid and the analytical technique employed. The following table summarizes available data on the detection limits for various alkaloids.
| Alkaloid | Method | Detection Limit | Reference |
| Total Alkaloids | Spectrophotometry | 0.06 µg/mL (Lower Limit of Linearity) | [4][5][6] |
| Stachydrine | Thin Layer Chromatography (TLC) with enhanced Dragendorff-Wagner's reagent | 2.0 µg | [7][8] |
| Quinine | Spot Test | 5 ppm | [9] |
Experimental Protocols
Preparation of Dragendorff's Reagent
Several formulations for Dragendorff's reagent exist. A commonly used preparation involves two separate stock solutions that are mixed prior to use to ensure stability.
Stock Solution A:
-
Dissolve 0.85 g of bismuth subnitrate in a mixture of 10 mL of glacial acetic acid and 40 mL of deionized water.
Stock Solution B:
-
Dissolve 8 g of potassium iodide in 20 mL of deionized water.
Working Solution:
-
Mix 5 mL of Stock Solution A, 5 mL of Stock Solution B, and 20 mL of glacial acetic acid.
-
Dilute the mixture to 100 mL with deionized water.
-
Store the stock solutions in amber glass bottles. The working solution should be prepared fresh.
Qualitative Spot Test for Alkaloids
This protocol is suitable for the rapid screening of plant extracts or solutions for the presence of alkaloids.
Methodology:
-
Sample Preparation: Acidify the sample solution (e.g., a plant extract) with a few drops of dilute hydrochloric acid.
-
Test: Place a few drops of the acidified sample solution onto a spot plate or into a test tube.
-
Reagent Addition: Add 1-2 drops of Dragendorff's working solution.
-
Observation: The formation of an orange to orange-red precipitate indicates the presence of alkaloids.
Thin-Layer Chromatography (TLC) Visualization
Dragendorff's reagent is widely used as a visualizing agent for alkaloids separated by TLC.
Methodology:
-
TLC Development: Develop the TLC plate with the sample and appropriate standards in a suitable solvent system.
-
Drying: After development, thoroughly dry the TLC plate in a fume hood to remove all traces of the mobile phase.
-
Spraying: Spray the dried TLC plate evenly with Dragendorff's working solution until the plate is moist.
-
Visualization: Alkaloid-containing spots will appear as orange to orange-red spots on a pale yellow background. The intensity of the color can give a preliminary indication of the concentration.
Experimental Workflow
The following diagram illustrates a typical workflow for the detection of alkaloids in a plant sample using Dragendorff's reagent.
Caption: A generalized experimental workflow for alkaloid detection using Dragendorff's reagent.
Conclusion and Future Perspectives
For over 150 years, Dragendorff's reagent has been an indispensable tool in the field of natural product chemistry. Its simplicity, reliability, and broad reactivity with a wide range of alkaloids have ensured its continued use in both academic research and industrial quality control. While more sophisticated analytical techniques such as HPLC and LC-MS provide greater sensitivity and specificity for the identification and quantification of individual alkaloids, Dragendorff's reagent remains a valuable and cost-effective method for initial screening and qualitative analysis. Ongoing research into modified and enhanced versions of the reagent suggests that this classic analytical tool will continue to evolve and find new applications in the ever-expanding field of drug discovery and development from natural sources.
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. Dragendorff's reagent - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Spectrophotometric method for estimation of alkaloids precipitable with Dragendorff's reagent in plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Spectrophotometric method for estimation of alkaloids precipitable with Dragendorff's reagent in plant materials. | Semantic Scholar [semanticscholar.org]
- 7. TLC-MS identification of alkaloids in Leonuri Herba and Leonuri Fructus aided by a newly developed universal derivatisation reagent optimised by the response surface method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
A Technical Guide to the Fundamental Reaction Mechanism of Dragendorff's Reagent with Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dragendorff's reagent has been a cornerstone in the qualitative and quantitative analysis of alkaloids for over a century. Its vibrant orange to reddish-brown precipitation reaction upon contact with most alkaloids provides a rapid and effective method for their detection. This technical guide delves into the core principles of this reaction, outlining the fundamental mechanism, experimental protocols for its application, and quantitative data for various alkaloids. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding and practical framework for utilizing Dragendorff's reagent in their work.
The Core Reaction Mechanism
The reaction between Dragendorff's reagent and alkaloids is fundamentally an ion-pair formation. The reagent itself is a solution of potassium tetraiodobismuthate(III) (K[BiI₄]), which is formed by reacting bismuth subnitrate with potassium iodide in an acidic medium.[1][2] A low pH is crucial for the stability and reactivity of the reagent.[2]
Most alkaloids possess a tertiary amine functional group which is basic and readily protonated in the acidic environment of the reagent. This results in the formation of a positively charged quaternary ammonium (B1175870) ion. The core of the reaction is the subsequent electrostatic attraction between this protonated alkaloid cation and the large tetraiodobismuthate anion, leading to the formation of an insoluble ion-pair complex.[2] This complex precipitates out of the solution, appearing as a distinct orange, reddish-orange, or brown solid.[2]
It is important to note that not all alkaloids will yield a positive result with Dragendorff's reagent. For instance, caffeine (B1668208) and other purine (B94841) alkaloids do not typically form a precipitate.[2]
Figure 1: The formation of Dragendorff's reagent and its subsequent reaction with an alkaloid.
Data Presentation: Quantitative Analysis of Alkaloids
While traditionally a qualitative tool, Dragendorff's reagent can be employed for the quantitative estimation of alkaloids. A well-established spectrophotometric method, developed by Sreevidya and Mehrotra, allows for the determination of total alkaloids.[3][4][5][6][7] This indirect method is based on the precipitation of the alkaloid-Dragendorff's complex, followed by the decomposition of the complex and the subsequent reaction of bismuth with thiourea (B124793) to form a yellow-colored complex, which is measured spectrophotometrically at a maximum absorbance of 435 nm.[3][4][5] The method demonstrates a linear relationship between absorbance and concentration in the range of 0.06–50 µg/mL.[3][4][5]
| Alkaloid | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Berberine (B55584) | TLC-Densitometry | 25 ng/spot | 50 ng/spot | 97.58 - 98.71 | [8] |
| Atropine (B194438) | HPLC | 32 µg/mL | 98 µg/mL | 93.9 - 108.76 | [9] |
| Scopolamine (B1681570) | HPLC | 31 µg/mL | 93 µg/mL | 93.9 - 108.76 | [9] |
Note: The spectrophotometric method using Dragendorff's reagent is often used for the determination of total alkaloids. The data for atropine and scopolamine are from an HPLC method and are provided for comparative purposes.
Experimental Protocols
Preparation of Dragendorff's Reagent
Several formulations for Dragendorff's reagent exist. A commonly used preparation involves two separate solutions that are mixed before use to ensure stability.[2]
Solution A:
-
Dissolve 0.85 g of bismuth subnitrate in a mixture of 10 mL of glacial acetic acid and 40 mL of distilled water.[2]
Solution B:
-
Dissolve 8 g of potassium iodide in 20 mL of distilled water.[2]
Working Solution:
-
Mix 5 mL of Solution A, 5 mL of Solution B, 20 mL of glacial acetic acid, and dilute to 100 mL with distilled water.[2] Store in a dark bottle.
Qualitative Analysis of Alkaloids by Thin-Layer Chromatography (TLC)
This protocol provides a general procedure for the detection of alkaloids in a sample.
Materials:
-
TLC plates (silica gel 60 F254)
-
Sample extract
-
Standard alkaloid solutions
-
Developing chamber
-
Mobile phase (e.g., for atropine and scopolamine: chloroform:methanol:ammonia in a ratio of 8:1.9:0.1 v/v/v)[9]
-
Dragendorff's reagent (working solution)
-
Hairdryer
Procedure:
-
Spot the sample extract and standard alkaloid solutions onto the TLC plate.
-
Develop the plate in a chamber pre-saturated with the mobile phase until the solvent front reaches the desired height.
-
Remove the plate from the chamber and dry it completely with a hairdryer.
-
Spray the dried plate evenly with Dragendorff's reagent.
-
The presence of alkaloids will be indicated by the appearance of orange to reddish-brown spots.
Figure 2: A simplified workflow for the qualitative analysis of alkaloids using TLC.
Quantitative Spectrophotometric Estimation of Total Alkaloids
This protocol is based on the method developed by Sreevidya and Mehrotra (2003) and a microplate adaptation.[1]
Materials:
-
Sample containing alkaloids
-
Dragendorff's reagent
-
Concentrated nitric acid
-
3% Thiourea solution
-
Centrifuge
-
Spectrophotometer or microplate reader
Procedure:
-
Precipitation: React a known amount of the acidic extract of the sample with Dragendorff's reagent to precipitate the alkaloid-reagent complex.
-
Isolation: Centrifuge the mixture to pellet the precipitate.
-
Washing: Wash the precipitate to remove any unreacted reagent.
-
Decomposition: Dissolve the precipitate in concentrated nitric acid. This breaks down the complex, releasing the bismuth ions.
-
Color Development: Add thiourea solution to the dissolved precipitate. Bismuth ions will form a yellow-colored complex with thiourea.[1]
-
Measurement: Measure the absorbance of the solution at 435 nm using a spectrophotometer.[3][4][5]
-
Quantification: Determine the concentration of total alkaloids by comparing the absorbance to a standard calibration curve prepared with known concentrations of bismuth nitrate.
Figure 3: Workflow for the quantitative spectrophotometric estimation of total alkaloids.
Conclusion
Dragendorff's reagent remains a valuable and versatile tool in the field of natural product chemistry and drug development. Its straightforward application for the qualitative detection of alkaloids, coupled with its adaptability for quantitative analysis, ensures its continued relevance. A thorough understanding of the underlying ion-pair formation mechanism and the factors influencing the reaction is paramount for its effective and accurate implementation. The protocols and data presented in this guide provide a solid foundation for researchers to confidently employ Dragendorff's reagent in their analytical workflows.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Dragendorff's reagent - Wikipedia [en.wikipedia.org]
- 3. Spectrophotometric method for estimation of alkaloids precipitable with Dragendorff's reagent in plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. [PDF] Spectrophotometric method for estimation of alkaloids precipitable with Dragendorff's reagent in plant materials. | Semantic Scholar [semanticscholar.org]
- 7. sciepub.com [sciepub.com]
- 8. Determination of berberine content in the stem extracts of Coscinium fenestratum by TLC densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of Atropine and Scopolamine in Different Plant Organs of Datura Metel: Development and Validation of High-Performance Liquid Chromatography Method | Auctores [auctoresonline.org]
Physical and chemical properties of bismuth potassium iodide crystals.
An In-depth Technical Guide to the Physical and Chemical Properties of Bismuth Potassium Iodide Crystals
Abstract
Bismuth potassium iodide (K₃Bi₂I₉) is an inorganic, lead-free perovskite-related material that has garnered significant attention from the scientific community. Its low toxicity, favorable optoelectronic properties, and stability in ambient conditions make it a promising alternative to lead-based perovskites in applications such as photovoltaics and optoelectronics.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of K₃Bi₂I₉ crystals. It details the material's crystal and electronic structures, optical and thermal characteristics, and established experimental protocols for its synthesis and characterization. All quantitative data are summarized in structured tables for clarity, and key experimental workflows are visualized using process diagrams to aid researchers, scientists, and drug development professionals in their understanding and application of this novel material.
General and Chemical Properties
Bismuth potassium iodide, with the formula K₃Bi₂I₉, is a red crystalline solid.[3][4] It is known for being partly decomposed by water but is completely soluble in alkali iodide solutions.[3] Due to its stability under normal temperatures and pressures, it can be handled safely in a laboratory environment, though conditions like excessive heat and ignition sources should be avoided.[4][5] Historically, related compounds have been used in analytical chemistry for the precipitation of vitamins and antibiotics from solutions.[3][6]
| Property | Value | Reference |
| Chemical Formula | K₃Bi₂I₉ | [4][7] |
| Alternate Formula | K₄BiI₇ | [3][8] |
| CAS Number | 41944-01-8 (for K₄BiI₇) | [3][6] |
| Molecular Weight | 1253.70 g/mol (for K₄BiI₇) | [3][8] |
| Appearance | Red or red-brown crystals | [3][4][5] |
| Solubility | Partially decomposed by water; Soluble in alkali iodide solutions | [3] |
| Thermal Stability | Stable in dry air for many days | [4] |
Structural and Electronic Properties
The properties of K₃Bi₂I₉ are intrinsically linked to its unique crystal and electronic structure. Unlike the cesium analogue Cs₃Bi₂I₉ which forms a zero-dimensional (0D) structure of isolated bioctahedra, the smaller potassium cation in K₃Bi₂I₉ promotes the formation of a two-dimensional (2D) layered structure.[7] This structural difference significantly impacts its electronic and charge transport properties.
Crystal Structure
K₃Bi₂I₉ crystallizes in a monoclinic system with a P21/n space group.[7] Its structure is characterized as a "layered defect-perovskite," which consists of corrugated layers of corner-sharing BiI₆ octahedra.[4][7] This 2D architecture is considered more favorable for charge transport compared to the 0D structures of other A₃Bi₂I₉ compounds (where A = Cs or Methylammonium).[7]
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [7] |
| Space Group | P21/n | [7] |
| Structure Type | 2D Layered Defect-Perovskite | [4][7] |
| Connectivity | Corner-sharing BiI₆ octahedra | [7] |
Electronic Structure
The electronic and optical properties of K₃Bi₂I₉ bear some resemblance to the widely studied lead iodide perovskites.[4][9] However, a key distinction is the deeper valence band position in these bismuth iodides, which necessitates careful selection of hole transport materials in potential solar cell device architectures.[4][9] Theoretical and experimental studies show that the electronic band structure features relatively flat valence and conduction bands, suggesting heavy effective masses for electrons and holes.[10] The valence and conduction bands are primarily composed of I p and Bi p orbitals, respectively.[10]
| Property | Value/Description | Reference |
| Band Gap | ~2.04 eV (experimental) | [10] |
| Band Gap Type | Direct | [10] |
| Valence Band | Deeper position compared to lead iodide perovskites | [4][9] |
| Special Features | Anomalously large Born effective charges on Bi³⁺ suggest potential for effective defect screening and charge carrier transport. | [4][9] |
Experimental Protocols and Workflows
The synthesis and characterization of K₃Bi₂I₉ can be achieved through various established methods. The following sections detail common experimental protocols and provide visual workflows.
Synthesis Methodologies
K₃Bi₂I₉ can be synthesized as bulk powder, single crystals, or thin films using both solid-state and solution-based approaches.
A. Solution-Based Synthesis of Bulk Powder: A facile and common method involves the reaction of precursor salts in a solvent at room temperature.[4]
-
Precursor Preparation: Stoichiometric amounts of potassium iodide (KI) and bismuth(III) iodide (BiI₃) are measured.
-
Dissolution & Reaction: The binary iodides are added to a suitable organic solvent, such as acetonitrile (B52724) (CH₃CN), in a reaction vessel.
-
Stirring: The mixture is stirred at room temperature for approximately 5 hours.
-
Precipitation: The resulting red solution is concentrated under vacuum to induce precipitation of the K₃Bi₂I₉ product.
-
Isolation: The red precipitate is isolated by filtration.
-
Drying: The final product is dried under vacuum.
B. Thin-Film Deposition: For optoelectronic device fabrication, thin films are often prepared via spin coating.[7]
-
Precursor Solution: Potassium iodide (KI) and bismuth(III) iodide (BiI₃) are dissolved in a stoichiometric ratio in a solvent mixture, typically DMF/DMSO (dimethylformamide/dimethyl sulfoxide).
-
Substrate Preparation: A substrate (e.g., FTO-coated glass) is cleaned thoroughly.
-
Spin Coating: The precursor solution is dispensed onto the substrate, which is then spun at high speed to create a uniform thin film.
-
Annealing: The coated substrate is heated on a hotplate to facilitate crystallization and remove residual solvent.
Characterization Techniques
A suite of analytical techniques is used to verify the synthesis and determine the properties of the resulting crystals.
A. X-Ray Diffraction (XRD):
-
Purpose: To confirm the crystal structure, phase purity, and determine lattice parameters.
-
Methodology: A powdered sample or thin film is irradiated with monochromatic X-rays. The diffraction pattern is recorded as a function of the diffraction angle (2θ). The resulting peaks are compared to known database patterns or used for structural refinement to confirm the P21/n space group of K₃Bi₂I₉.[7][10]
B. UV-Visible (UV-Vis) Spectroscopy:
-
Purpose: To measure the optical absorption properties and determine the optical band gap.
-
Methodology: A thin film of the material on a transparent substrate is placed in a spectrophotometer. The absorbance or transmittance of light is measured across a range of wavelengths (typically 200-800 nm). The optical band gap can be estimated from the absorption edge using a Tauc plot.[4][11] The tetraiodobismuthate(III) complex, a related species, shows characteristic absorbance maxima at 337 nm and 465 nm.[12]
C. Photoluminescence (PL) Spectroscopy:
-
Purpose: To investigate the emissive properties and electronic quality of the material.
-
Methodology: The sample is excited with a monochromatic light source (laser) with energy greater than its band gap. The emitted light (photoluminescence) is collected and analyzed by a spectrometer to determine the emission wavelength, intensity, and lifetime of photogenerated charge carriers.[13]
D. Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability and decomposition temperature.
-
Methodology: A small amount of the sample is placed in a furnace and heated at a constant rate under a controlled atmosphere (e.g., nitrogen or air). The mass of the sample is continuously monitored as a function of temperature. A significant loss in mass indicates decomposition.[14]
Structure-Property Relationships
The physical and chemical characteristics of K₃Bi₂I₉ are directly governed by its fundamental structure. This relationship is crucial for designing materials for specific applications.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Bismuth Potassium Iodide [drugfuture.com]
- 4. escholarship.org [escholarship.org]
- 5. ecacs.ca [ecacs.ca]
- 6. BISMUTH POTASSIUM IODIDE | 41944-01-8 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Bismuth potassium iodide | 41944-01-8 | FB33647 [biosynth.com]
- 9. Crystal and Electronic Structures of Complex Bismuth Iodides A3Bi2I9 (A = K, Rb, Cs) Related to Perovskite: Aiding the Rational Design of Photovoltaics (Journal Article) | OSTI.GOV [osti.gov]
- 10. arxiv.org [arxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. datapdf.com [datapdf.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Unveiling the Solubility Profile of Bismuth Potassium Iodide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of bismuth potassium iodide (BiKI₄), a compound of significant interest in analytical chemistry and pharmaceutical sciences. Often utilized as a key component of Dragendorff's reagent for alkaloid detection, its interaction with various organic solvents is a critical parameter for its effective application and for the development of new analytical methods. This document compiles available solubility data, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Core Solubility Data
Precise quantitative solubility data for bismuth potassium iodide in a wide range of organic solvents remains a subject of ongoing investigation. However, based on available scientific literature and chemical databases, a qualitative understanding of its solubility has been established. The following table summarizes the known solubility of bismuth potassium iodide in several common organic solvents.
| Solvent | IUPAC Name | Formula | Polarity (Dielectric Constant) | Solubility |
| Acetonitrile | Ethanenitrile | CH₃CN | 37.5 | Slightly Soluble[1][2] |
| Methanol | Methanol | CH₃OH | 32.7 | Slightly Soluble[1][2] |
| Water | Water | H₂O | 80.1 | Reacts[1][2] |
| Alkali Iodide Solution | - | - | - | Soluble[1][2] |
It is important to note that bismuth potassium iodide reacts with water, but it readily dissolves in aqueous solutions containing an excess of alkali metal iodides.[1][2]
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of bismuth potassium iodide in an organic solvent of interest. This protocol is adapted from established methods for solubility testing of inorganic and organic compounds.
Objective: To quantitatively determine the solubility of bismuth potassium iodide in a specific organic solvent at a given temperature.
Materials:
-
Bismuth potassium iodide (analytical grade)
-
Selected organic solvent (HPLC grade or equivalent)
-
Volumetric flasks (various sizes)
-
Analytical balance (readable to 0.1 mg)
-
Magnetic stirrer and stir bars
-
Thermostatically controlled water bath or incubator
-
Syringe filters (0.45 µm, solvent-compatible)
-
Spectrophotometer (UV-Vis or other appropriate detector) or gravimetric analysis equipment (drying oven, desiccator)
-
Mortar and pestle (optional, for grinding the solid)
Procedure:
-
Preparation of Saturated Solution (Equilibrium Method):
-
Accurately weigh an excess amount of bismuth potassium iodide and transfer it to a volumetric flask.
-
Add the selected organic solvent to the flask, leaving some headspace.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatically controlled environment (e.g., water bath) set to the desired temperature.
-
Stir the mixture vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The solid phase should be present throughout this period.
-
-
Sample Collection and Filtration:
-
After the equilibration period, stop the stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (or cooled, to match the equilibrium temperature) syringe.
-
Immediately filter the collected supernatant through a 0.45 µm syringe filter to remove any undissolved particles. This step is crucial to prevent overestimation of solubility.
-
-
Quantification of Dissolved Solute:
-
Method A: Gravimetric Analysis
-
Accurately weigh a clean, dry evaporating dish.
-
Transfer a known volume of the clear filtrate to the evaporating dish.
-
Carefully evaporate the solvent in a drying oven at a temperature that will not decompose the bismuth potassium iodide.
-
Once the solvent is fully evaporated, cool the dish in a desiccator to room temperature.
-
Weigh the evaporating dish containing the dried residue.
-
The mass of the dissolved bismuth potassium iodide is the difference between the final and initial weights of the evaporating dish.
-
Calculate the solubility in g/100 mL or other desired units.
-
-
Method B: Spectroscopic Analysis
-
Prepare a series of standard solutions of bismuth potassium iodide of known concentrations in the chosen solvent.
-
Measure the absorbance of these standard solutions at a specific wavelength using a spectrophotometer to construct a calibration curve.
-
Dilute a known volume of the clear filtrate with the solvent to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
Use the calibration curve to determine the concentration of bismuth potassium iodide in the diluted sample and then calculate the concentration in the original saturated solution.
-
-
Logical Workflow for Solubility Determination
The following diagram illustrates the decision-making process and experimental flow for determining the solubility of bismuth potassium iodide.
Caption: Experimental workflow for determining the solubility of bismuth potassium iodide.
This technical guide serves as a foundational resource for professionals working with bismuth potassium iodide. While quantitative data in various organic solvents is still being explored, the provided qualitative information and the detailed experimental protocol offer a solid starting point for researchers to determine the precise solubility parameters relevant to their specific applications. The logical workflow diagram provides a clear and concise visual aid for planning and executing these solubility studies.
References
A Technical Introduction to Lead-Free Bismuth-Based Perovskite Solar Cells
Abstract: The rapid rise in power conversion efficiency (PCE) of lead-halide perovskite solar cells (PSCs) to over 25% has positioned them as a formidable next-generation photovoltaic technology.[1][2] However, the inherent toxicity of lead and the instability of these devices in ambient conditions pose significant barriers to their widespread commercialization.[3][4] This has spurred intensive research into lead-free alternatives, with bismuth (Bi)-based perovskites emerging as a particularly promising candidate. Bismuth is non-toxic, earth-abundant, and its ion (Bi³⁺) is isoelectronic with Pb²⁺, sharing similar electronic properties.[5][6] Furthermore, Bi-based perovskites exhibit superior intrinsic stability in air and humidity compared to their lead-based counterparts.[7][8] This technical guide provides a comprehensive overview of the fundamental structures, optoelectronic properties, fabrication methodologies, and performance metrics of bismuth-based perovskite solar cells, aimed at researchers and scientists in the field.
Fundamentals of Bismuth-Based Perovskites
Unlike the simple ABX₃ stoichiometry of lead perovskites, the trivalent nature of bismuth (Bi³⁺) leads to the formation of different crystal structures, which significantly influences their electronic properties and device performance.
Crystal Structures and Dimensionality
The substitution of Pb²⁺ with Bi³⁺ requires charge compensation, leading to perovskite-derivative structures rather than a direct ABX₃ analogue. The most common families include A₃Bi₂X₉, double perovskites (A₂B'BiX₆), and rudorffites (AgₐBiₑXₐ+₃ₑ).[4][7] These structures often exhibit lower dimensionality (0D or 2D) compared to the 3D network of lead-halide perovskites. This reduced dimensionality can lead to wider bandgaps and lower carrier mobility, which are key challenges for photovoltaic applications.[6][9]
-
A₃Bi₂X₉ (0D Structure): In this structure, two [BiX₆]³⁻ octahedra share a face to form a [Bi₂X₉]³⁻ bioctahedral cluster. These clusters are electronically isolated from each other by the A-site cations (e.g., Cs⁺, MA⁺), resulting in a 0-dimensional electronic structure.[10][11] This leads to high exciton (B1674681) binding energies and poor charge transport, limiting photovoltaic performance.
-
A₂B'BiX₆ (3D Double Perovskites): To maintain a 3D framework, a strategy of heterovalent substitution is used, where two Pb²⁺ ions are replaced by a combination of a monovalent cation (B'⁺, e.g., Ag⁺, Na⁺) and a trivalent cation (Bi³⁺).[9][12] This creates an ordered structure of alternating [B'X₆] and [BiX₆] octahedra, often referred to as an elpasolite structure.[9] These materials can have more favorable 3D electronic properties, though indirect bandgaps are common.[13]
Optoelectronic Properties
The optoelectronic properties of bismuth-based perovskites are highly dependent on their crystal structure and composition. Generally, they possess high absorption coefficients, but their bandgaps are often larger than the optimal range for single-junction solar cells (1.1-1.4 eV).[5][14] A summary of key properties for representative materials is provided in Table 1.
Table 1: Optoelectronic Properties of Selected Bismuth-Based Perovskites
| Compound | Structure Type | Bandgap (eV) | Absorption Coefficient (cm⁻¹) | Carrier Lifetime (ns) | Reference |
|---|---|---|---|---|---|
| MA₃Bi₂I₉ | 0D Dimer | ~2.1 | > 10⁵ | 162 - 364 | [5] |
| Cs₃Bi₂I₉ | 0D Dimer | > 2.0 | High | - | [3][9] |
| AgBiI₄ | 3D Rudorffite | 1.63 - 1.94 | 10⁵ - 10⁶ | - | [5] |
| Cs₂AgBiBr₆ | 3D Double Perovskite | ~2.2 (Indirect) | - | - | [15] |
| (NH₄)₃Bi₂I₉ | 2D Layered | ~2.04 | - | - |[16] |
Device Fabrication and Experimental Protocols
High-quality thin film fabrication is critical for efficient solar cells but remains a challenge for Bi-based perovskites due to their complex and rapid crystallization kinetics.[17] Solution-based methods, particularly spin-coating, are widely employed due to their simplicity and low cost.
Device Architecture
A typical Bi-based perovskite solar cell employs a layered architecture similar to that of lead-based PSCs. The device stack generally consists of a transparent conducting oxide (TCO) substrate, an electron transport layer (ETL), the bismuth perovskite absorber layer, a hole transport layer (HTL), and a metal back contact.
Experimental Protocol: Solution-Based Fabrication of (CH₃NH₃)₃Bi₂I₉ (MBI)
This protocol outlines a representative spin-coating method with antisolvent treatment, a common technique to improve film morphology.[18][19]
1. Substrate Preparation:
- Pattern Fluorine-doped Tin Oxide (FTO) coated glass substrates using etching (e.g., with HCl and zinc powder).[20]
- Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.[20]
- Dry the substrates with a nitrogen gun and treat with oxygen plasma for 15 minutes to enhance wettability.[20]
2. Electron Transport Layer (ETL) Deposition:
- Deposit a compact titanium dioxide (c-TiO₂) layer via spray pyrolysis at 450°C.[20]
- Deposit a mesoporous TiO₂ (m-TiO₂) layer by spin-coating a commercial paste diluted in ethanol, followed by sintering at 500°C.
3. Bismuth Perovskite Absorber Layer Deposition:
- Prepare a precursor solution by dissolving stoichiometric amounts of methylammonium (B1206745) iodide (MAI) and bismuth(III) iodide (BiI₃) (e.g., 3:2 molar ratio) in a solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).[18]
- In a nitrogen-filled glovebox, spin-coat the precursor solution onto the m-TiO₂ layer. A typical two-step program is: 1000 rpm for 10 seconds, followed by 4000 rpm for 30 seconds.[19]
- During the second step (at ~20 seconds), dispense an antisolvent (e.g., Toluene, Chlorobenzene) onto the spinning substrate.[18][19] This induces rapid, uniform nucleation, leading to a denser film.
- Immediately transfer the substrate to a hotplate and anneal at ~100-150°C for 10-30 minutes to remove residual solvent and complete crystallization.
4. Hole Transport Layer (HTL) Deposition:
- Prepare an HTL solution. For Spiro-OMeTAD, this typically involves dissolving Spiro-OMeTAD powder in chlorobenzene (B131634) with additives like 4-tert-butylpyridine (B128874) (tBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI).[20]
- Spin-coat the HTL solution onto the perovskite layer (e.g., 4000 rpm for 30 seconds).
5. Metal Contact Deposition:
- Define the device area using a shadow mask.
- Deposit an 80-100 nm layer of gold (Au) or silver (Ag) via thermal evaporation under high vacuum.
6. Characterization:
- Analyze the film's crystal structure and morphology using X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM).
- Measure optical properties using UV-Vis Spectroscopy.
- Evaluate photovoltaic performance by measuring current density-voltage (J-V) characteristics under a solar simulator (AM 1.5G, 100 mW/cm²).
sub_prep [label="1. Substrate Cleaning & Etching"];
etl_dep [label="2. ETL Deposition\n(e.g., Spray Pyrolysis of TiO2)"];
perov_prep [label="3. Perovskite Precursor\nSolution Preparation"];
spin_coat [label="4. Spin-Coating of\nBismuth Perovskite Layer"];
antisolvent [label="5. Antisolvent Dripping\n(During Spin-Coating)"];
anneal [label="6. Thermal Annealing"];
htl_dep [label="7. HTL Deposition\n(e.g., Spiro-OMeTAD)"];
contact_dep [label="8. Metal Contact Evaporation\n(Au/Ag)"];
char [label="9. Device Characterization\n(J-V, XRD, SEM)"];
sub_prep -> etl_dep -> perov_prep -> spin_coat -> antisolvent -> anneal -> htl_dep -> contact_dep -> char;
}
Device Performance and Stability
Despite their enhanced stability, the power conversion efficiencies of Bi-based PSCs are still significantly lower than their lead-based counterparts.[2][17] The record efficiency for a Bi-based solar cell is still in the single digits, whereas lead-based cells have exceeded 26%.[21][22] This performance gap is largely attributed to the aforementioned issues of wide/indirect bandgaps, low dimensionality, and challenges in film morphology control.[23]
Table 2: Photovoltaic Performance of Selected Bismuth-Based Perovskite Solar Cells
| Perovskite Material | Device Architecture | Vₒ꜀ (V) | Jₛ꜀ (mA/cm²) | FF (%) | PCE (%) | Stability Notes | Reference |
|---|---|---|---|---|---|---|---|
| (CH₃NH₃)₃Bi₂I₉ | FTO/c-TiO₂/m-TiO₂/MBI/P3HT/Au | - | - | - | 1.62 | Stable for 300h under continuous 1 sun illumination | [8] |
| CsBi₃I₁₀ | FTO/TiO₂/CsBi₃I₁₀/Spiro-OMeTAD/Au | 0.81 | - | - | 1.54 | - | [24] |
| Cs₃Bi₂I₉ | FTO/TiO₂/Cs₃Bi₂I₉/Spiro-OMeTAD/Au | 0.45 | 1.63 | 33.15 | 0.24 | - | [19] |
| CsBiSCl₂ | FTO/ETL/CsBiSCl₂/HTL/Au | - | - | - | 10.38 | Retained 97% of initial PCE after 150 days in air | [25] |
| Ag₃Bi₂I₉ / Cs₃Bi₂I₉ (BHJ) | FTO/TiO₂/Perovskite/Spiro-OMeTAD/Au | 0.89 | - | - | 3.6 | Retained 90% of initial PCE |[21] |
Note: Performance parameters can vary significantly based on fabrication conditions and measurement protocols.
A key advantage of bismuth-based materials is their remarkable stability. Unlike lead and tin perovskites, which degrade rapidly in the presence of moisture and oxygen, many bismuth compounds are stable in ambient air for hundreds or even thousands of hours.[8][26][27] This intrinsic stability reduces the need for complex and costly device encapsulation, making them attractive for long-term applications.
Conclusion and Outlook
Lead-free bismuth-based perovskites represent a viable and environmentally benign alternative to lead-halide perovskites. Their primary advantages are low toxicity and excellent intrinsic stability. However, significant challenges remain in overcoming their current performance limitations, which are rooted in their fundamental crystal and electronic structures—often characterized by 0D or 2D dimensionality, wide and indirect bandgaps, and high exciton binding energies.
Future research should focus on:
-
Dimensionality Engineering: Developing synthetic routes to stabilize 3D Bi-based perovskite structures (like double perovskites) with more favorable, direct bandgaps.
-
Compositional Engineering: Exploring novel alloys and doping strategies to tune the bandgap into the optimal range for solar absorption and improve charge transport.[11]
-
Morphology Control: Advancing fabrication techniques, such as solvent engineering and vapor deposition methods, to produce high-quality, pinhole-free thin films with large crystal grains.[3][18]
By addressing these challenges, the performance of bismuth-based perovskite solar cells can be significantly enhanced, paving the way for a new generation of stable, non-toxic, and efficient photovoltaic technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent progress of lead-free bismuth-based perovskite materials for solar cell applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A critical review on bismuth and antimony halide based perovskites and their derivatives for photovoltaic applications: recent advances and challenges - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. Fabrication strategies for lead-free bismuth-based perovskite solar cells: a review - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. juser.fz-juelich.de [juser.fz-juelich.de]
- 8. scispace.com [scispace.com]
- 9. A Potential Checkmate to Lead: Bismuth in Organometal Halide Perovskites, Structure, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.aip.org [pubs.aip.org]
- 16. [1509.08126] Synthesis, Crystal Structure and Properties of a Perovskite-Related Bismuth Phase, (NH4)3Bi2I9 [arxiv.org]
- 17. Fabrication strategies for lead-free bismuth-based perovskite solar cells: a review - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Fabrication and Characterization of a Lead-Free Cesium Bismuth Iodide Perovskite through Antisolvent-Assisted Crystallization [mdpi.com]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. Highest Perovskite Solar Cell Efficiencies (2025 Update) — Fluxim [fluxim.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. A chemically inert bismuth interlayer enhances long-term stability of inverted perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
The Role of Potassium Iodide in the Formation of Bismuth-Based Perovskites: A Technical Guide
An in-depth guide for researchers, scientists, and drug development professionals on the pivotal role of potassium iodide in advancing bismuth-based perovskite technologies.
Bismuth-based perovskites are emerging as a promising, non-toxic, and stable alternative to their lead-based counterparts in a variety of optoelectronic applications. However, challenges such as poor film morphology, large bandgaps, and inherent defects have historically limited their power conversion efficiency (PCE). Recent advancements have highlighted the critical role of additives in overcoming these limitations, with potassium iodide (KI) proving to be a particularly effective agent in enhancing the performance and stability of bismuth-based perovskite solar cells (PSCs). This technical guide delves into the multifaceted role of KI in the formation of these perovskites, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying processes.
Enhancing Crystallinity and Film Morphology
The incorporation of potassium iodide into the perovskite precursor solution has been shown to significantly improve the quality of the resulting thin film. KI actively influences the crystallization process, leading to a more favorable film morphology for optoelectronic applications.
Studies have demonstrated that the addition of KI promotes the growth of larger, more uniform perovskite grains.[1][2][3] This is crucial as larger grains reduce the density of grain boundaries, which are often a source of defects and can act as non-radiative recombination centers for charge carriers. Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD) analyses have confirmed that KI enhances the perovskite's surface morphology, leading to a more uniform distribution of contact potential along the grain boundaries.[3] This improved crystallinity and morphology are foundational to the enhanced performance of the resulting devices.
Defect Passivation and Improved Optoelectronic Properties
A key function of potassium iodide is its role in defect passivation.[1] It is hypothesized that the surplus iodide ions from KI help to fill halide vacancies within the perovskite structure.[1] These vacancies are common defects that can trap charge carriers and hinder device efficiency. By passivating these defects, KI contributes to a reduction in trap density and prolongs the lifetime of photogenerated charges.[1]
Furthermore, the addition of KI can alter the band orientation of the perovskite, leading to a lower charge-transfer barrier.[1] This facilitates more efficient extraction of charge carriers, which is reflected in the improved photovoltaic performance of the devices.
Impact on Photovoltaic Performance and Stability
The morphological and electronic improvements endowed by potassium iodide translate directly into enhanced photovoltaic performance and long-term stability of bismuth-based perovskite solar cells.
Quantitative Performance Enhancements
The table below summarizes the quantitative impact of KI incorporation on the performance of various bismuth-based perovskite solar cells as reported in recent literature.
| Perovskite System | KI Concentration | Key Performance Metric | Value with KI | Control Value (without KI) | Source(s) |
| Cs₃Bi₂I₉ | 2 vol. % | Power Conversion Efficiency (PCE) | 2.81% | Not specified | [1][2] |
| Cs₃Bi₂I₉ | 2 vol. % | Open-Circuit Voltage (Voc) | 1.01 V | Not specified | [1][2] |
| Blended Cs₃Bi₂I₉/Ag₂BiI₅ | Not specified | Power Conversion Efficiency (PCE) | 8.82% | 3.62% | [3][4] |
| Blended Cs₃Bi₂I₉/Ag₂BiI₅ | Not specified | Open-Circuit Voltage (Voc) | 0.82 V | Not specified | [3][4] |
Enhanced Stability
Beyond the initial performance boost, potassium iodide has been shown to significantly enhance the long-term stability of bismuth-based perovskites. Devices incorporating KI have demonstrated remarkable resistance to degradation from humidity, airborne contaminants, and high temperatures, even without encapsulation.[1][2] For instance, a Cs₃Bi₂I₉ PSC with KI maintained 98% of its initial PCE after 90 days under ambient conditions.[1][2] Similarly, a blended Cs₃Bi₂I₉/Ag₂BiI₅ device with KI retained approximately 98% of its initial PCE after 150 days.[3]
Experimental Protocols
The successful integration of potassium iodide into bismuth-based perovskites relies on precise experimental methodologies. Below are generalized protocols based on common practices reported in the literature.
Perovskite Precursor Solution Preparation
A typical experimental workflow for preparing a KI-modified bismuth-based perovskite precursor solution is as follows:
-
Precursor Dissolution : The primary bismuth perovskite precursors (e.g., Cesium Iodide (CsI) and Bismuth Iodide (BiI₃)) are dissolved in a suitable organic solvent or a solvent mixture, such as Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO).[5]
-
KI Addition : A predetermined amount of potassium iodide, often as a solution in the same solvent, is added to the precursor mixture. The concentration of KI is a critical parameter that needs to be optimized for specific perovskite systems.[1][6]
-
Homogenization : The solution is typically stirred and sometimes heated to ensure complete dissolution and homogenization of all components.
Thin Film Deposition via Spin-Coating
The most common method for depositing the perovskite thin film is spin-coating. The general procedure is outlined below:
-
Substrate Preparation : The substrate (e.g., FTO-coated glass) is meticulously cleaned to remove any organic or inorganic contaminants.
-
Spin-Coating : A specific volume of the KI-modified perovskite precursor solution is dispensed onto the substrate, which is then spun at a high speed to create a uniform wet film.
-
Annealing : The coated substrate is subsequently annealed at a specific temperature and for a set duration to promote crystallization and remove residual solvent, resulting in the final perovskite thin film.
Logical Relationship of KI's Influence
The multifaceted role of potassium iodide in enhancing bismuth-based perovskites can be visualized as a logical pathway from its introduction to the final improved device performance.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fabrication and Characterization of a Lead-Free Cesium Bismuth Iodide Perovskite through Antisolvent-Assisted Crystallization | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
The Intricate Dance of Ions: A Technical Guide to the Coordination Chemistry of Bismuth Iodide Complexes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the fascinating and complex world of bismuth iodide coordination chemistry. Bismuth, a heavy post-transition metal, exhibits a rich and varied coordination behavior, particularly with iodide ligands. This has led to the development of a vast array of complexes with diverse structures and promising applications, notably in the fields of medicine and materials science. This document provides a comprehensive overview of the synthesis, structure, and characterization of these complexes, with a special focus on their relevance to drug development.
Core Principles of Bismuth-Iodide Coordination
The coordination chemistry of bismuth(III) is largely dictated by its large ionic radius, the presence of a stereochemically active 6s² lone pair of electrons, and its soft Lewis acid character, which leads to a strong affinity for soft Lewis bases like the iodide anion. This interplay of factors results in a remarkable structural diversity, with coordination numbers typically ranging from four to six, although higher coordination numbers are known. The resulting complexes can be mononuclear, dinuclear, or polynuclear, often forming intricate anionic frameworks balanced by organic or inorganic cations.[1]
The Bi-I bonds are predominantly covalent in nature, and their lengths can vary significantly depending on the coordination environment and the presence of bridging or terminal iodide ligands. This flexibility in bonding and coordination geometry is a key feature of bismuth iodide chemistry and a critical factor in the design of new complexes with specific properties.
Synthesis of Bismuth Iodide Complexes
The synthesis of bismuth iodide complexes can be achieved through several methods, often involving the reaction of a bismuth(III) salt with an iodide source in the presence of a ligand. The choice of solvent, temperature, and stoichiometry plays a crucial role in determining the final product.
General Synthetic Strategies
A common approach involves the reaction of bismuth(III) iodide (BiI₃) with a variety of ligands, including N-oxides, sulfoxides, phosphine (B1218219) oxides, and heterocyclic thioamides.[1][2] These reactions can lead to the formation of neutral, cationic, or anionic complexes, depending on the nature of the ligand and the reaction conditions.
Another versatile method is the reaction of a bismuth(III) salt, such as bismuth(III) nitrate, with an iodide salt (e.g., potassium iodide or sodium iodide) in the presence of an organic ligand. The pH of the reaction medium can also be a critical parameter, influencing the formation of either bismuth iodide or bismuth oxyiodide species.[3][4]
The following diagram illustrates a general workflow for the synthesis and characterization of bismuth iodide complexes.
Caption: A typical workflow for the synthesis and characterization of bismuth iodide complexes.
Structural Diversity of Bismuth Iodide Complexes
The structural landscape of bismuth iodide complexes is vast and varied. The coordination geometry around the bismuth center can adopt several forms, with octahedral being the most common. However, distorted octahedral, pentagonal bipyramidal, and other geometries are also frequently observed.[1] The connectivity of the BiIₓ polyhedra leads to the formation of discrete anions, chains, layers, or three-dimensional frameworks.
Quantitative Structural Data
The following tables summarize key crystallographic data for a selection of bismuth iodide complexes, providing a comparative overview of their structural parameters.
Table 1: Selected Bi-I Bond Lengths in Bismuth Iodide Complexes
| Compound | Bi-I (terminal) (Å) | Bi-I (bridging) (Å) | Coordination Number | Reference |
| BiI₃ | 3.09, 3.11 | - | 6 | [5] |
| [BiI₄]⁻ | 2.92 - 3.05 | - | 4 | |
| [Bi₂I₉]³⁻ | 2.93 - 3.01 | 3.22 - 3.28 | 6 | [4] |
| [Bi(dithiocarbamate)₂I]₂ | 2.85 - 2.95 | 3.30 - 3.45 | 6 | [6] |
| [Bi₂(phen-thio)₂I₆] | 2.864 - 3.361 | - | 6 | [7] |
Table 2: Selected Bond Angles in Bismuth Iodide Complexes
| Compound | Angle (°) | Description | Reference |
| BiI₃ | ~90 | I-Bi-I (cis) | [5] |
| [BiI₄]⁻ | ~109.5 | I-Bi-I | |
| [Bi₂I₉]³⁻ | 85 - 95 | I(terminal)-Bi-I(bridging) | [4] |
| [Bi(dithiocarbamate)₂I]₂ | 88 - 92 | I(terminal)-Bi-I(bridging) | [6] |
| [Bi₂(phen-thio)₂I₆] | 87 - 93 | I-Bi-I | [7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of representative bismuth iodide complexes, intended to be a practical guide for researchers.
Synthesis of a Dinuclear Bismuth(III) Iodide Complex with a Dithiocarbamate (B8719985) Ligand
Materials:
-
Bismuth(III) iodide (BiI₃)
-
Diethyl ether
Procedure:
-
Dissolve BiI₃ (1 mmol) in 20 mL of methanol with stirring.
-
In a separate flask, dissolve sodium diethyldithiocarbamate (2 mmol) in 10 mL of methanol.
-
Slowly add the dithiocarbamate solution to the BiI₃ solution with continuous stirring.
-
A yellow precipitate will form immediately.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Collect the precipitate by vacuum filtration and wash with cold methanol and then diethyl ether.
-
Dry the product under vacuum. The resulting complex is of the form [[Bi(Et₂NCS₂)₂I]₂].[6]
Characterization Techniques
A suite of analytical techniques is employed to fully characterize the synthesized bismuth iodide complexes.
Table 3: Key Characterization Techniques and Their Applications
| Technique | Information Obtained |
| Infrared (IR) Spectroscopy | Identification of functional groups in the ligands and determination of ligand coordination mode. |
| Nuclear Magnetic Resonance (NMR) | Elucidation of the solution-state structure and dynamics of the complexes. ¹H and ¹³C NMR are commonly used. |
| UV-Visible Spectroscopy | Investigation of the electronic transitions within the complex, providing insights into its electronic structure. |
| X-ray Diffraction (XRD) | Definitive determination of the solid-state structure, including bond lengths, bond angles, and crystal packing. |
| Thermogravimetric Analysis (TGA) | Assessment of the thermal stability of the complexes. |
| Elemental Analysis | Confirmation of the elemental composition and purity of the synthesized compounds. |
Bismuth Iodide Complexes in Drug Development
Bismuth compounds have a long history of medicinal use, and modern research continues to explore their potential as therapeutic agents. Bismuth iodide complexes are of particular interest due to their diverse structures and potential for tailored biological activity.
Mechanism of Action of Bismuth-Based Drugs
The therapeutic effects of bismuth compounds are often multifaceted. Bismuth subsalicylate, a well-known gastrointestinal drug, provides a good example of the complex mechanisms at play.
Caption: The multifaceted mechanism of action of bismuth subsalicylate.
This diagram illustrates that the bismuth component is responsible for forming a protective layer on the gastric mucosa and exhibiting direct antimicrobial effects, for instance against Helicobacter pylori.[1][8] The salicylate moiety contributes anti-inflammatory and antisecretory actions by inhibiting prostaglandin synthesis.[2][3]
Anticancer and Antimicrobial Properties
Beyond gastrointestinal applications, bismuth complexes, including those with iodide, are being investigated for their anticancer and broader antimicrobial activities.
Anticancer Mechanisms: Bismuth complexes have been shown to induce apoptosis (programmed cell death) in cancer cells through various signaling pathways.[9] These can include the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and DNA damage.[10][11] The coordination of bismuth to specific organic ligands can enhance its cytotoxicity towards cancer cells while potentially reducing toxicity to healthy cells.[9]
Antimicrobial Mechanisms: The antibacterial action of bismuth iodide complexes is often attributed to their ability to disrupt bacterial cell walls and membranes, inhibit essential enzymes, and interfere with nutrient uptake.[12][13] This multi-target mechanism makes it less likely for bacteria to develop resistance compared to conventional antibiotics that often have a single target.
The following diagram depicts a generalized mechanism for the antibacterial action of bismuth complexes.
Caption: Key targets in the antibacterial action of bismuth complexes.
Conclusion and Future Perspectives
The coordination chemistry of bismuth iodide complexes is a rich and dynamic field of study. The remarkable structural diversity of these compounds, coupled with their intriguing biological activities, positions them as promising candidates for the development of new therapeutic agents. Future research will likely focus on the rational design of novel bismuth iodide complexes with enhanced efficacy and selectivity for specific biological targets. A deeper understanding of their mechanisms of action at the molecular level will be crucial for translating their therapeutic potential into clinical applications. The continued exploration of this fascinating area of inorganic chemistry holds great promise for addressing pressing challenges in medicine, from infectious diseases to cancer.
References
- 1. The actions of bismuth in the treatment of Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bismuth Subsalicylate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Bismuth subsalicylate - Wikipedia [en.wikipedia.org]
- 4. escholarship.org [escholarship.org]
- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 6. francis-press.com [francis-press.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. pharmacyfreak.com [pharmacyfreak.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Radiotherapy-chemodynamic cancer therapy using bismuth-based nanoparticles: a synergistic approach for enhanced cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The role of bismuth nanoparticles in the inhibition of bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Preliminary Screening of Plant Extracts for Alkaloids Using Bismuth Potassium Iodide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Alkaloids are a diverse group of naturally occurring organic compounds that contain at least one nitrogen atom.[1] They are predominantly found in plants and often exhibit significant physiological activity, making them a cornerstone of pharmacology and drug discovery.[1] Families such as Papaveraceae (poppy), Solanaceae (nightshade), and Rubiaceae (coffee) are particularly rich in these compounds.[1] Given their therapeutic potential, the initial identification of alkaloids in plant extracts is a critical step in phytochemical analysis.[2]
Preliminary or qualitative screening provides a rapid and cost-effective method to determine the presence of these compounds.[3] One of the most common and reliable methods for this purpose is the use of Dragendorff's reagent, a solution of potassium bismuth iodide.[1][4] This guide provides an in-depth overview of the principles, experimental protocols, and data interpretation for the preliminary screening of alkaloids in plant extracts using this classical method.
Principle of Detection with Dragendorff's Reagent
The detection of alkaloids using Dragendorff's reagent is a precipitation reaction. The reagent itself is a solution of potassium tetraiodobismuthate(III) (K[BiI₄]).[4][5] The principle involves two key chemical steps:
-
Reagent Formation : Bismuth subnitrate is first dissolved in acid and reacts with potassium iodide. This initially forms a black precipitate of bismuth iodide (BiI₃). In the presence of excess potassium iodide, this precipitate dissolves to form the soluble, orange-colored complex ion, tetraiodobismuthate ([BiI₄]⁻).[3][5]
-
Precipitation Reaction : Most alkaloids possess a tertiary amine group (R₃N) which is basic.[3][4] In an acidic medium, this nitrogen atom is protonated to form a positively charged ammonium (B1175870) salt ([R₃NH]⁺).[5] The positively charged alkaloid then forms an ion-pair with the negatively charged tetraiodobismuthate complex, resulting in the formation of an insoluble orange or reddish-brown precipitate.[3][5] This visible precipitation indicates the presence of alkaloids in the sample.[5]
It is important to note that this is a screening test and not confirmatory for identifying specific alkaloids.[6] Furthermore, some alkaloids, like caffeine (B1668208) and other purine (B94841) derivatives, may not form a precipitate with this reagent.[5]
Experimental Protocols
A successful screening requires careful preparation of both the plant extract and the chemical reagent. The following sections detail the necessary methodologies.
Preparation of Plant Extract
The method of extraction can significantly influence the presence and concentration of phytochemicals. A common and effective method is Soxhlet extraction, though maceration can also be used.
-
Sample Collection and Drying : Collect the desired plant material (leaves, stems, roots, etc.). The material should be washed and air-dried at room temperature or in an oven at a low temperature (e.g., 40-50°C) to prevent the degradation of thermolabile compounds.
-
Powdering : Grind the dried plant material into a fine powder using an electric blender or a mortar and pestle.[7] This increases the surface area for solvent extraction.
-
Solvent Extraction (Soxhlet Method) :
-
Place approximately 10-20 grams of the dried powder into a thimble.
-
Use a suitable solvent for extraction. Ethanol (B145695) or methanol (B129727) are commonly used as they can dissolve both alkaloid bases and their salts.[8] Acidified water or ethanol can also be effective as alkaloids are basic and dissolve well in acidic solutions.[9]
-
Perform the extraction in a Soxhlet apparatus for 6-8 hours at a temperature below the solvent's boiling point.[10]
-
-
Concentration : After extraction, concentrate the crude extract using a rotary evaporator under reduced pressure at approximately 45°C.[10]
-
Storage : The resulting concentrated extract should be filtered and stored in a sealed, labeled bottle at 4°C for subsequent analysis.[7][10]
Preparation of Dragendorff's Reagent
The reagent is typically prepared as two separate stock solutions that are mixed and diluted before use to ensure stability.[5]
-
Solution A :
-
Dissolve 0.85 g of bismuth subnitrate in a mixture of 10 mL of glacial acetic acid and 40 mL of distilled water.[5]
-
-
Solution B :
-
Dissolve 8 g of potassium iodide (KI) in 20 mL of distilled water.[5]
-
-
Working Solution (Dragendorff's Reagent) :
Screening Procedure (Dragendorff's Test)
The test is performed by adding the prepared reagent to the plant extract.
-
Sample Preparation : Take a small amount (approx. 2-3 mL) of the prepared plant extract in a test tube.
-
Acidification : Add a few drops of dilute hydrochloric acid (e.g., 2% HCl) to the extract and warm it gently.[11] This ensures that the alkaloids are present as their salt forms.
-
Reagent Addition : Add 1-2 mL of the prepared Dragendorff's reagent to the acidified extract.[3]
-
Observation : Observe the mixture for the formation of a precipitate. The appearance of an orange, orange-red, or reddish-brown precipitate is considered a positive result, indicating the presence of alkaloids.[3][4][5]
Data Presentation and Interpretation
The results of the preliminary screening are qualitative, indicating the presence or absence of alkaloids. However, the intensity of the precipitate (color and amount) can provide a semi-quantitative estimation of the alkaloid concentration. Results should be recorded systematically, especially when comparing different plant species or extraction solvents.
Table 1: Sample Qualitative Screening Results for Alkaloids
| Plant Sample ID | Part Used | Extraction Solvent | Dragendorff's Test Result | Interpretation |
| SN-01 | Leaf | Acidified Ethanol (2%) | +++ (Dense reddish-brown ppt.) | High concentration of alkaloids |
| SN-02 | Stem | Acidified Ethanol (2%) | ++ (Moderate orange ppt.) | Moderate concentration of alkaloids |
| RC-01 | Leaf | Methanol | + (Slight orange turbidity) | Low concentration of alkaloids |
| CS-01 | Leaf | Aqueous | - (No precipitate) | Alkaloids absent or below detection limit |
Key:
-
- : No precipitate observed (Negative)
-
+ : Slight turbidity or precipitate (Low concentration)
-
++ : Moderate precipitate (Moderate concentration)
-
+++ : Dense, heavy precipitate (High concentration)
For precise quantification of total alkaloid content, more advanced analytical techniques are required. These include colorimetric methods using a spectrophotometer with a standard reference (e.g., papaverine) or chromatographic methods like High-Performance Liquid Chromatography (HPLC).[9][12]
References
- 1. uoalfarahidi.edu.iq [uoalfarahidi.edu.iq]
- 2. Phytochemical screening | PPTX [slideshare.net]
- 3. microbenotes.com [microbenotes.com]
- 4. researchgate.net [researchgate.net]
- 5. Dragendorff's reagent - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Qualitative Phytochemical Screening of Medicinal Plants using Different Solvent Extracts – Oriental Journal of Chemistry [orientjchem.org]
- 8. Pharmacognosy & Herbal Medicine : Alkaloids identification and assay [cognosy4all.blogspot.com]
- 9. japer.in [japer.in]
- 10. plantsjournal.com [plantsjournal.com]
- 11. nepjol.info [nepjol.info]
- 12. ijcmg.uomustansiriyah.edu.iq [ijcmg.uomustansiriyah.edu.iq]
A Technical Guide to the Analytical Applications of Bismuth Potassium Iodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the fundamental principles and applications of bismuth potassium iodide in analytical chemistry. Primarily utilized in the form of Dragendorff's reagent, this versatile tool has been a mainstay in the qualitative and quantitative analysis of alkaloids and other nitrogenous organic compounds for over a century. This document details the underlying chemistry, preparation protocols, and analytical methodologies, offering a comprehensive resource for its effective implementation in research, quality control, and drug development.
Core Principles of Bismuth Potassium Iodide in Analysis
Bismuth potassium iodide, in an acidic medium, forms the active complex potassium tetraiodobismuthate(III) (K[BiI₄]). This complex serves as the basis for the widely used Dragendorff's reagent. The primary application of this reagent lies in the detection and quantification of alkaloids and other compounds containing tertiary amine groups.
The fundamental principle of this analytical method is a precipitation reaction. In an acidic solution, the nitrogen atom in the alkaloid (or other nitrogenous compound) is protonated, forming a positively charged cation. This cation then forms an ion-pair with the negatively charged tetraiodobismuthate(III) anion, resulting in the formation of an insoluble, colored precipitate. The color of the precipitate can range from orange to red-brown, depending on the specific alkaloid and the reaction conditions.
The reaction can be summarized as follows:
-
Formation of the Reagent: Bismuth ions (Bi³⁺) from a salt like bismuth subnitrate react with an excess of potassium iodide (KI) in an acidic environment to form the potassium tetraiodobismuthate(III) complex.[1]
-
Bi³⁺ + 4I⁻ → [BiI₄]⁻
-
-
Reaction with Alkaloids: The protonated alkaloid ([R₃NH]⁺) reacts with the tetraiodobismuthate anion to form an insoluble ion-pair precipitate.[1]
-
[R₃NH]⁺ + [BiI₄]⁻ → [R₃NH]⁺[BiI₄]⁻ (precipitate)
-
Quantitative Data Summary
The application of bismuth potassium iodide extends beyond qualitative detection to quantitative analysis. The primary quantitative methods involve spectrophotometry and complexometric titration. Below is a summary of key quantitative parameters associated with these methods.
| Parameter | Method | Value | Analyte/Conditions | Reference |
| Wavelength of Max. Absorbance (λmax) | Spectrophotometry | 435 nm | Bismuth-thiourea complex after precipitation of alkaloids | [2][3][4][5] |
| Linearity Range (Lambert-Beer's Law) | Spectrophotometry | 0.06 - 50 µg/mL | Bismuth-thiourea complex | [2][3][4][5][6] |
| Limit of Detection (LOD) | Thin-Layer Chromatography | 2.0 µg | Stachydrine using enhanced Dragendorff-Wagner's reagent | [7][8] |
| Limit of Detection (LOD) | Spectrophotometry | 0.034 mg/mL | Total alkaloids (as bismuth nitrate) | [9] |
| Limit of Quantification (LOQ) | Spectrophotometry | 0.102 mg/mL | Total alkaloids (as bismuth nitrate) | [9] |
| Optimal pH for Titration | Complexometric Titration | 1.5 - 2.0 | Titration of bismuth with EDTA using KI as indicator | [10][11] |
Experimental Protocols
Preparation of Dragendorff's Reagent (Munier and Macheboeuf Modification)
This modified reagent is commonly used for thin-layer chromatography (TLC) applications.
Materials:
-
Bismuth subnitrate (Bi(NO₃)₃·5H₂O)
-
Potassium iodide (KI)
-
Glacial acetic acid
-
Distilled water
Procedure:
-
Solution A: Dissolve 0.85 g of bismuth subnitrate in a mixture of 10 mL of glacial acetic acid and 40 mL of distilled water.
-
Solution B: Dissolve 8 g of potassium iodide in 20 mL of distilled water.
-
Stock Solution: Mix equal volumes of Solution A and Solution B. This stock solution can be stored in a dark bottle in a refrigerator for several weeks.
-
Spray Reagent: For use, mix 5 mL of the stock solution with 15 mL of distilled water.
Spectrophotometric Quantification of Total Alkaloids
This method is based on the precipitation of alkaloids with Dragendorff's reagent, followed by the quantification of bismuth in the precipitate.
Materials:
-
Dragendorff's reagent (prepared as in 3.1)
-
Nitric acid, concentrated
-
Thiourea (B124793) solution (3% w/v in distilled water)
-
Disodium sulfide (B99878) solution (1% w/v in distilled water)
-
Standard bismuth nitrate (B79036) solution (for calibration curve)
-
Sample extract containing alkaloids
Procedure:
-
Precipitation: To a known volume of the acidic sample extract, add Dragendorff's reagent to precipitate the alkaloids completely.
-
Isolation of Precipitate: Centrifuge the mixture to collect the precipitate. Wash the precipitate with a suitable solvent (e.g., dilute acetic acid) to remove any excess reagent.
-
Dissolution of Precipitate: Dissolve the precipitate in 2 mL of concentrated nitric acid.
-
Complexation: Dilute the dissolved precipitate solution to a known volume (e.g., 10 mL) with distilled water. Take an aliquot (e.g., 1 mL) and add 5 mL of the 3% thiourea solution. This will form a yellow-colored bismuth-thiourea complex.[2]
-
Spectrophotometric Measurement: Measure the absorbance of the yellow solution at 435 nm against a reagent blank.[2][3][4][5]
-
Quantification: Determine the concentration of bismuth, and subsequently the total alkaloid content, using a calibration curve prepared from the standard bismuth nitrate solution.
Complexometric Titration for Indirect Alkaloid Quantification
This method involves the determination of bismuth in the alkaloid precipitate via titration with EDTA.
Materials:
-
Dragendorff's reagent
-
EDTA solution, standardized (e.g., 0.01 M)
-
Potassium iodide (KI) solution (0.5% w/v, freshly prepared)
-
Nitric acid
-
Sample extract containing alkaloids
Procedure:
-
Precipitation and Isolation: Precipitate the alkaloids from the sample extract using Dragendorff's reagent and isolate the precipitate as described in the spectrophotometric method (steps 1 and 2).
-
Dissolution: Dissolve the precipitate in a minimal amount of nitric acid.
-
pH Adjustment: Adjust the pH of the solution to approximately 1.5-2.0.[10][11]
-
Titration: Add 1-2 mL of the freshly prepared 0.5% potassium iodide solution as an indicator. The solution will turn yellow due to the formation of the BiI₄⁻ complex. Titrate this solution with the standardized EDTA solution until the yellow color disappears, which indicates the endpoint.[10]
-
Calculation: Calculate the amount of bismuth in the sample based on the volume and concentration of the EDTA solution used. This can then be related to the total alkaloid content.
Visualizations
Caption: Preparation of Dragendorff's Reagent.
Caption: Chemical Principle of Alkaloid Precipitation.
Caption: Spectrophotometric Quantification Workflow.
References
- 1. Dragendorff's reagent - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Spectrophotometric method for estimation of alkaloids precipitable with Dragendorff's reagent in plant materials. | Semantic Scholar [semanticscholar.org]
- 4. Spectrophotometric method for estimation of alkaloids precipitable with Dragendorff's reagent in plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. TLC-MS identification of alkaloids in Leonuri Herba and Leonuri Fructus aided by a newly developed universal derivatisation reagent optimised by the response surface method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. japer.in [japer.in]
- 10. par.nsf.gov [par.nsf.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Preparation of Dragendorff's Reagent
Introduction
Dragendorff's reagent is a widely used color reagent for the detection of alkaloids and other nitrogenous compounds.[1][2][3] Developed by the German pharmacologist Johann Georg Dragendorff, this reagent produces a characteristic orange to reddish-brown precipitate in the presence of most alkaloids.[1] Its primary application is in the fields of pharmacognosy, phytochemistry, and drug development for the preliminary screening of plant extracts and other samples for the presence of alkaloids.[4] The reagent is typically used as a spray in thin-layer chromatography (TLC) or for spot tests.[1][5] This document provides a detailed, step-by-step protocol for the preparation of Dragendorff's reagent.
Principle
The reagent is a solution of potassium bismuth iodide, which is formed from a bismuth salt (typically basic bismuth nitrate (B79036) or bismuth subnitrate) and potassium iodide in an acidic medium.[3][6] The acidic environment is crucial for the stability and reactivity of the reagent.[1] In the presence of alkaloids, which are basic nitrogen-containing compounds, the complex anion [BiI₄]⁻ forms an insoluble ion pair with the protonated alkaloid, resulting in a visible precipitate.[1]
Data Presentation
The preparation of Dragendorff's reagent typically involves two separate stock solutions, Solution A and Solution B, which are mixed and diluted to prepare the final spray solution. Several variations of the reagent exist; a common and reliable method is presented below.
Table 1: Composition of Stock Solutions for Dragendorff's Reagent
| Solution | Chemical Component | Molecular Formula | Quantity | Solvent | Volume |
| Solution A | Basic Bismuth Nitrate | Bi₅O(OH)₉(NO₃)₄ | 0.85 g | Glacial Acetic Acid | 10 mL |
| Distilled Water | 40 mL | ||||
| Solution B | Potassium Iodide | KI | 8.0 g | Distilled Water | 20 mL |
Table 2: Composition of Final Spray Solution
| Component | Volume |
| Stock Solution A | 5 mL |
| Stock Solution B | 5 mL |
| Glacial Acetic Acid | 20 mL |
| Distilled Water | 70 - 100 mL |
Experimental Protocols
This section details the step-by-step methodology for preparing the stock solutions and the final spray reagent.
Materials and Equipment:
-
Basic Bismuth Nitrate (Bismuth Subnitrate)
-
Potassium Iodide
-
Glacial Acetic Acid
-
Distilled Water
-
Glass beakers (100 mL, 250 mL)
-
Graduated cylinders (10 mL, 50 mL, 100 mL)
-
Volumetric flasks (50 mL, 100 mL)
-
Glass stirring rod
-
Magnetic stirrer and stir bar (optional)
-
Amber glass storage bottles
-
Spray bottle for TLC application
Protocol for Preparation of Stock Solutions:
Solution A (Bismuth Subnitrate Solution):
-
Measure 10 mL of glacial acetic acid and 40 mL of distilled water using graduated cylinders and transfer them to a 100 mL beaker.
-
Weigh 0.85 g of basic bismuth nitrate.
-
Slowly add the basic bismuth nitrate to the acetic acid solution while stirring continuously until it is fully dissolved. A magnetic stirrer can be used for efficient mixing.
-
Transfer the prepared solution to a labeled amber glass bottle for storage.
Solution B (Potassium Iodide Solution):
-
Measure 20 mL of distilled water using a graduated cylinder and transfer it to a 50 mL beaker.
-
Weigh 8.0 g of potassium iodide.
-
Add the potassium iodide to the distilled water and stir until it is completely dissolved. The dissolution of potassium iodide is endothermic, so the solution will feel cold.
-
Transfer the prepared solution to a labeled amber glass bottle for storage.
Note on Stability: The stock solutions are more stable when stored separately and are sensitive to light.[1] It is recommended to store them in a cool, dark place.
Protocol for Preparation of the Final Spray Solution:
-
In a 250 mL beaker or flask, combine 5 mL of Stock Solution A and 5 mL of Stock Solution B.
-
To this mixture, add 20 mL of glacial acetic acid.
-
Add 70 mL of distilled water to the mixture and stir thoroughly. The final volume can be adjusted to 100 mL with distilled water if a more dilute reagent is desired.[1]
-
The final spray solution should be a clear, orange-colored liquid.
-
Transfer the final reagent to a spray bottle suitable for TLC applications. It is advisable to prepare the final spray solution fresh before use for optimal performance.
Visualization of the Experimental Workflow
The following diagram illustrates the step-by-step process for the preparation of Dragendorff's reagent.
Caption: Workflow for the preparation of Dragendorff's reagent.
References
- 1. Dragendorff's reagent - Wikipedia [en.wikipedia.org]
- 2. bluetigerscientific.com [bluetigerscientific.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. VWR Dragendorff's reagent for analysis of alkaloids | LabMart Limited [labmartgh.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Dragendorff reagent_TargetMol [targetmol.com]
Application Notes & Protocols: Utilization of Dragendorff's Reagent for Staining TLC Plates
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dragendorff's reagent is a widely used colorimetric reagent for the detection of alkaloids and other nitrogen-containing compounds on thin-layer chromatography (TLC) plates.[1][2][3] The reagent produces distinct orange or orange-red spots against a pale yellow or white background, allowing for the rapid qualitative assessment of various samples.[1][4] This application note provides detailed protocols for the preparation and application of Dragendorff's reagent for staining TLC plates, along with data presentation guidelines for consistent and comparable results.
The active component of the reagent is potassium tetraiodobismuthate(III), which forms an ion pair with the positively charged nitrogen atom of alkaloids and other similar compounds, resulting in the characteristic colored precipitate.[1] While it is a general screening tool for alkaloids, it is important to note that not all alkaloids react with Dragendorff's reagent.[1]
Data Presentation
For effective comparison and documentation of results, all quantitative data should be summarized in a structured table. This includes the retention factor (Rf) values and the observed color of the spots.
Table 1: Example of Data Summary for TLC Analysis using Dragendorff's Reagent
| Compound/Sample ID | Rf Value | Color of Spot with Dragendorff's Reagent |
| Standard Quinine | 0.45 | Orange-red |
| Sample Extract A | 0.46 | Orange-red |
| Sample Extract B | 0.62 | Faint Orange |
| Negative Control | - | No color change |
Experimental Protocols
Preparation of Dragendorff's Reagent
Several formulations for Dragendorff's reagent exist. Below are two common methods for preparing the stock and spray solutions. Due to the reagent's light sensitivity and potential for degradation, it is often prepared as two separate stock solutions (Solution A and Solution B) which are then mixed to create the final spray reagent before use.[1]
Method 1: Munier Modification
This is a frequently used modification for preparing the spray reagent.
Table 2: Reagents for Dragendorff's Reagent (Munier Modification)
| Solution | Component | Quantity |
| Solution A | Bismuth subnitrate (Bi(NO₃)₃·5H₂O) | 0.85 g |
| Glacial acetic acid | 10 mL | |
| Deionized water | 40 mL | |
| Solution B | Potassium iodide (KI) | 8 g |
| Deionized water | 20 mL | |
| Spray Reagent | Solution A | 5 mL |
| Solution B | 5 mL | |
| Glacial acetic acid | 20 mL | |
| Deionized water | 70-100 mL |
Protocol for Preparation (Method 1):
-
To prepare Solution A: Dissolve 0.85 g of bismuth subnitrate in a mixture of 10 mL of glacial acetic acid and 40 mL of deionized water.[1]
-
To prepare Solution B: Dissolve 8 g of potassium iodide in 20 mL of deionized water.[1]
-
Storage of Stock Solutions: Store Solution A and Solution B in separate, well-stoppered, dark glass bottles. These solutions are stable for several weeks when stored in a refrigerator.[5]
-
To prepare the Spray Reagent: Shortly before use, mix 5 mL of Solution A, 5 mL of Solution B, and 20 mL of glacial acetic acid. Dilute this mixture with 70-100 mL of deionized water.[1][6]
Method 2: Alternative Formulation
This method uses tartaric acid instead of acetic acid in the initial bismuth solution.
Table 3: Reagents for Dragendorff's Reagent (Alternative Formulation)
| Solution | Component | Quantity |
| Solution 1 | Basic bismuth nitrate (B79036) (BiONO₃·H₂O) | 1.7 g |
| Tartaric acid | 20 g | |
| Deionized water | 80 mL | |
| Solution 2 | Potassium iodide (KI) | 16 g |
| Deionized water | 40 mL | |
| Stock Solution | Solution 1 | Equal volume |
| Solution 2 | Equal volume | |
| Spray Solution | Stock Solution | 5 mL |
| Tartaric acid | 10 g | |
| Deionized water | 50 mL |
Protocol for Preparation (Method 2):
-
To prepare Solution 1: Dissolve 1.7 g of basic bismuth nitrate and 20 g of tartaric acid in 80 mL of deionized water.[5]
-
To prepare Solution 2: Dissolve 16 g of potassium iodide in 40 mL of deionized water.[5]
-
To prepare the Stock Solution: Mix equal volumes of Solution 1 and Solution 2. This stock solution is stable for several weeks when stored in a refrigerator.[5]
-
To prepare the Spray Solution: For spraying, mix 5 mL of the stock solution with a solution of 10 g of tartaric acid in 50 mL of deionized water.[5]
Staining of TLC Plates
Materials:
-
Developed and dried TLC plate
-
Dragendorff's spray reagent
-
Fume hood
-
Spray bottle or dipping tank
-
Heat gun (optional)
Protocol:
-
Drying the TLC Plate: After developing the TLC plate in the chosen solvent system, ensure it is completely dry by air drying or using a gentle stream of warm air. It is crucial to remove all traces of the mobile phase solvents, as they can interfere with the staining.
-
Staining Procedure:
-
Spraying Method: In a well-ventilated fume hood, hold the TLC plate and evenly spray the Dragendorff's reagent onto the stationary phase from a distance of about 20-30 cm.[4] Avoid oversaturation of the plate.
-
Dipping Method: Alternatively, the plate can be quickly dipped into a shallow dish containing the Dragendorff's reagent and then removed. This method often provides a more uniform background.
-
-
Visualization: After applying the reagent, allow the plate to air dry for a few minutes. Alkaloids and other nitrogenous compounds will appear as orange to red-brown spots on a pale yellow or whitish background.[4] The color intensity may vary depending on the concentration of the compound.
-
Documentation: Document the results immediately by photography or by marking the spots with a pencil, as the colors may fade over time.[4] Calculate the Rf values for each spot.
Visualizations
Experimental Workflow for TLC Staining with Dragendorff's Reagent
Caption: Workflow for TLC analysis using Dragendorff's reagent.
Signaling Pathway of Detection
Caption: Mechanism of alkaloid detection by Dragendorff's reagent.
References
Quantitative precipitation of alkaloids using potassium bismuth iodide solution.
Application Notes: Quantitative Precipitation of Alkaloids
Introduction
The quantitative determination of alkaloids is a critical step in the quality control of herbal drugs, the standardization of plant materials, and the development of pharmaceutical products.[1][2] One of the classical and most versatile methods for this purpose involves the use of potassium bismuth iodide solution, widely known as Dragendorff's reagent.[3] This reagent forms a characteristic orange to orange-red precipitate with most alkaloids in a weakly acidic solution.[4][5] While originally developed for qualitative screening, the reaction has been adapted for robust quantitative analysis through gravimetric and spectrophotometric methods.[6][7][8]
Principle of Reaction
Dragendorff's reagent is a solution of potassium tetraiodobismuthate(III) (K[BiI₄]), which is prepared by mixing a solution of bismuth subnitrate in acid with a concentrated solution of potassium iodide.[5] The reaction mechanism involves two main steps:
-
In an acidic medium, the nitrogen atom of the alkaloid (most contain a tertiary amine group) is protonated, forming an alkaloidal cation.[5]
-
This cation then forms an ion-pair complex with the large tetraiodobismuthate anion ([BiI₄]⁻), resulting in an insoluble precipitate.[5]
The reaction can be represented as: Alkaloid + H⁺ → [Alkaloid-H]⁺ [Alkaloid-H]⁺ + [BiI₄]⁻ → [Alkaloid-H]⁺[BiI₄]⁻ (s) (Orange-red precipitate)
It is important to note that some alkaloids, such as caffeine (B1668208) and other purine (B94841) derivatives, may not form a precipitate with this reagent.[5]
Applications
-
Quality Control of Herbal Medicine: Used for the standardization of plant materials and commercial herbal drugs by quantifying the total alkaloid content.[1][2]
-
Pharmaceutical Analysis: Applicable for the assay of alkaloid-containing pharmaceutical formulations.[9]
-
Phytochemical Screening: Employed in the routine analysis of plant extracts to determine the percentage of alkaloids.[1]
-
Drug Development: Assists in the isolation and characterization of new alkaloidal compounds by providing a quantitative measure of their presence in various fractions.
Quantitative Analysis Protocols
Two primary methods are employed for the quantitative analysis of alkaloids using Dragendorff's reagent: Gravimetric and Spectrophotometric analysis.
Protocol 1: Gravimetric Determination of Total Alkaloids
This method involves the precipitation of alkaloids, followed by the isolation and weighing of the dried precipitate. It is a direct method but may lack the precision of spectrophotometric techniques.[7]
1. Reagent Preparation (Dragendorff's Reagent)
-
Solution A: Dissolve 0.85 g of bismuth subnitrate in a mixture of 10 mL of glacial acetic acid and 40 mL of deionized water.[5]
-
Solution B: Dissolve 8 g of potassium iodide (KI) in 20 mL of deionized water.[5]
-
Stock Solution: Mix equal volumes of Solution A and Solution B. This stock solution can be stored in a dark bottle.[4]
-
Working Reagent: Before use, mix 5 mL of the stock solution with 20 mL of glacial acetic acid and dilute to 100 mL with deionized water.[5]
2. Sample Preparation (General Extraction)
-
Accurately weigh about 10 g of the powdered plant material.[10]
-
Extract the powder with 90% ethanol (B145695) until exhaustion. The completion of extraction can be monitored by testing a small portion of the filtrate with Dragendorff's reagent until no more precipitate is formed.[10]
-
Concentrate the alcoholic extract under reduced pressure at a temperature not exceeding 40°C.[10]
-
Acidify the residue with 3% hydrochloric acid (HCl) and filter the solution.[10]
-
Wash the acidic solution with chloroform (B151607) to remove pigments and other non-alkaloidal impurities.[10]
-
Make the acidic aqueous layer alkaline (pH 9-11) with concentrated ammonium (B1175870) hydroxide.[10]
-
Extract the liberated alkaloid bases with several portions of chloroform until the extraction is complete (test with Dragendorff's reagent).[10]
-
Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate to dryness to obtain the total alkaloid extract.[10]
3. Precipitation and Quantification
-
Dissolve a known weight of the dry total alkaloid extract in a minimal amount of 3% HCl.
-
Add an excess of Dragendorff's reagent dropwise to the solution to precipitate the alkaloids completely.
-
Allow the precipitate to settle for a sufficient time (e.g., 24 hours).
-
Filter the orange-red precipitate through a pre-weighed filter paper.
-
Wash the precipitate carefully with deionized water.
-
Dry the filter paper with the precipitate in an oven at a low temperature (e.g., 60°C) until a constant weight is achieved.[10]
-
Calculate the weight of the alkaloid-reagent complex by difference. The total alkaloid content is then determined using a conversion factor or by creating a standard curve with a known alkaloid.
Protocol 2: Spectrophotometric Determination of Total Alkaloids
This indirect method is rapid, simple, and highly sensitive. It is based on the quantification of bismuth in the precipitated alkaloid-reagent complex. The bismuth is complexed with thiourea (B124793) to form a yellow-colored product that is measured spectrophotometrically.[1][6][9]
1. Reagent Preparation
-
Dragendorff's Reagent: Prepare as described in Protocol 1.
-
Thiourea Solution: Prepare a 3% (w/v) solution of thiourea in deionized water.[11]
-
Standard Solution: Prepare a stock solution of a known alkaloid (e.g., berberine) or bismuth nitrate (B79036).[6][11]
2. Sample Preparation and Precipitation
-
Prepare the total alkaloid extract as described in Protocol 1.
-
Dissolve a known amount of the extract in 3% HCl.
-
Add a known volume of Dragendorff's reagent and centrifuge the mixture (e.g., at 2400 rpm for 30 min) to pellet the precipitate.[11]
-
Discard the supernatant. The precipitate is the alkaloid-reagent complex.[11]
3. Complex Dissolution and Colorimetric Reaction
-
Wash the precipitate with a solvent like ethyl alcohol, followed by centrifugation, and discard the supernatant.[11]
-
Add 2 mL of concentrated nitric acid to the residue to dissolve the complex.[11]
-
Transfer the resulting solution to a volumetric flask (e.g., 50 mL) and make up the volume with distilled water.[11]
-
Take a 1 mL aliquot of this solution and add 5 mL of the 3% thiourea solution.[11] A yellow-colored complex will form.
4. Spectrophotometric Measurement
-
Measure the absorbance of the yellow solution at its maximum wavelength (λmax), which is typically around 435 nm.[1][9]
-
Use a mixture of nitric acid and thiourea solution as the blank.[11]
-
Construct a calibration curve using a standard alkaloid or bismuth nitrate under the same conditions. The concentration of total alkaloids in the sample is then calculated from this curve and expressed as mg/g of the dry plant material.[6]
Quantitative Data Summary
The spectrophotometric method using Dragendorff's reagent has been successfully applied to quantify total alkaloids in various pure compounds and plant materials.
| Sample Type | Analyte | Method | Reported Alkaloid Content (%) | Reference(s) |
| Pure Alkaloid | Ajmalicine | Spectrophotometric | Quantified | [1][9] |
| Pure Alkaloid | Papaverine | Spectrophotometric | Quantified | [1][9] |
| Pure Alkaloid | Cinchonine | Spectrophotometric | Quantified | [1][9] |
| Pure Alkaloid | Piperine | Spectrophotometric | Quantified | [1][9] |
| Pure Alkaloid | Berberine | Spectrophotometric | Quantified | [1][9] |
| Plant Material | Berberis aristata | Spectrophotometric | Determined | [1][9] |
| Plant Material | Solanum nigrum | Spectrophotometric | Determined | [1][9] |
| Plant Material | Piper longum | Spectrophotometric | Determined | [1][9] |
| Plant Material | Peperomia pellucida | Gravimetric | 29.59 mg/g (as piperine) | [8] |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the quantitative determination of alkaloids using both gravimetric and spectrophotometric methods.
Caption: Workflow for quantitative alkaloid analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. grokipedia.com [grokipedia.com]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. Dragendorff's reagent - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. ALKALOIDS AND ITS ASSAY METHODS | PPT [slideshare.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Spectrophotometric method for estimation of alkaloids precipitable with Dragendorff's reagent in plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2.8. Determination of Alkaloids [bio-protocol.org]
Synthesis Protocols for Cs₃Bi₂I₉ Lead-Free Perovskite Films: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Cesium Bismuth Iodide (Cs₃Bi₂I₉), a lead-free perovskite, into thin films. These protocols are designed for researchers in materials science and related fields, offering a comprehensive guide to reproducing various synthesis methodologies.
Introduction
Cs₃Bi₂I₉ has emerged as a promising, more environmentally stable, and non-toxic alternative to lead-based perovskites for optoelectronic applications.[1][2][3] Its hexagonal crystal structure and favorable optical band gap of approximately 2.0 eV to 2.1 eV make it suitable for use in solar cells and photodetectors.[2][4][5][6] The synthesis of high-quality Cs₃Bi₂I₉ thin films is crucial for device performance. This document outlines several established methods for film fabrication, including solution-based and vapor deposition techniques.
Experimental Protocols
Solution-Based Synthesis: One-Step Spin-Coating
This common and cost-effective method involves depositing a precursor solution onto a substrate followed by spinning to create a uniform film and subsequent annealing.[2]
Materials:
-
Cesium Iodide (CsI)
-
Bismuth Iodide (BiI₃)
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) as solvent
-
Substrates (e.g., FTO-coated glass, silicon)
Equipment:
-
Spin-coater
-
Hotplate or annealing furnace
-
Micropipette
-
Nitrogen-filled glovebox (recommended)
Protocol:
-
Substrate Preparation:
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes to enhance surface wettability.
-
-
Precursor Solution Preparation:
-
Dissolve CsI and BiI₃ in a 3:2 molar ratio in the chosen solvent (e.g., DMF). The concentration can be varied, but a typical starting point is a 0.5 M solution.
-
Stir the solution at room temperature for several hours or at a slightly elevated temperature (e.g., 70-110 °C) to ensure complete dissolution.[7]
-
-
Film Deposition:
-
Transfer the prepared substrates and precursor solution into a nitrogen-filled glovebox.
-
Dispense a specific volume (e.g., 40 µL) of the Cs₃Bi₂I₉ precursor solution onto the center of the substrate.[8]
-
Spin-coat the substrate. A typical two-step program is 1000 rpm for 10 seconds followed by 5000 rpm for 20-30 seconds.[8]
-
-
Annealing:
Workflow Diagram:
Caption: Workflow for solution-based synthesis of Cs₃Bi₂I₉ films.
Vapor Deposition Techniques
Vapor-based methods offer better control over film thickness and morphology, often resulting in higher quality films.
Protocol:
-
Load high-purity CsI (99.999%) and BiI₃ (99.999%) into separate Radak sources in a thermal evaporator.[12]
-
Maintain the substrate at room temperature without intentional heating.[12]
-
Co-evaporate the precursors, controlling the deposition rate ratio between CsI and BiI₃ at approximately 1.2.[12]
-
Post-deposition, anneal the films in a nitrogen-filled glovebox under excess BiI₃ vapor to prevent decomposition. Optimal annealing for Cs₃Bi₂I₉ is typically 300°C for 10 minutes.[12] This process promotes significant grain growth, leading to smoother, pinhole-free films.[12]
Protocol:
-
Prepare a single sputtering target containing a stoichiometric mixture of CsI and BiI₃. To achieve the correct film stoichiometry, the target may need to be enriched with CsI (e.g., by 20% w/w).[1][13]
-
Place the substrates in the sputtering chamber. The target-to-substrate distance is typically around 10 cm.[4][5]
-
Introduce Argon gas into the chamber at a controlled pressure (e.g., 2.3 × 10⁻² mbar) and flow rate (e.g., 20 sccm).[4][5]
-
Apply RF power (e.g., 50 W) to the target to initiate sputtering.[4][5]
-
Deposition can be performed on substrates at room temperature or preheated to temperatures like 150°C to improve crystallinity.[1][13]
-
A post-deposition annealing step in a vacuum or inert atmosphere at around 150-200°C for 2 hours can further improve film uniformity and crystallinity.[1][4][5][13] Annealing at higher temperatures (e.g., 300°C) can cause film degradation.[1][13]
Workflow Diagram for Vapor Deposition:
Caption: General workflow for vapor deposition of Cs₃Bi₂I₉ films.
Data Presentation
The following tables summarize key quantitative parameters from the described synthesis protocols.
Table 1: Solution-Based Synthesis Parameters
| Parameter | Value | Reference |
| Precursor Molar Ratio (CsI:BiI₃) | 3:2 | - |
| Solution Concentration | 0.5 M (Typical) | - |
| Solvent | DMF / DMSO | [14][15] |
| Spin-coating Speed (Step 1) | 1000 rpm | - |
| Spin-coating Duration (Step 1) | 10 s | - |
| Spin-coating Speed (Step 2) | 5000 rpm | [8] |
| Spin-coating Duration (Step 2) | 20 - 30 s | [8] |
| Annealing Temperature | 100 - 150 °C | [1][8] |
| Annealing Duration | 10 - 30 min | [8] |
Table 2: Vapor Deposition Synthesis Parameters
| Parameter | Dual-Source Co-evaporation | RF-Magnetron Sputtering | Reference |
| Precursors | High Purity CsI & BiI₃ | Single Target (CsI + BiI₃) | [1][12] |
| Substrate Temperature | Room Temperature | Room Temp. or 150 °C | [1][12][13] |
| Deposition Rate Ratio (CsI:BiI₃) | ~1.2 | N/A | [12] |
| RF Power | N/A | 50 W | [4][5] |
| Argon Pressure | N/A | 2.3 × 10⁻² mbar | [4][5] |
| Post-Annealing Temp. | 300 °C (under BiI₃ vapor) | 150 - 200 °C (in vacuum) | [4][5][12] |
| Post-Annealing Duration | 10 min | 2 hours | [4][5][12] |
Concluding Remarks
The choice of synthesis method for Cs₃Bi₂I₉ thin films depends on the desired film quality, available equipment, and scalability requirements. Solution-based methods are advantageous for rapid screening and low-cost fabrication, while vapor deposition techniques generally yield films with superior morphology and crystallinity, which are critical for high-performance optoelectronic devices. The parameters provided in this document serve as a validated starting point for the synthesis and optimization of Cs₃Bi₂I₉ perovskite films.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Lead free halide perovskite Cs3Bi2I9 bulk crystals grown by a low temperature solution method - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Optical and Structural Property Tuning in Physical Vapor Deposited Bismuth Halides Cs3Bi2(I1–xBrx)9 (0 ≤ x ≤ 1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Annealing Engineering in the Growth of Perovskite Grains | MDPI [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. scispace.com [scispace.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. mdpi.com [mdpi.com]
- 14. boa.unimib.it [boa.unimib.it]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Incorporation of Potassium Iodide into Bismuth Perovskite Absorber Layers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed methodology for incorporating potassium iodide (KI) into bismuth-based perovskite absorber layers, specifically focusing on the synthesis and characterization of Cs₃Bi₂I₉ thin films for photovoltaic applications. The inclusion of KI has been demonstrated to significantly enhance the morphological, optoelectronic, and stability properties of these lead-free perovskite materials.
Overview of Potassium Iodide Incorporation
The addition of potassium iodide to the Cs₃Bi₂I₉ perovskite precursor solution is a facile and effective method to improve the quality of the resulting thin film. This strategy leads to enhanced crystallinity, larger grain sizes, and passivation of defects within the perovskite layer.[1][2] Consequently, solar cell devices fabricated with KI-modified Cs₃Bi₂I₉ exhibit superior power conversion efficiency (PCE), higher open-circuit voltage (Voc), and improved long-term stability against environmental factors such as humidity and heat.[1][2] The optimal concentration of KI is crucial for achieving these enhancements, with studies indicating that a 2 vol.% addition to the precursor solution yields the most significant improvements in device performance.[1]
Experimental Protocols
Preparation of the Cs₃Bi₂I₉ Perovskite Precursor Solution
This protocol details the preparation of the precursor solution for the Cs₃Bi₂I₉ perovskite layer.
Materials:
-
Cesium Iodide (CsI)
-
Bismuth Iodide (BiI₃)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Potassium Iodide (KI)
-
Stirring hotplate
-
Vials and magnetic stir bars
Procedure:
-
Prepare a 2.48 M solution of CsI and a 1.72 M solution of BiI₃ by dissolving the respective salts in DMSO.
-
Stir the solution vigorously on a hotplate at 70°C for 24 hours in an oil bath to ensure complete dissolution.[1]
-
To prepare the KI stock solution, dissolve KI in DMSO to a concentration of 2 M.
-
For incorporating KI into the perovskite precursor, add the desired volume percentage of the 2 M KI stock solution to the Cs₃Bi₂I₉ precursor solution. For example, for a 2 vol.% KI solution, add 20 µL of the 2 M KI stock solution to 980 µL of the Cs₃Bi₂I₉ precursor solution.
-
Stir the final KI-containing precursor solution for an additional 6 hours before use.[3]
Fabrication of the FTO/c-TiO₂/m-TiO₂ Substrate
This protocol describes the preparation of the substrate with the electron transport layers.
Materials:
-
Fluorine-doped Tin Oxide (FTO) coated glass substrates
-
Titanium isopropoxide (TTIP)
-
Ethanol, Isopropanol (B130326), Acetone
-
Hydrochloric acid (HCl)
-
Commercial TiO₂ paste
-
Spin coater
-
Tube furnace or hotplate
Procedure:
-
Clean the FTO substrates sequentially in ultrasonic baths of soap and water, distilled water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen or clean air.
-
Compact TiO₂ (c-TiO₂) Layer: Prepare a precursor solution for the compact TiO₂ layer by mixing titanium isopropoxide, isopropanol, and a small amount of HCl. Spin-coat the solution onto the cleaned FTO substrates. Anneal the substrates at a high temperature (e.g., 500°C) to form a dense, compact TiO₂ layer.
-
Mesoporous TiO₂ (m-TiO₂) Layer: Dilute a commercial TiO₂ paste in ethanol. Spin-coat the diluted paste onto the c-TiO₂ layer. Anneal the substrates at a lower temperature (e.g., 450°C) to form a mesoporous TiO₂ scaffold.
Deposition of the KI-Modified Cs₃Bi₂I₉ Perovskite Layer
This protocol outlines the one-step spin-coating process for depositing the perovskite thin film.
Equipment:
-
Spin coater
-
Hotplate
Procedure:
-
Preheat the FTO/c-TiO₂/m-TiO₂ substrate on a hotplate set to 70°C.[1][3]
-
Dispense an adequate amount of the prepared KI-modified Cs₃Bi₂I₉ precursor solution onto the preheated substrate.
-
Immediately start the spin-coating program: a single step at 5000 rpm for 30 seconds.[1][3]
-
After spin-coating, transfer the substrate to a hotplate and anneal at 250°C for 5 minutes in an ambient air environment.[1]
-
Allow the film to cool down to room temperature naturally.
Deposition of the Carbon Electrode
This protocol describes the final step of device fabrication by applying the counter electrode.
Materials:
-
Commercial carbon paste
-
Screen printing mask
-
Hotplate
Procedure:
-
Define the active area of the solar cell using a mask (e.g., a metal mask with an aperture of a specific area).
-
Apply a commercial carbon paste onto the perovskite layer through the mask using a doctor-blading or screen-printing technique.
-
Heat the device on a hotplate at a moderate temperature (e.g., 120°C) for 15 minutes to dry the carbon electrode and ensure good contact with the perovskite layer.[2]
Characterization Protocols
Structural and Morphological Characterization
-
X-ray Diffraction (XRD): To analyze the crystallinity and phase purity of the Cs₃Bi₂I₉ films. A typical setup would involve a diffractometer with Cu Kα radiation (λ = 1.5406 Å) scanning over a 2θ range relevant for the expected perovskite peaks.
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology and grain size of the perovskite films. Images are typically acquired at an accelerating voltage of around 10 kV.[4]
-
Atomic Force Microscopy (AFM): To quantify the surface roughness and grain size distribution of the films.
Optoelectronic Characterization
-
UV-Visible Spectroscopy: To determine the light absorption properties and estimate the optical bandgap of the perovskite films. The absorption spectra are typically recorded in the wavelength range of 300-800 nm. The Tauc plot method is used to calculate the bandgap from the absorption data.[1]
-
Photoluminescence (PL) Spectroscopy: To assess the radiative recombination efficiency and defect density in the perovskite films. Steady-state PL spectra can be obtained by exciting the sample with a laser at a wavelength shorter than the material's absorption edge.[1]
Device Performance Characterization
-
Current Density-Voltage (J-V) Measurement: To determine the key photovoltaic parameters of the fabricated solar cells, including PCE, Voc, Jsc, and Fill Factor (FF). This is performed using a solar simulator under standard AM 1.5G illumination (100 mW/cm²).
Data Presentation
The following tables summarize the quantitative data obtained from the characterization of Cs₃Bi₂I₉ films with varying concentrations of KI.
Table 1: Photovoltaic Performance of Cs₃Bi₂I₉ Solar Cells with Different KI Concentrations. [1]
| KI Concentration (vol.%) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| 0 | 0.83 | 0.76 | 44 | 0.28 |
| 2 | 1.01 | 3.60 | 77 | 2.81 |
| 4 | 0.96 | 2.80 | 73 | 1.96 |
| 6 | 0.91 | 2.10 | 69 | 1.32 |
| 8 | 0.87 | 1.50 | 62 | 0.81 |
| 10 | 0.85 | 1.10 | 58 | 0.54 |
Table 2: Optical Bandgap and Film Thickness of Cs₃Bi₂I₉ Films with and without KI. [1]
| KI Concentration (vol.%) | Optical Bandgap (eV) | Film Thickness (nm) |
| 0 | 2.20 | 365.2 |
| 2 | 1.83 | 540.9 |
| 4 | 1.92 | - |
| 6 | 1.99 | - |
Visualizations
Caption: Experimental workflow for the synthesis and fabrication of KI-modified Cs₃Bi₂I₉ perovskite solar cells.
Caption: Logical relationship showing the effects of KI incorporation on perovskite film properties and device performance.
References
Application of modified Dragendorff's reagent for non-ionic surfactant analysis.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of non-ionic surfactants is crucial in various fields, including environmental monitoring, industrial process control, and pharmaceutical formulation development. One established method for this analysis involves the use of a modified Dragendorff's reagent. This reagent facilitates the precipitation of non-ionic surfactants, particularly those containing polyoxyethylene chains, from aqueous solutions. The subsequent quantification of the precipitated complex allows for the determination of the surfactant concentration.
The core principle of this method lies in the formation of an insoluble complex between the polyoxyethylene chains of the non-ionic surfactant and the potassium tetraiodobismuthate(III) present in the Dragendorff's reagent. The resulting precipitate can be isolated, and the amount of bismuth can be determined through various analytical techniques, which is then stoichiometrically related to the concentration of the non-ionic surfactant. Several modifications of the Dragendorff's reagent have been developed to improve its stability and sensitivity.
This document provides detailed application notes and protocols for the use of modified Dragendorff's reagent in the analysis of non-ionic surfactants, targeting researchers, scientists, and drug development professionals.
Data Presentation
Table 1: Composition of Common Modified Dragendorff's Reagents
| Reagent Modification | Solution A | Solution B | Final Spray Reagent Preparation | Reference |
| Standard (Munier & Macheboeuf) | 1.7 g Bismuth Subnitrate in 100 mL of 20% (v/v) Acetic Acid | 40 g Potassium Iodide in 100 mL of Water | Mix 5 mL of Solution A, 5 mL of Solution B, 20 mL of Acetic Acid, and dilute to 100 mL with Water. | [1] |
| Burger's Modification | 0.8 g Bismuth Subnitrate in 10 mL Glacial Acetic Acid and 40 mL Water | 20 g Potassium Iodide in 50 mL Water | Mix 5 mL of Solution A, 5 mL of Solution B, and dilute to 50 mL with 10% (v/v) aqueous Sulfuric Acid. Prepare fresh daily. | [2] |
| General TLC Reagent | 0.85 g Bismuth Subnitrate in 10 mL Glacial Acetic Acid and 40 mL Water | 8 g Potassium Iodide in 20 mL Water | Mix equal parts of Solution A and B with 20 mL of Glacial Acetic Acid and 70-100 mL of Water. | [3] |
Table 2: Performance Characteristics of Analytical Methods for Bismuth Determination
| Analytical Method | Principle | Reported Detection Limit / Range | Key Considerations |
| Potentiometric Titration | The liberated bismuth from the dissolved precipitate is titrated with a standard solution of a complexing agent, such as pyrrolidine (B122466) dithiocarbamate (B8719985) or sodium tetraphenylborate (B1193919). | Suitable for concentrations in the range of 5 - 50 mg of non-ionic surfactant.[4] | The stoichiometry of the barium-surfactant complex can be variable, necessitating factor determination for each specific surfactant.[4] |
| Spectrophotometry (UV) | The bismuth in the dissolved precipitate can be quantified by measuring its absorbance at a specific wavelength, often after complexation. | The optimum application range is 250 to 800 µg of non-ionic surfactant. | A calibration curve with a standard non-ionic surfactant is required. |
| Atomic Absorption Spectrometry (AAS) | The concentration of bismuth in the dissolved precipitate is determined by AAS. | Highly sensitive method for metal quantification. | Requires specialized instrumentation. |
Experimental Protocols
Preparation of Modified Dragendorff's Reagent (Munier and Macheboeuf Modification)
This modification is commonly used for the visualization of alkaloids and can be adapted for the precipitation of non-ionic surfactants.
Materials:
-
Bismuth subnitrate (Bi(NO₃)₃·5H₂O)
-
Glacial acetic acid
-
Potassium iodide (KI)
-
Distilled or deionized water
Procedure:
Solution A:
-
Weigh 1.7 g of bismuth subnitrate.
-
Dissolve the bismuth subnitrate in 100 mL of an 80:20 mixture of water and glacial acetic acid.
Solution B:
-
Weigh 40 g of potassium iodide.
-
Dissolve the potassium iodide in 100 mL of distilled water.
Final Reagent (for precipitation):
-
In a clean container, mix 5 mL of Solution A and 5 mL of Solution B.
-
Add 20 mL of glacial acetic acid.
-
Dilute the mixture to a final volume of 100 mL with distilled water.
-
This final solution should be prepared fresh before use.
Sample Preparation and Precipitation of Non-ionic Surfactant
This protocol is a general guideline and may need optimization based on the specific sample matrix and surfactant type.
Materials:
-
Sample containing non-ionic surfactant
-
Modified Dragendorff's reagent
-
Barium chloride solution (e.g., 1 M)
-
Centrifuge and centrifuge tubes
Procedure:
-
Take a known volume of the aqueous sample containing the non-ionic surfactant.
-
Add a solution of barium chloride to the sample. The Ba²⁺ ions form cationic complexes with the ethylene (B1197577) oxide chains of the surfactant.[4]
-
Slowly add the freshly prepared modified Dragendorff's reagent to the sample with gentle mixing. An orange-red precipitate will form.
-
Allow the mixture to stand for a sufficient time to ensure complete precipitation (e.g., 30 minutes).
-
Separate the precipitate from the supernatant by centrifugation.
-
Carefully decant the supernatant.
-
Wash the precipitate with a suitable solvent (e.g., dilute acetic acid) to remove any interfering substances and centrifuge again. Discard the supernatant.
Quantification of Non-ionic Surfactant via Potentiometric Titration of Bismuth
This protocol describes the determination of bismuth in the precipitate using potentiometric titration.
Materials:
-
Precipitate from the previous step
-
Suitable solvent to dissolve the precipitate (e.g., acetone (B3395972) or a mixture of tartaric acid and sodium hydroxide)
-
Standard solution of sodium tetraphenylborate (STPB) (e.g., 0.01 M)
-
Potentiometric titrator with a suitable ion-selective electrode (e.g., a surfactant electrode).
Procedure:
-
Dissolve the washed precipitate in a known volume of a suitable solvent.
-
Transfer the solution to the titration vessel.
-
Titrate the solution with a standardized solution of sodium tetraphenylborate.
-
Determine the endpoint of the titration from the potentiometric curve.
-
Calculate the amount of bismuth in the sample based on the stoichiometry of the reaction between bismuth and STPB.
-
Relate the amount of bismuth to the concentration of the non-ionic surfactant using a predetermined conversion factor for the specific surfactant being analyzed.[4]
Visualizations
Caption: Experimental workflow for the analysis of non-ionic surfactants.
References
Application Notes and Protocols for the Use of Bismuth Potassium Iodide in Pharmaceutical Analysis
Topic: Use of Bismuth Potassium Iodide in the Pharmaceutical Purification of Antibiotics
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: While some literature generally mentions the use of bismuth potassium iodide (commonly known as Dragendorff's reagent) for the precipitation of antibiotics, detailed, validated protocols for the specific purification of antibiotics using this method are not well-established or widely documented in scientific publications. The primary and well-documented application of this reagent is the qualitative detection of alkaloids and other nitrogen-containing compounds. The following application notes and protocols are based on the established principles of Dragendorff's reagent and its preparation.
Application Notes
Bismuth potassium iodide, in the form of Dragendorff's reagent, is a colorimetric reagent used to detect alkaloids and other nitrogenous organic compounds.[1][2] The reagent produces an orange or orange-red precipitate upon reaction with these compounds.[2] While its application in the quantitative purification of antibiotics is not extensively documented, the underlying principle of precipitation could theoretically be adapted for such purposes.
Principle of a Hypothetical Purification Process
The active component in Dragendorff's reagent is the tetraiodobismuthate(III) ion ([BiI₄]⁻). The purification or precipitation mechanism relies on the formation of an insoluble ion pair with a positively charged nitrogen atom in the target molecule. Many antibiotics, particularly those containing tertiary amine functional groups, can be protonated in an acidic medium to form a cation. This cation can then form an insoluble complex with the anionic [BiI₄]⁻, leading to precipitation.
The reaction can be summarized as follows:
-
Protonation of the antibiotic (if it contains a basic nitrogen atom) in an acidic solution.
-
Formation of an ion-pair between the protonated antibiotic and the tetraiodobismuthate(III) complex.
-
Precipitation of the insoluble antibiotic-reagent complex.
-
Isolation of the precipitate.
-
(Theoretical) Dissociation of the complex and removal of the reagent to yield the purified antibiotic.
Specificity and Limitations
A significant limitation of using Dragendorff's reagent for purification is its lack of specificity. The reagent is known to react with a wide range of nitrogen-containing compounds, not just alkaloids.[1] Furthermore, false-positive reactions have been reported with certain non-nitrogenous compounds that contain conjugated carbonyl or lactone groups.[3][4][5] This lack of specificity would be a major challenge in a purification workflow, as the reagent could co-precipitate impurities alongside the target antibiotic.
Quantitative Data
There is a notable absence of published quantitative data regarding the use of bismuth potassium iodide for the purification of antibiotics. Key metrics such as percentage yield, purity enhancement, and recovery rates for specific antibiotics are not available in the reviewed literature. For a purification protocol to be viable, such data would be essential.
Table 1: Illustrative Table for Quantitative Purification Data (Data Not Available)
| Antibiotic Class | Specific Antibiotic | Initial Purity (%) | Final Purity (%) | Yield (%) | Recovery (%) | Reference |
| Data Not Available | Data Not Available | N/A | N/A | N/A | N/A | N/A |
| Data Not Available | Data Not Available | N/A | N/A | N/A | N/A | N/A |
Experimental Protocols
The following protocols detail the preparation of Dragendorff's reagent. A generalized protocol for a hypothetical precipitation of a nitrogen-containing antibiotic is also provided for illustrative purposes. Note: This hypothetical protocol would require extensive optimization and validation for any specific antibiotic.
Protocol 1: Preparation of Dragendorff's Reagent (Stock Solutions)
Dragendorff's reagent is typically prepared as two separate stock solutions (Part A and Part B) which are mixed before use due to the reagent's sensitivity to light and degradation over time.[2]
Materials:
-
Bismuth subnitrate (Bi(NO₃)₃)
-
Glacial acetic acid
-
Potassium iodide (KI)
-
Distilled water
Procedure for Part A:
-
Weigh 0.85 g of bismuth subnitrate.
-
In a suitable flask, dissolve the bismuth subnitrate in a mixture of 10 mL of glacial acetic acid and 40 mL of distilled water.
-
Stir until the bismuth subnitrate is completely dissolved.
Procedure for Part B:
-
Weigh 8 g of potassium iodide.
-
Dissolve the potassium iodide in 20 mL of distilled water.
-
Stir until the potassium iodide is fully dissolved.
Storage:
-
Store Part A and Part B in separate, well-stoppered, amber glass bottles to protect them from light.
Protocol 2: Preparation of the Working Dragendorff's Spray Reagent
Materials:
-
Stock solution Part A
-
Stock solution Part B
-
Glacial acetic acid
-
Distilled water
Procedure:
-
In a clean flask, mix 5 mL of stock solution Part A and 5 mL of stock solution Part B.
-
To this mixture, add 20 mL of glacial acetic acid.
-
Dilute the solution to a final volume of 100 mL with distilled water.
-
The working solution should be freshly prepared before use.
Protocol 3: Hypothetical Protocol for the Precipitation of a Nitrogen-Containing Antibiotic
Objective: To precipitate a nitrogen-containing antibiotic from a solution for potential purification.
Materials:
-
A solution containing the target antibiotic (e.g., from a fermentation broth after initial clarification).
-
Working Dragendorff's reagent.
-
Dilute acid (e.g., 1M HCl or acetic acid) for pH adjustment.
-
Centrifuge and centrifuge tubes.
-
A suitable solvent for redissolving the antibiotic.
Procedure:
-
pH Adjustment: Adjust the pH of the antibiotic solution to a weakly acidic range (e.g., pH 2-4) using a dilute acid. This step is crucial to ensure the protonation of the nitrogen atoms in the antibiotic.
-
Precipitation: Slowly add the working Dragendorff's reagent dropwise to the acidified antibiotic solution while stirring continuously.
-
Observation: Observe the formation of an orange-red precipitate. Continue adding the reagent until no further precipitation is observed.
-
Incubation: Allow the mixture to stand for a period (e.g., 30 minutes to an hour) to ensure complete precipitation.
-
Isolation: Separate the precipitate from the supernatant by centrifugation at an appropriate speed (e.g., 4000 rpm for 15 minutes).
-
Washing: Carefully decant the supernatant and wash the precipitate with a small volume of acidified water to remove soluble impurities. Repeat the centrifugation and decanting steps.
-
(Theoretical) Dissociation and Recovery: This step is not well-documented and would require significant development. It would involve redissolving the precipitate in a suitable solvent and then using a method to dissociate the antibiotic from the bismuth complex, followed by further purification steps to remove the reagent components.
Visualizations
Caption: Workflow for the preparation of Dragendorff's reagent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dragendorff's reagent - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 4. THE NON–SPECIFICITY OF DRAGENDORFF'S REAGENT IN THIN LAYER CHROMATOGRAPHY | Semantic Scholar [semanticscholar.org]
- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
Application Notes and Protocols for Fabrication of Carbon Electrode Solar Cells Using Blended Bismuth Perovskites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the fabrication and characterization of carbon electrode-based perovskite solar cells (PSCs) utilizing a blended bismuth perovskite absorber layer. The protocol focuses on a lead-free, all-inorganic blended system of Cesium Bismuth Iodide (Cs₃Bi₂I₉) and Silver Bismuth Iodide (Ag₂BiI₅) with the incorporation of Potassium Iodide (KI) to enhance performance and stability.
Overview and Key Advantages
Bismuth-based perovskites are a promising non-toxic alternative to their lead-based counterparts for photovoltaic applications.[1] The use of a blended heterojunction of Cs₃Bi₂I₉ and Ag₂BiI₅ aims to improve the morphological and optoelectronic properties of the absorber layer. Furthermore, the incorporation of potassium iodide (KI) has been shown to passivate defects and improve the crystal grain size, leading to higher power conversion efficiencies (PCE) and enhanced stability.[1][2][3] The replacement of traditional gold or silver electrodes with carbon-based electrodes significantly reduces the fabrication cost and improves the long-term stability of the devices, as carbon is resistant to degradation from ion migration.[4][5][6]
This protocol describes a solution-based, spin-coating fabrication process conducted under ambient conditions, making it accessible and scalable.
Experimental Data Summary
The following tables summarize the photovoltaic performance and stability of the blended bismuth perovskite solar cells with and without potassium iodide incorporation.
Table 1: Photovoltaic Performance Parameters
| Device Configuration | Voc (V) | Jsc (mA/cm²) | Fill Factor (%) | PCE (%) |
| Cs₃Bi₂I₉/Ag₂BiI₅ (C-ABI) | - | - | - | - |
| Cs₃Bi₂I₉/Ag₂BiI₅ with KI (K-C-ABI) | 0.82 | - | - | 8.82 |
Note: Specific values for Jsc and FF for the C-ABI and Jsc and FF for K-C-ABI devices were not detailed in the primary source.[1][3] A study on Cs₃Bi₂I₉ with 2 vol.% KI incorporation (without Ag₂BiI₅ blending) reported a Voc of 1.01 V, Jsc of 3.60 mA/cm², FF of 77%, and a PCE of 2.81%.[2]
Table 2: Long-Term Stability Data
| Device Configuration | Stability Test Conditions | Initial PCE | PCE after 150 days | PCE Retention |
| Cs₃Bi₂I₉/Ag₂BiI₅ with KI (K-C-ABI) | Ambient (RH: 20-30%, Room Temp.) | 8.82% | ~8.64% | ~98% |
Experimental Protocols
This section provides detailed step-by-step protocols for the fabrication of the carbon electrode-based blended bismuth perovskite solar cells.
Materials and Reagents
-
Fluorine-doped Tin Oxide (FTO) coated glass substrates
-
Cesium Iodide (CsI)
-
Bismuth (III) Iodide (BiI₃)
-
Silver Iodide (AgI)
-
Potassium Iodide (KI)
-
Dimethyl Sulfoxide (DMSO)
-
Titanium (IV) isopropoxide
-
Ethanol
-
Commercial Carbon Paste (e.g., graphite/carbon black mixture)
-
Deionized Water
-
Acetone
Protocol 1: Substrate Preparation and Electron Transport Layer (ETL) Deposition
-
FTO Substrate Cleaning:
-
Sequentially clean the FTO glass substrates in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 15 minutes prior to use.
-
-
Compact TiO₂ (c-TiO₂) Layer Deposition:
-
Prepare a precursor solution for the c-TiO₂ layer by mixing titanium (IV) isopropoxide and ethanol.
-
Deposit the c-TiO₂ layer onto the cleaned FTO substrate via spray pyrolysis or spin-coating.
-
Anneal the substrates at 450°C for 30 minutes.
-
-
Mesoporous TiO₂ (m-TiO₂) Layer Deposition:
-
Prepare a m-TiO₂ paste by diluting a commercial TiO₂ paste with ethanol.
-
Spin-coat the m-TiO₂ paste onto the c-TiO₂ layer at 4000 rpm for 20 seconds.
-
Anneal the substrates at 500°C for 30 minutes.
-
Protocol 2: Blended Bismuth Perovskite Precursor Solution Synthesis
-
Preparation of Individual Perovskite Solutions (for comparison, if needed):
-
Cs₃Bi₂I₉ Solution: Dissolve CsI and BiI₃ (1.5:1 molar ratio) in DMSO.
-
Ag₂BiI₅ Solution: Dissolve AgI and BiI₃ (1.5:1 molar ratio) in DMSO.
-
-
Preparation of Blended Cs₃Bi₂I₉/Ag₂BiI₅ Precursor Solution:
-
Incorporation of Potassium Iodide (KI):
-
Prepare a 1.5 M stock solution of KI in DMSO.[3]
-
Add the KI stock solution to the blended perovskite precursor solution. The optimal amount may need to be determined empirically, but a starting point is to achieve a specific volume percentage (e.g., 2 vol.%).[2][7]
-
Stir the final solution for an additional 6 hours.[3]
-
Protocol 3: Solar Cell Fabrication
-
Perovskite Layer Deposition:
-
Preheat the FTO/c-TiO₂/m-TiO₂ substrate and the perovskite precursor solution to 70°C.[3]
-
Spin-coat the perovskite precursor solution onto the substrate at 5000 rpm for 30 seconds in an ambient atmosphere.[3]
-
Anneal the substrate at 70°C for 5 minutes, followed by a second annealing step at 200°C for 10 minutes.[3]
-
Allow the substrate to cool down to room temperature naturally.[3]
-
-
Carbon Electrode Deposition:
Characterization Protocols
Protocol 4: Morphological and Structural Characterization
-
Scanning Electron Microscopy (SEM):
-
Examine the surface and cross-sectional morphology of the perovskite films and the complete solar cell device to assess grain size, uniformity, and layer thickness.
-
-
X-ray Diffraction (XRD):
-
Confirm the crystal structure of the blended perovskite and identify any secondary phases. This is crucial to verify the successful formation of the desired perovskite phases.
-
Protocol 5: Photovoltaic Performance Measurement
-
Current Density-Voltage (J-V) Measurement:
-
Use a solar simulator under standard test conditions (AM 1.5G, 100 mW/cm²) to measure the J-V characteristics of the fabricated solar cells.
-
Extract key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
It is recommended to perform both forward and reverse scans to evaluate any hysteresis in the device performance.
-
-
External Quantum Efficiency (EQE):
-
Measure the EQE spectrum to determine the wavelength-dependent efficiency of photon-to-electron conversion.
-
-
Stability Testing:
Visualized Workflows and Relationships
// Logical flow arrows m_TiO2_anneal -> preheat [lhead=cluster_device_fabrication, ltail=cluster_substrate_prep, minlen=2, color="#4285F4"]; stir_6h -> preheat [lhead=cluster_device_fabrication, ltail=cluster_perovskite_synthesis, minlen=2, color="#4285F4"]; } Caption: Solar cell fabrication workflow.
References
Application Notes and Protocols: Antisolvent-Assisted Crystallization for High-Quality Cesium Bismuth Iodide Films
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the antisolvent-assisted crystallization method for fabricating cesium bismuth iodide (Cs-Bi-I) thin films. This technique is crucial for developing stable and efficient lead-free perovskite-like materials for applications in photovoltaics and optoelectronics. The protocols and data presented are compiled from recent scientific literature to ensure reproducibility and provide a strong foundation for further research and development.
I. Introduction
Cesium bismuth iodide (CBI) is a promising non-toxic alternative to lead-based perovskites. However, achieving high-quality, uniform CBI films with large crystalline grains via simple solution processing can be challenging. The antisolvent-assisted crystallization method is a widely adopted technique to control the nucleation and growth of the CBI film, leading to improved morphology, reduced defects, and enhanced device performance. This method involves introducing an antisolvent during the spin-coating of the precursor solution, which induces rapid supersaturation and promotes uniform crystallization.
II. Experimental Protocols
This section outlines a generalized, step-by-step protocol for the fabrication of cesium bismuth iodide thin films using the antisolvent dripping technique. The parameters provided are based on common practices in the literature and should be optimized for specific experimental setups and desired film characteristics.
A. Substrate Preparation
-
Cleaning of FTO/ITO-coated glass substrates:
-
Sequentially sonicate the substrates in a solution of detergent (e.g., Hellmanex), deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a stream of nitrogen or filtered air.
-
Treat the substrates with UV-Ozone for 15-20 minutes immediately before use to ensure a hydrophilic surface.
-
B. Precursor Solution Preparation
-
For Cs₃Bi₂I₉ Films:
-
Dissolve Cesium Iodide (CsI) and Bismuth Iodide (BiI₃) in a 3:2 molar ratio in a co-solvent of Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO). A common solvent volume ratio is 8:2 or 9:1 (DMF:DMSO).
-
The total precursor concentration can range from 0.5 M to 1.0 M.
-
Stir the solution on a hotplate at approximately 60-70 °C for at least 2 hours to ensure complete dissolution.
-
Filter the precursor solution through a 0.22 µm PTFE syringe filter before use.
-
-
For CsBi₃I₁₀ Films:
-
Dissolve CsI and BiI₃ in a 1:3 molar ratio in a suitable solvent system like DMF/DMSO.
-
Follow the same stirring and filtering procedure as for Cs₃Bi₂I₉.
-
C. Film Deposition and Antisolvent Treatment
-
Spin-Coating:
-
This process is typically carried out in an inert atmosphere (e.g., a nitrogen-filled glovebox) to minimize moisture-induced degradation.
-
Dispense a specific volume (e.g., 40-100 µL) of the precursor solution onto the cleaned substrate.
-
Use a two-step spin-coating program. A typical program is:
-
Step 1: 1000 rpm for 10 seconds (for solution spreading).
-
Step 2: 4000-6000 rpm for 20-30 seconds (for film thinning and solvent evaporation).
-
-
-
Antisolvent Dripping:
-
During the second step of the spin-coating program, dispense a controlled volume (e.g., 100-500 µL) of the chosen antisolvent onto the center of the spinning substrate.
-
The timing of the antisolvent drip is critical and typically occurs 5-15 seconds before the end of the second spin-coating step. This timing needs to be optimized for the specific solvent-antisolvent system.
-
Commonly used antisolvents include Toluene, Chlorobenzene, and Isopropanol.
-
D. Annealing
-
Thermal Treatment:
-
Immediately after spin-coating, transfer the substrate onto a preheated hotplate.
-
Anneal the film at a temperature ranging from 100 °C to 150 °C.
-
The annealing time can vary from 10 to 30 minutes. This step is crucial for removing residual solvents and promoting crystal growth.
-
III. Data Presentation: Parameters and Performance
The following tables summarize quantitative data from various studies on antisolvent-assisted crystallization of cesium bismuth iodide films, allowing for easy comparison of different methodologies and their outcomes.
Table 1: Precursor and Spin-Coating Parameters for Cesium Bismuth Iodide Films
| Stoichiometry | Precursor Molar Ratio (CsI:BiI₃) | Solvent System (v/v) | Spin-Coating Program | Antisolvent | Antisolvent Dripping Time (s) | Reference |
| Cs₃Bi₂I₉ | 3:2 | DMF:DMSO (8:2) | 1000 rpm (10s), 5000 rpm (20s) | Toluene, Chlorobenzene, Isopropanol | Not Specified | [1][2] |
| CsBi₃I₁₀ | 1:3 | Not Specified | Not Specified | Not Specified | Not Specified | [3][4] |
| CsI/BiI₃ (varied) | 1:1.5 | DMF:DMSO (9:1) | Not Specified | Toluene | 10-15 s | [5][6] |
| Cs₃Bi₂I₉ | Not Specified | Not Specified | 5000 rpm (20s) | Not Specified | Not Specified | [7] |
Table 2: Annealing Conditions and Resulting Film Properties
| Stoichiometry | Annealing Temperature (°C) | Annealing Time (min) | Resulting Bandgap (eV) | Average Grain Size (nm) | Power Conversion Efficiency (PCE) (%) | Reference |
| CsBi₃I₁₀ | Not Specified | Not Specified | 1.75 | Not Specified | 0.63 | [3][4] |
| Cs₃Bi₂I₉ (Isopropanol) | Not Specified | Not Specified | ~2.48 (from 500 nm absorption) | Not Specified | 21x higher than Chlorobenzene | [1][8] |
| CsI/BiI₃ (1:1.5) | Not Specified | Not Specified | 1.80 | 323.26 (w/o toluene), 444.3 (with toluene) | 0.23 (w/o toluene), 0.33 (with toluene) | [5][6][9] |
| Cs₃Bi₂I₉ | 100 | 30 | Not Specified | Not Specified | Not Specified | [7] |
IV. Visualized Workflow and Methodologies
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the antisolvent-assisted crystallization process for cesium bismuth iodide films.
References
- 1. Influence of Anti-Solvents on the Performance of Cesium Bismuth Iodide Perovskite Solar Cells | Scientific.Net [scientific.net]
- 2. osti.gov [osti.gov]
- 3. Fabrication of lead-free CsBi3I10 based compact perovskite thin films by employing solvent engineering and anti-solvent treatment techniques: an efficient photo-conversion efficiency up to 740 nm - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Fabrication and Characterization of a Lead-Free Cesium Bismuth Iodide Perovskite through Antisolvent-Assisted Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Detection of Atrazine using Bismuth Potassium Iodide in Forensic Toxicology
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Atrazine (B1667683), a triazine class herbicide, is frequently encountered in forensic toxicology casework due to its widespread use and potential for misuse in suicidal, accidental, or homicidal poisonings.[1] A rapid, cost-effective, and selective method for the preliminary identification of atrazine in biological samples is crucial for forensic investigations. This document outlines the application of bismuth potassium iodide, commonly known as Dragendorff's reagent, for the detection of atrazine using thin-layer chromatography (TLC). This method is particularly valuable as a screening tool in forensic laboratories.[1][2]
The principle of this detection method lies in the reaction between atrazine, a nitrogen-containing compound, and Dragendorff's reagent. This interaction produces a distinct and intense orange to orange-red colored precipitate, allowing for the visual identification of atrazine on a TLC plate.[1][2] A key advantage of this reagent is its selectivity for atrazine in the presence of other pesticide classes, such as organochlorines, organophosphorus insecticides, and synthetic pyrethroids, as well as endogenous biological materials like amino acids and proteins, which do not interfere with the reaction.[1][2]
Quantitative Data Summary
The application of bismuth potassium iodide for atrazine detection via TLC is primarily a qualitative or semi-quantitative screening method. While it provides a sensitive visual indication, it is not typically employed for precise quantification. The available quantitative data from cited literature is summarized below.
| Parameter | Value | Notes |
| Limit of Detection (LOD) | ~ 4 µg | This is the minimum amount of atrazine that can be reliably detected on a TLC plate using Dragendorff's reagent.[2] |
| Linearity Range | Not Reported | The literature reviewed does not provide a defined linear range for quantitative analysis with this specific method. |
| Limit of Quantification (LOQ) | Not Reported | A precise LOQ has not been established in the referenced studies. |
| Recovery (%) | Not Reported | Recovery data from forensic matrices using this TLC method is not available in the reviewed literature. |
Experimental Protocols
Preparation of Dragendorff's Reagent (Bismuth Potassium Iodide)
There are several formulations for Dragendorff's reagent. Two common methods are provided below.
Method A: Stock and Working Solutions
This method involves the preparation of a stable stock solution that is diluted to a working solution before use.
-
Solution A:
-
Dissolve 1.7 g of bismuth subnitrate in a mixture of 80 mL of distilled water and 20 mL of tartaric acid.
-
-
Solution B:
-
Dissolve 16 g of potassium iodide in 80 mL of distilled water.
-
-
Stock Solution:
-
Mix 5 mL of Solution A with 5 mL of Solution B.
-
Add 20 mL of acetic acid and 70 mL of distilled water. This stock solution is stable when stored in a dark bottle.
-
-
Working (Spray) Solution:
-
Mix the components in the proportions described for the stock solution immediately before use.
-
Method B: Direct Preparation
This method prepares the reagent for more immediate use.
-
Dissolve 0.85 g of bismuth subnitrate in a mixture of 10 mL of glacial acetic acid and 40 mL of distilled water.
-
In a separate container, dissolve 8 g of potassium iodide in 20 mL of distilled water.
-
Mix the two solutions. This mixture can be diluted with additional water and acetic acid as needed before use as a spray reagent.
Sample Preparation and Extraction from Visceral Tissues
This protocol is adapted for the analysis of post-mortem visceral samples such as the stomach, liver, and kidneys.
-
Mince approximately 50 g of the visceral tissue sample.
-
Transfer the minced tissue to a flask and add 100 mL of methanol.
-
Reflux the mixture on a water bath for one hour to extract atrazine.
-
Filter the extract through a Buchner funnel.
-
Concentrate the methanolic extract to a smaller volume (approximately 10-15 mL) by evaporation on a water bath.
-
The concentrated extract is now ready for TLC analysis.
Thin-Layer Chromatography (TLC) Analysis
-
Plate Preparation: Use pre-coated silica (B1680970) gel 60 F254 TLC plates. Activate the plates by heating them in an oven at 110°C for 30 minutes before use.
-
Sample Application: Spot the concentrated sample extract onto the TLC plate, approximately 1.5 cm from the bottom edge. Also, spot a standard solution of atrazine (e.g., 2 mg/mL in methanol) and a blank extract (from tissue known to be free of atrazine) on the same plate for comparison.
-
Chromatographic Development:
-
Prepare a suitable mobile phase. A commonly used solvent system is n-Hexane: Acetone (8:2 v/v) .
-
Pour the mobile phase into a TLC chamber to a depth of about 0.5 cm. Cover the chamber and allow it to saturate with the solvent vapors for at least 30 minutes.
-
Place the spotted TLC plate into the saturated chamber and allow the mobile phase to ascend the plate until it is about 1 cm from the top edge.
-
-
Plate Drying: Remove the plate from the chamber and allow it to air dry completely in a fume hood to evaporate the mobile phase solvents.
Visualization
-
Spraying: Uniformly spray the dried TLC plate with the freshly prepared Dragendorff's reagent working solution.
-
Observation: In the presence of atrazine, an intense orange to orange-red spot will appear on the chromatogram.
-
Confirmation: The retention factor (Rf) value of the spot in the sample extract should be compared with the Rf value of the standard atrazine spot. The appearance of a colored spot at the same Rf as the standard provides a strong indication of the presence of atrazine.
Visualizations
Caption: Preparation of Dragendorff's Reagent.
Caption: Experimental Workflow for Atrazine Detection.
Caption: Atrazine-Reagent Interaction Pathway.
References
Troubleshooting & Optimization
How to prevent the degradation of Dragendorff's reagent upon storage.
For researchers, scientists, and drug development professionals relying on the accurate detection of alkaloids, the stability of Dragendorff's reagent is a critical factor. This technical support center provides a comprehensive guide to preventing the degradation of this essential reagent, troubleshooting common issues, and ensuring reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Dragendorff's reagent and what is its primary application?
Dragendorff's reagent is a solution used in analytical chemistry and pharmacognosy to qualitatively detect the presence of alkaloids and other nitrogenous compounds.[1][2][3][4] When a sample containing alkaloids is treated with the reagent, a characteristic orange to reddish-brown precipitate is formed.[2][5][6]
Q2: What is the chemical composition of Dragendorff's reagent?
The active component of Dragendorff's reagent is potassium bismuth iodide. It is typically prepared from bismuth subnitrate, potassium iodide, and an acid such as tartaric or acetic acid.[1][2][4]
Q3: Why does Dragendorff's reagent degrade, and what are the main factors influencing its stability?
Dragendorff's reagent is known to be sensitive to light and can degrade over time.[7] The degradation can manifest as precipitation or a change in color, which can lead to a loss of sensitivity and inaccurate results. The primary cause of degradation is the inherent instability of the potassium tetraiodobismuthate complex in the combined solution.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| The reagent has a dark precipitate or appears cloudy. | The combined reagent has degraded due to prolonged storage or exposure to light. | It is best to discard the degraded reagent and prepare a fresh working solution from the stable stock solutions (Part A and Part B). There is no reliable method to salvage a degraded combined reagent. |
| The reagent has lost its characteristic orange/brown color and appears pale yellow. | This may indicate a loss of potency and sensitivity of the reagent. | Test the reagent with a known alkaloid standard to check its efficacy. If the expected orange precipitate does not form, prepare a fresh working solution. |
| Inconsistent or weak positive results are observed. | The reagent may have partially degraded, or the experimental conditions (e.g., pH) are not optimal. | Ensure the test solution is sufficiently acidic. Prepare a fresh working solution of Dragendorff's reagent to rule out reagent degradation as the cause. |
| False-negative results are obtained. | The reagent has completely lost its activity. | Discard the reagent and prepare a fresh batch following the recommended protocol. Always use the two-part solution method for preparing the working solution to ensure maximum efficacy. |
Experimental Protocols
To maximize the stability and shelf-life of Dragendorff's reagent, it is highly recommended to prepare it as two separate stock solutions (Part A and Part B) and mix them to form the working solution just before use.
Preparation of Stock Solutions
| Solution | Component | Amount |
| Part A | Bismuth subnitrate | 0.85 g |
| Glacial acetic acid | 10 mL | |
| Water | 40 mL | |
| Part B | Potassium iodide | 8 g |
| Water | 20 mL |
Protocol for Stock Solutions:
-
To prepare Part A: Dissolve 0.85 g of bismuth subnitrate in a mixture of 10 mL of glacial acetic acid and 40 mL of water.
-
To prepare Part B: Dissolve 8 g of potassium iodide in 20 mL of water.
-
Store both solutions in separate, clearly labeled amber glass bottles at room temperature. These stock solutions are stable for an extended period.
Preparation of Working Solution
Protocol for Working Solution:
-
Immediately before use, mix 5 mL of Part A, 5 mL of Part B, and 20 mL of glacial acetic acid.
-
Dilute the mixture with 70-100 mL of water.
-
The resulting solution is the ready-to-use Dragendorff's reagent. It should be a clear orange to brownish-yellow color. It is advisable to use this working solution on the same day it is prepared.
Visualizations
Logical Workflow for Preventing Degradation
Caption: Workflow for preparing and using stable Dragendorff's reagent.
Troubleshooting Logic for Reagent Degradation
Caption: Decision tree for troubleshooting Dragendorff's reagent stability.
References
- 1. Dragendorff's reagent: Historical perspectives and current status of a versatile reagent introduced over 150 years ago at the University of Dorpat, Tartu, Estonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. grokipedia.com [grokipedia.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dragendorff's reagent - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Stability and Shelf-Life of Potassium Bismuth Iodide Solutions
Welcome to the technical support center for potassium bismuth iodide (PBI) solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, stabilization, and troubleshooting of PBI solutions, which are critical for various analytical applications, including the detection of alkaloids as Dragendorff's reagent.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of potassium bismuth iodide solutions.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitate forms immediately upon mixing components. | - Insufficient acid to keep the bismuth salt in solution.- Incorrect order of addition of reagents. | - Ensure the bismuth salt is completely dissolved in the acidic solution before adding the potassium iodide solution.- Increase the concentration of the acid (e.g., acetic acid, tartaric acid) in the bismuth salt solution. |
| Solution becomes cloudy or forms a precipitate over time. | - Degradation of the tetraiodobismuthate complex.- Exposure to light.- Unstable pH of the solution. | - Store the solution in an amber, tightly sealed container, protected from light.[1][2]- Prepare the reagent fresh before use, or as two separate stock solutions to be mixed when needed.[1]- Ensure the solution is sufficiently acidic. The use of tartaric acid is known to improve stability.[3][4] |
| The solution color changes from orange/red to yellow/brown. | - Oxidation of iodide to iodine. | - This is a sign of degradation. It is recommended to discard the solution and prepare a fresh batch. |
| Inconsistent results in alkaloid detection. | - Degradation of the reagent.- The reagent may not be suitable for all alkaloids (e.g., caffeine).[1] | - Test the reagent with a known alkaloid standard to confirm its activity.- Prepare a fresh solution if degradation is suspected.- Consider the limitations of the reagent for specific classes of alkaloids. |
Frequently Asked Questions (FAQs)
Q1: What is the typical shelf-life of a potassium bismuth iodide solution?
A1: The shelf-life can vary depending on the specific preparation and storage conditions. Commercially available potassium iodobismuthate solutions often have a stated shelf-life of 3 to 6 months when stored at 15°C to 25°C and protected from light.[2][5] However, for optimal performance, especially in sensitive analytical assays, it is often recommended to prepare the solution fresh.[1]
Q2: Why is an acid, such as acetic acid or tartaric acid, used in the preparation of the solution?
A2: An acidic medium is essential to prevent the precipitation of bismuth salts and to facilitate the formation of the stable, soluble tetraiodobismuthate complex ([BiI4]⁻), which is the active component of the reagent.[1][3] Tartaric acid is often used to enhance the stability of the solution.[3][4]
Q3: My potassium bismuth iodide solution has formed a precipitate. Can I still use it?
A3: It is not recommended to use a solution that has formed a precipitate. The formation of a precipitate indicates that the active tetraiodobismuthate complex has degraded or that bismuth salts have precipitated out of the solution. This will lead to inaccurate and unreliable results. The solution should be discarded and a fresh batch prepared.
Q4: Can I store the potassium bismuth iodide solution at refrigerated temperatures (2-8°C) to prolong its shelf-life?
Quantitative Data on Solution Stability
| Parameter | Condition | Observed Effect on Stability | Shelf-Life |
| Storage Temperature | 15°C to 25°C | Standard recommended storage condition. | 3-6 months[2][5] |
| Light Exposure | Stored in amber, light-protected containers | Minimizes degradation. | 3-6 months[2] |
| Light Exposure | Exposed to light | Can lead to degradation. | Significantly reduced |
| Preparation Method | Prepared as a single solution | Prone to degradation over time. | Shorter |
| Preparation Method | Prepared as two separate stock solutions and mixed before use | Enhanced stability for long-term storage.[1] | Longer |
Experimental Protocols
Protocol for the Preparation of a Stabilized Potassium Bismuth Iodide Solution (Dragendorff's Reagent)
This protocol is based on a common method using tartaric acid for enhanced stability.
Materials:
-
Bismuth (III) subnitrate
-
Tartaric acid
-
Potassium iodide
-
Glacial acetic acid
-
Deionized water
Procedure:
-
Solution A: Dissolve 0.85 g of bismuth subnitrate in a mixture of 10 mL of glacial acetic acid and 40 mL of deionized water.
-
Solution B: Dissolve 8 g of potassium iodide in 20 mL of deionized water.
-
Stock Solution: Mix Solution A and Solution B. This stock solution can be stored in a dark, cool place.
-
Working Solution: To prepare the final spray reagent for applications like thin-layer chromatography, mix 5 mL of the stock solution with 15 mL of glacial acetic acid and 80 mL of deionized water.
Protocol for Stability Testing of Potassium Bismuth Iodide Solution
This protocol outlines a basic method for assessing the stability of the prepared solution over time.
Materials:
-
Freshly prepared potassium bismuth iodide solution
-
A known alkaloid standard (e.g., quinine (B1679958) sulfate)
-
UV-Vis Spectrophotometer
-
Amber glass storage bottles
Procedure:
-
Initial Analysis (Time 0):
-
Prepare a standard solution of the alkaloid.
-
Perform a qualitative test by adding a few drops of the freshly prepared PBI solution to the alkaloid standard. A characteristic orange to reddish-brown precipitate should form.
-
Alternatively, for a quantitative approach, a spectrophotometric method can be developed to measure the complex formed between the reagent and the alkaloid.[6] Record the initial absorbance at the wavelength of maximum absorption.
-
-
Storage:
-
Divide the PBI solution into several amber glass bottles and store them under different conditions (e.g., room temperature, elevated temperature like 40°C, and protected from light vs. exposed to ambient light).
-
-
Periodic Testing:
-
At regular intervals (e.g., weekly for the first month, then monthly), take a sample from each storage condition.
-
Repeat the qualitative or quantitative test performed at Time 0.
-
-
Evaluation:
-
Compare the results with the initial findings. A significant decrease in the intensity of the precipitate or a drop in absorbance indicates degradation of the reagent.
-
The shelf-life can be determined as the time point at which the reagent's performance falls below an acceptable level for the intended application.
-
Visualizations
Caption: Factors leading to the degradation of Potassium Bismuth Iodide solutions.
Caption: Troubleshooting flowchart for common issues with PBI solutions.
References
- 1. Dragendorff's reagent - Wikipedia [en.wikipedia.org]
- 2. Potassium iodobismuthate solution R2 [cpachem.com]
- 3. Dragendorff's reagent: Historical perspectives and current status of a versatile reagent introduced over 150 years ago at the University of Dorpat, Tartu, Estonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spectracer.com [spectracer.com]
- 6. Spectrophotometric Method for Estimation of Alkaloids Precipitable with Dragendorff's Reagent in Plant Materials | Semantic Scholar [semanticscholar.org]
Identifying and avoiding false-positive results with Dragendorff's test.
This guide provides researchers, scientists, and drug development professionals with essential information for accurately interpreting Dragendorff's test results, with a specific focus on identifying and avoiding false positives.
Frequently Asked Questions (FAQs)
Q1: What is Dragendorff's test and what is its primary application?
A1: Dragendorff's test is a rapid, qualitative colorimetric assay used for the preliminary screening of alkaloids in various samples, particularly from natural product extracts.[1][2] The reagent, a solution of potassium bismuth iodide, produces a characteristic orange to reddish-brown precipitate in the presence of most alkaloids.[1][3] It is widely used in pharmacognosy, phytochemistry, and forensic science as a presumptive test due to its high sensitivity.[4]
Q2: What is the chemical principle behind a positive Dragendorff's test?
A2: The active component in Dragendorff's reagent is the tetraiodobismuthate anion ([BiI₄]⁻). Most alkaloids contain a tertiary amine group (R₃N) which is basic and becomes protonated in the acidic reagent solution to form an ammonium (B1175870) salt ([R₃NH]⁺).[1][5] A positive test occurs when this protonated alkaloid forms an insoluble ion-pair complex with the large [BiI₄]⁻ anion, resulting in the visible orange to red precipitate.[1][6]
Q3: What can cause a false-positive result with Dragendorff's test?
A3: Dragendorff's test is a screening test, not a confirmatory one, because it can react with compounds other than alkaloids.[4] False-positive results are a significant concern and can be caused by various substance classes that can interact with the reagent. It is crucial to perform a specific extraction for alkaloids prior to testing to minimize interference.[7]
Q4: Are there any alkaloids that may not be detected (false negatives)?
A4: Yes, not all alkaloids will produce a precipitate with Dragendorff's reagent.[1] Notable examples include caffeine (B1668208) and other purine (B94841) alkaloids, which are weakly basic and do not readily form the necessary ion-pair complex.[8] Certain other alkaloids like strychnine (B123637) and brucine (B1667951) may also fail to give a positive result.[1] Therefore, relying on multiple screening tests is recommended.
Q5: How can I confirm that a positive result is truly due to the presence of an alkaloid?
A5: A positive result from Dragendorff's test should always be considered presumptive and must be confirmed using more specific analytical methods. The most common and reliable confirmatory approach is Thin-Layer Chromatography (TLC). By spotting the extract on a TLC plate, developing it with a suitable solvent system, and then spraying the plate with Dragendorff's reagent, one can visualize the separated compounds. The appearance of orange/red spots helps to confirm the presence of alkaloids and provides information about their number and polarity.[4][9] Further confirmation can be achieved by comparing the retention factor (Rf) values with known alkaloid standards. Combining Dragendorff's test with other alkaloid precipitation reagents like Mayer's or Wagner's reagent can also increase confidence in the preliminary screening results.[10][11]
Troubleshooting Guide
This table addresses common issues encountered during Dragendorff's test, with a focus on resolving potential false-positive results.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Faint or ambiguous color change, but no distinct precipitate. | - Very low concentration of alkaloids. - Presence of secondary amines, which produce less intense colors. - The sample is too dilute. | - Concentrate the sample extract and repeat the test. - Allow the test tube to stand for a longer period to observe for any delayed precipitation. - Perform a confirmatory TLC analysis, which is often more sensitive for visualizing separated compounds. |
| A strong orange/red precipitate is observed in a crude extract. | - Presence of true alkaloids. - (False Positive) Presence of interfering compounds such as proteins, peptides, betaines, or purines.[1] - (False Positive) Presence of non-nitrogenous compounds with oxygen-containing functional groups like conjugated lactones or carbonyls.[1] - (False Positive) Contamination from plasticizers (e.g., dialkyl phthalates) during extraction. | - Purify the extract using an acid-base extraction specific for alkaloids to remove neutral and acidic interfering compounds. - Perform a protein precipitation step prior to the test if high protein content is suspected.[12] - Conduct confirmatory TLC analysis against a known alkaloid standard. A true positive will show characteristic spots on the chromatogram. |
| Negative result, but alkaloids are expected. | - The specific alkaloids present (e.g., caffeine, purine alkaloids) do not react with Dragendorff's reagent.[8] - The pH of the sample solution is not sufficiently acidic. - The Dragendorff's reagent has degraded due to age or light exposure.[8] | - Use multiple alkaloid screening reagents (e.g., Mayer's, Wagner's) in parallel. - Ensure the sample is acidified with dilute HCl or tartaric acid before adding the reagent.[5] - Prepare fresh Dragendorff's reagent or use a commercially certified solution. Store the reagent in a dark, cool place.[8] |
| The entire solution turns cloudy or milky without a distinct precipitate. | - High concentration of lipids or fats in the extract. - Presence of high molecular weight compounds precipitating in the acidic medium. | - Defat the extract using a non-polar solvent (e.g., hexane) before performing the alkaloid test. - Centrifuge the cloudy solution; a true positive will often show a colored pellet at the bottom. |
Experimental Protocols
Preparation of Dragendorff's Reagent
Dragendorff's reagent is often prepared as two separate stock solutions that are mixed before use to ensure stability.[8]
-
Solution A: Dissolve 0.85 g of bismuth subnitrate in a mixture of 10 mL of glacial acetic acid and 40 mL of deionized water.
-
Solution B: Dissolve 8 g of potassium iodide in 20 mL of deionized water.
-
Working Solution: Immediately before use, mix 5 mL of Solution A, 5 mL of Solution B, 20 mL of glacial acetic acid, and 70 mL of deionized water. This working solution should be a clear, orange-colored liquid. Store stock solutions in dark amber bottles.[8]
Standard Test Tube Procedure
-
Sample Preparation: Dissolve a small amount of the extract (e.g., 50-100 mg) in 2-3 mL of dilute hydrochloric acid (e.g., 2% HCl). Filter or centrifuge to remove any solid material.
-
Testing: To 1-2 mL of the acidic filtrate in a test tube, add a few drops (e.g., 0.5 mL) of the Dragendorff's working solution.[5]
-
Observation: The formation of an orange to reddish-brown precipitate indicates a positive result, suggesting the presence of alkaloids.[11]
Confirmatory Test using Thin-Layer Chromatography (TLC)
-
Plate Preparation: Spot the test extract onto a silica (B1680970) gel TLC plate alongside a known alkaloid standard (e.g., quinine, atropine).
-
Development: Develop the plate in an appropriate solvent system (e.g., Chloroform:Methanol:Ammonia, 85:14:1). The choice of solvent will depend on the polarity of the expected alkaloids.
-
Visualization: After the plate has been developed and dried, spray it evenly with Dragendorff's working solution.[9]
-
Interpretation: The appearance of orange or reddish-brown spots on the chromatogram confirms the presence of Dragendorff-positive compounds. The Rf value of the spots from the extract can be compared to the standard for tentative identification.
Workflow for Alkaloid Screening and Confirmation
The following diagram illustrates the logical process for screening samples for alkaloids while accounting for potential false-positive results.
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. youtube.com [youtube.com]
- 5. microbenotes.com [microbenotes.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 8. Dragendorff's reagent - Wikipedia [en.wikipedia.org]
- 9. pharmacycollege.uoanbar.edu.iq [pharmacycollege.uoanbar.edu.iq]
- 10. biologydiscussion.com [biologydiscussion.com]
- 11. Preliminary Analysis of Phytoconstituents and Evaluation of Anthelminthic Property of Cayratia auriculata (In Vitro) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phcogj.com [phcogj.com]
Techniques for improving the film morphology of bismuth-based perovskites.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fabrication of bismuth-based perovskite films. The information aims to address common experimental challenges related to film morphology and quality.
Frequently Asked Questions (FAQs)
Q1: Why is achieving good film morphology so challenging for bismuth-based perovskites compared to their lead-based counterparts?
A1: The challenges in obtaining high-quality bismuth-based perovskite films stem from several factors. Unlike lead-based perovskites, bismuth-based materials exhibit complex and rapid crystallization kinetics.[1][2] The trivalent nature of the bismuth ion (Bi³⁺) also complicates the formation of the ideal cubic perovskite structure, often leading to distortions and the formation of edge or face-sharing octahedra instead of the desired corner-sharing configuration.[1] This rapid crystallization can result in rough surfaces, poor substrate coverage, and the presence of pinholes.[1][2]
Q2: What are the most common defects observed in bismuth-based perovskite films?
A2: Common defects include point defects (like vacancies and interstitials), grain boundaries, and pinholes.[2][3] Due to the solution-based processing, polycrystalline films are formed with a high density of grain boundaries, which can act as sites for charge recombination.[3] The rapid and uncontrolled crystallization often leads to incomplete film formation, creating pinholes that can cause short-circuiting in devices.[2]
Q3: What is the general goal of morphology improvement techniques?
A3: The primary goal is to produce a perovskite film that is uniform, dense, compact, and free of pinholes, with large, well-defined crystal grains.[1] A high-quality film ensures efficient light absorption, improved charge transport, and reduced non-radiative recombination, all of which are critical for enhancing the performance and stability of photovoltaic and optoelectronic devices.[3][4]
Q4: Can you explain "solvent engineering" and its role in film quality?
A4: Solvent engineering is a technique used to control the crystallization process by using specific solvents or solvent mixtures for the perovskite precursor solution. The choice of solvent affects precursor solubility and coordination, which in turn influences nucleation and crystal growth rates.[5] For instance, using a mix of solvents like dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) (ACN) or γ-butyrolactone (GBL) and DMSO can lead to the formation of intermediate phases that facilitate more controlled crystallization, resulting in denser and more uniform films.[5][6]
Troubleshooting Guide
Problem 1: My film has poor surface coverage, pinholes, and a rough surface.
This is a frequent issue caused by the rapid and uncontrolled crystallization of bismuth-based perovskites.[1]
-
Solution 1: Antisolvent Treatment An antisolvent, which is miscible with the host solvent but does not dissolve the perovskite precursors, can be introduced during the spin-coating process.[7] This induces rapid supersaturation, leading to a higher density of nucleation sites and the formation of a more uniform and compact film. Toluene (B28343) is a commonly used and effective antisolvent for methylammonium (B1206745) bismuth iodide (MBI) films.[7] The improved morphology and crystallinity can increase photovoltaic performance by over three times compared to films made without this treatment.[7]
-
Solution 2: Additive Engineering Incorporating specific additives into the precursor solution can modulate crystal growth and passivate defects.[4][8] Additives can chelate with the bismuth ions, slowing down the crystallization rate and allowing for the formation of higher quality films with better crystallinity and reduced trap states.[9]
-
Solution 3: Two-Step Deposition Method Unlike a one-step method where all precursors are deposited simultaneously, a two-step process involves depositing the BiI₃ layer first, followed by its conversion to perovskite by immersion in or spin-coating with the organic cation solution (e.g., methylammonium iodide).[2][10] This separation of steps allows for better control over the reaction and can significantly improve film morphology compared to one-step techniques.[10]
Problem 2: The perovskite grains in my film are too small, leading to poor charge transport.
Small grain size means a higher density of grain boundaries, which are detrimental to device performance as they act as centers for charge carrier recombination.[3]
-
Solution 1: Optimize Thermal Annealing Post-deposition annealing is crucial for promoting grain growth and improving crystallinity. The time and temperature of annealing must be carefully controlled. For methylammonium bismuth iodide (MBI) films, longer annealing times (e.g., 25 minutes) can induce the formation of larger, more compact crystallites, significantly enhancing solar cell efficiency.[11] However, excessive annealing can lead to decomposition.[12][13]
-
Solution 2: Solvent Vapor Annealing Exposing the deposited film to a solvent vapor atmosphere can also promote grain growth. This technique has been shown to improve the morphology of caesium bismuth iodide films by increasing grain size and packing density, which boosted power conversion efficiency from 0.26% to 0.98%.[14]
Problem 3: My device shows low efficiency and/or significant hysteresis despite having a visually uniform film.
This may indicate the presence of a high density of electronic defects at the grain boundaries or interfaces, which are not always visible through microscopy but severely impact performance.
-
Solution 1: Defect Passivation with Additives Certain additives can passivate, or "heal," electronic defects. Dual-functional additives can be introduced into the precursor solution to passivate defects at grain boundaries and regulate the structural evolution of the perovskite layer, leading to improved charge mobility and reduced non-radiative recombination.[4]
-
Solution 2: Gas Quenching-Assisted Antisolvent Method This modified antisolvent technique incorporates blowing an inert gas like nitrogen (N₂) during the film fabrication process.[1] The gas flow helps to rapidly remove residual solvent, further enhancing the quality and morphology of the film.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from experimental studies on improving bismuth-based perovskite film morphology.
Table 1: Effect of Annealing Parameters on MA₃Bi₂I₉ (MBI) Film Properties
| Annealing Time (minutes) | Annealing Temperature (°C) | Average Grain Size (µm) | Power Conversion Efficiency (PCE) | Reference |
|---|---|---|---|---|
| 5 | 150 | - | ~0.0015% | [11] |
| 10 | 150 | - | ~0.003% | [11] |
| 25 | 150 | - | ~0.011% | [11] |
| - | 100 | 0.9 | - |
| - | 250 | 3.0 | ~0.011% (five-fold increase) | |
Table 2: Impact of Morphology Control Techniques on Device Performance
| Perovskite Material | Technique | Key Improvement | Initial PCE | Final PCE | Reference |
|---|---|---|---|---|---|
| Caesium Bismuth Iodide | Solvent Vapor Annealing | Enhanced grain size and packing density | 0.26% | 0.98% | [14] |
| Methylammonium Bismuth Iodide | Antisolvent Engineering (Toluene) | Improved morphology and crystallinity | - | >3.2x improvement |[7] |
Experimental Protocols
Protocol 1: Antisolvent-Assisted Crystallization for MBI Films
This protocol is based on the methodology for improving methylammonium bismuth iodide (MBI) film quality using toluene as an antisolvent.[7]
-
Precursor Solution Preparation: Prepare the MBI precursor solution by dissolving BiI₃ and MAI in a suitable solvent like DMF at the desired molar ratio (e.g., 1:1).
-
Spin-Coating: Dispense the MBI precursor solution onto the substrate. Spin-coat at a specified speed (e.g., 4000 rpm) for a set duration (e.g., 30 seconds).
-
Antisolvent Dripping: During the last few seconds of the spin-coating process (e.g., at the 25-second mark), drip a controlled amount of toluene onto the center of the spinning substrate.
-
Annealing: Immediately transfer the substrate to a preheated hotplate. Anneal at a specified temperature (e.g., 150°C) for a defined time (e.g., 15-20 minutes) to complete the crystallization process.
-
Characterization: Analyze the resulting film for morphology (SEM), crystallinity (XRD), and optical properties (UV-Vis absorption).
Protocol 2: Two-Step Deposition for A₃Bi₂I₉ Films
This protocol describes a general two-step method for fabricating A₃Bi₂I₉ (where A = Cs⁺, MA⁺, etc.) films, which offers better morphological control.[10][15]
-
BiI₃ Deposition: Deposit a thin film of bismuth iodide (BiI₃) onto the substrate. This can be done via spin-coating a BiI₃ solution or through thermal evaporation for a more uniform layer.[15]
-
Annealing (Optional): Anneal the BiI₃ film to improve its quality before conversion.
-
Conversion Step: Immerse the BiI₃-coated substrate in a solution of the A-site cation iodide (e.g., MAI in isopropanol) for a specific duration (e.g., 10-15 minutes).[15] Alternatively, spin-coat the cation iodide solution onto the BiI₃ film.
-
Final Annealing: Anneal the converted film on a hotplate (e.g., at 100°C) to remove residual solvent and finalize the perovskite structure.[15] The annealing time should be optimized to ensure complete conversion without causing degradation.
-
Characterization: Evaluate the film's properties to confirm the formation of the desired perovskite phase and assess its morphological quality.
Visualizations
Caption: Workflow for the antisolvent-assisted deposition of MBI perovskite films.
Caption: Relationship between film defects and corrective experimental techniques.
References
- 1. Fabrication strategies for lead-free bismuth-based perovskite solar cells: a review - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Defects and Defect Passivation in Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual-functional additives for stable perovskite thin films - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 5. Solvent engineering for high-performance inorganic-organic hybrid perovskite solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antisolvent Engineering to Enhance Photovoltaic Performance of Methylammonium Bismuth Iodide Solar Cells [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Solution-Processed Bismuth Halide Perovskite Thin Films: Influence of Deposition Conditions and A-Site Alloying on Morphology and Optical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
How to reduce interfacial defects in Cs₃Bi₂I₉ crystalline films.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cs₃Bi₂I₉ crystalline films. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize interfacial defects and enhance the performance of your experimental films.
Troubleshooting Guides
This section addresses specific issues you may encounter during the fabrication of Cs₃Bi₂I₉ films and offers actionable solutions.
Issue 1: Poor Film Morphology (Pinholes, Cracks, or Incomplete Coverage)
-
Question: My Cs₃Bi₂I₉ film exhibits pinholes and poor surface coverage after spin-coating. What could be the cause and how can I fix it?
-
Answer: Poor film morphology is a common issue that can lead to increased interfacial defects and charge recombination. Several factors can contribute to this problem:
-
Inadequate Precursor Solution: The choice of solvent and the use of additives are critical for achieving uniform film formation. Bismuth-based perovskites like Cs₃Bi₂I₉ often have poor film-forming abilities.[1]
-
Sub-optimal Spin-Coating Parameters: The speed and duration of the spin-coating process directly impact film thickness and uniformity.
-
Improper Annealing: The annealing temperature and time are crucial for controlling crystal growth and morphology.
Troubleshooting Steps:
-
Solvent Engineering: Employ a co-solvent system to improve the solubility of the precursors and control the evaporation rate. A common approach is to use a mixture of N,N-Dimethylformamide (DMF) and 2-Methoxyethanol (2-ME). The addition of 2-ME can accelerate the drying process, leading to films with larger grain sizes.
-
Additive Engineering: Incorporate additives into the precursor solution to modulate crystal growth and passivate defects. Potassium Iodide (KI) has been shown to improve crystallinity, increase grain size, and enhance the overall morphology of Cs₃Bi₂I₉ films.[1][2]
-
Optimize Spin-Coating: Experiment with different spin-coating speeds and durations to achieve a uniform and pinhole-free film. A typical starting point is a two-step process with a lower speed for spreading the solution followed by a higher speed for thinning the film.
-
Fine-tune Annealing: Adjust the annealing temperature and duration. For Cs₃Bi₂I₉, a post-deposition anneal is necessary to drive off residual solvent and promote crystallization. The optimal temperature needs to be determined empirically but typically ranges from 90°C to 250°C.[2]
-
Issue 2: High Defect Density Leading to Low Device Performance
-
Question: My Cs₃Bi₂I₉-based device shows low power conversion efficiency (PCE) and a low open-circuit voltage (Voc), suggesting a high density of defects. How can I reduce these defects?
-
Answer: High defect density at the interfaces and within the bulk of the Cs₃Bi₂I₉ film is a primary reason for poor device performance. These defects act as non-radiative recombination centers, reducing charge carrier lifetime and overall efficiency.
Troubleshooting Steps:
-
Grain Boundary Passivation: Grain boundaries are a major source of defects in polycrystalline films. Additives can passivate these defects. For instance, the incorporation of KI into the precursor solution can effectively passivate grain boundaries.[3] Organic molecules can also be used to passivate under-coordinated ions at the grain boundaries.
-
Interface Engineering: The interfaces between the Cs₃Bi₂I₉ layer and the electron transport layer (ETL) and hole transport layer (HTL) are critical. Defects at these interfaces significantly impact device performance.[4] Ensure proper energy level alignment and good contact between the layers by selecting appropriate ETL and HTL materials.
-
Thermal Annealing Optimization: The annealing process can influence the defect density. While higher temperatures can promote grain growth, they can also introduce thermal stress and decomposition. A systematic study of the annealing temperature and duration is necessary to find the optimal conditions that minimize defect concentration.
-
Additive-Assisted Crystal Growth: Certain additives can retard the crystal growth process, leading to highly crystalline films with larger grains and fewer grain boundaries. Ethylammonium bromide (EABr) has been shown to be effective in this regard for similar inorganic perovskites.[5][6]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of interfacial defects in Cs₃Bi₂I₉ films?
A1: The most prevalent interfacial defects in Cs₃Bi₂I₉ films include:
-
Point Defects: Such as iodide vacancies (VI⁺) and cesium vacancies (VCs⁻), which can act as charge traps.
-
Grain Boundaries: These are regions of mismatch between crystal grains and are often rich in defects like dangling bonds and under-coordinated atoms.
-
Interface Mismatch: Poor physical or electronic contact between the Cs₃Bi₂I₉ layer and the adjacent charge transport layers can create a high density of interfacial states that facilitate recombination.
Q2: How does potassium iodide (KI) help in reducing defects?
A2: The incorporation of KI into the Cs₃Bi₂I₉ precursor solution has several beneficial effects:
-
Improved Crystallinity and Grain Size: KI promotes the growth of larger, more uniform crystal grains, which reduces the density of grain boundaries.[1]
-
Passivation of Defects: The excess iodide ions from KI can fill iodide vacancies, a common defect in metal halide perovskites. Additionally, potassium ions can help stabilize the perovskite structure.
-
Enhanced Stability: KI-modified films have shown improved stability against humidity and high temperatures.[1]
Q3: What is the role of solvent engineering in controlling film quality?
A3: Solvent engineering is a powerful technique to control the crystallization kinetics of the perovskite film. By using a mixture of solvents with different boiling points and polarities (e.g., DMF and 2-methoxyethanol), one can influence:
-
Precursor Solvation: The way the precursor salts are dissolved and interact with the solvent molecules.
-
Evaporation Rate: A controlled evaporation rate allows for more ordered crystal growth, leading to larger grains and a more uniform film.
-
Intermediate Phase Formation: The formation of intermediate phases during spin-coating can guide the crystallization process towards a desired film morphology.
Q4: What is the optimal annealing temperature for Cs₃Bi₂I₉ films?
A4: The optimal annealing temperature for Cs₃Bi₂I₉ films can vary depending on the substrate, the deposition method, and the presence of additives. However, a general range is between 90°C and 250°C. It is crucial to perform a systematic study to determine the ideal temperature for your specific process. Insufficient annealing may result in incomplete solvent removal and poor crystallinity, while excessive annealing can lead to film decomposition. For instance, in one study, a constant anneal at 250°C for 5 minutes was used for KI-modified films.[2]
Data Presentation
Table 1: Effect of Potassium Iodide (KI) Additive on Cs₃Bi₂I₉ Solar Cell Performance
| KI Concentration (vol%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) (%) | Power Conversion Efficiency (PCE) (%) | Reference |
| 0 | 0.85 | 2.90 | 68 | 1.67 | [1] |
| 2 | 1.01 | 3.60 | 77 | 2.81 | [1] |
| 4 | 0.96 | 3.10 | 75 | 2.23 | [1] |
| 6 | 0.91 | 2.60 | 73 | 1.72 | [1] |
| 8 | 0.88 | 2.20 | 71 | 1.37 | [1] |
| 10 | 0.82 | 1.80 | 69 | 1.02 | [1] |
Experimental Protocols
Protocol 1: Fabrication of Cs₃Bi₂I₉ Films with Potassium Iodide (KI) Additive
This protocol is adapted from Hamukwaya et al. (2022).[2]
Materials:
-
Cesium Iodide (CsI)
-
Bismuth Iodide (BiI₃)
-
Potassium Iodide (KI)
-
Dimethyl Sulfoxide (DMSO)
-
Substrates (e.g., FTO-coated glass)
-
Spin-coater
-
Hotplate
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 2.48 M CsI and 1.72 M BiI₃ solution by dissolving the salts in DMSO.
-
Stir the solution for 24 hours at 70°C in an oil bath.
-
Prepare a 2 M stock solution of KI in DMSO.
-
Add the desired volume percentage of the KI stock solution (e.g., 2 vol%) to the Cs₃Bi₂I₉ precursor solution and stir for an additional 6 hours.
-
-
Substrate Preparation:
-
Clean the FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath.
-
Dry the substrates with a nitrogen gun.
-
Deposit appropriate electron and hole transport layers as required for your device architecture.
-
-
Film Deposition:
-
Preheat the substrate on the spin-coater chuck to 70°C.
-
Dispense the KI-modified Cs₃Bi₂I₉ precursor solution onto the substrate.
-
Spin-coat at 5000 rpm for 30 seconds.
-
-
Annealing:
-
Immediately transfer the coated substrate to a preheated hotplate.
-
Anneal at 250°C for 5 minutes.
-
Allow the film to cool down to room temperature.
-
Visualizations
Caption: Experimental workflow for fabricating high-quality Cs₃Bi₂I₉ films with KI additive.
Caption: Logical relationship between interfacial defects, mitigation strategies, and improved film properties.
References
Technical Support Center: Enhancing Power Conversion Efficiency of Bismuth Perovskite Solar Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fabrication and characterization of bismuth-based perovskite solar cells (PSCs).
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, offering potential causes and actionable solutions.
Issue 1: Low Power Conversion Efficiency (PCE)
-
Question: My bismuth PSC shows very low overall PCE. What are the likely causes and how can I improve it?
-
Answer: Low PCE in bismuth PSCs is a multifaceted issue often stemming from poor film quality, suboptimal energy level alignment, or high charge recombination. Bismuth-based perovskites are known for their rapid crystallization, which can lead to rough surfaces and poor film coverage.[1][2][3]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Poor Perovskite Film Morphology | Optimize the deposition process. Employing an anti-solvent dripping technique during spin coating can help control the crystallization process and result in a more uniform and dense film.[4][5] Solvent vapor annealing is another effective method to improve film quality.[1] |
| High Defect Density | Introduce additives to the precursor solution. For instance, the use of guanidinium (B1211019) thiocyanate (B1210189) (GuaSCN) has been shown to improve film quality and reduce defects.[6] Another approach is the incorporation of additives like methylammonium (B1206745) chloride (MACl) which can significantly enhance PCE.[7] |
| Suboptimal Bandgap | Consider compositional engineering. The bandgap of some bismuth-based materials can be tuned, for example, sulfur doping has been reported to reduce the bandgap of MA3Bi2I9.[2] A graded bandgap design within the device architecture can also maximize absorption of the solar spectrum.[8] |
| Inefficient Charge Extraction | Ensure proper energy level alignment between the perovskite layer and the charge transport layers (ETL and HTL). This may require selecting alternative ETL or HTL materials. |
Issue 2: Poor Film Quality (Pinholes, Roughness, Incomplete Coverage)
-
Question: I'm struggling to create a uniform and pinhole-free bismuth perovskite film. What fabrication parameters should I focus on?
-
Answer: Achieving a high-quality bismuth perovskite film is challenging due to its rapid and complex crystallization kinetics.[1][3] The formation of pinholes and a rough surface are common problems that can lead to short-circuiting and reduced device performance.[9]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Rapid Crystallization | Implement an anti-solvent dripping step during spin coating. The anti-solvent induces rapid nucleation, leading to a denser and more uniform film.[4][10] The timing and volume of the anti-solvent are critical parameters to optimize. |
| Inappropriate Solvent System | Utilize a co-solvent system, such as a mixture of γ-butyrolactone (GBL) and dimethyl sulfoxide (B87167) (DMSO). DMSO can form an intermediate phase with the precursors, allowing for more controlled crystallization upon annealing.[4] |
| Non-optimal Annealing | Systematically optimize the annealing temperature and time. The annealing process is crucial for removing residual solvent and promoting crystal growth. |
| Substrate Contamination | Ensure rigorous cleaning of the substrate before deposition. Any particulate or chemical residue can act as a nucleation site for defects. |
Issue 3: Low Open-Circuit Voltage (VOC)
-
Question: My device has a significantly lower VOC than expected. What factors contribute to this and how can it be improved?
-
Answer: A low VOC is often indicative of high recombination losses within the device, which can occur at interfaces or within the bulk of the perovskite layer.[11]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| High Recombination Rates | Introduce passivating agents to reduce defect states at the perovskite surface and grain boundaries. Passivating layers can help to boost the VOC.[11] |
| Energy Level Mismatch | Ensure proper alignment of the energy levels between the perovskite, ETL, and HTL to facilitate efficient charge separation and minimize recombination at the interfaces. |
| Presence of Impurities | Use high-purity precursor materials. Impurities can act as recombination centers. |
Issue 4: Low Short-Circuit Current Density (JSC)
-
Question: The JSC of my bismuth PSC is low, even with seemingly good light absorption. What could be the reason?
-
Answer: Low JSC can be attributed to several factors including inefficient light harvesting, poor charge transport, and high series resistance.[12]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Light Absorption | Optimize the thickness of the perovskite absorber layer. A thicker layer absorbs more light but can also lead to increased recombination if the carrier diffusion length is short. |
| Poor Charge Carrier Mobility | Improve the crystallinity of the perovskite film through optimized annealing or the use of additives. Better crystallinity can lead to improved charge transport. |
| High Series Resistance | Ensure good contact between the perovskite layer, charge transport layers, and the electrodes. Poor interfaces can impede charge collection. |
Issue 5: Low Fill Factor (FF)
-
Question: My J-V curve shows a poor "squareness," resulting in a low FF. How can I address this?
-
Answer: The fill factor is sensitive to both series and shunt resistance in the solar cell. A low FF indicates significant power loss due to these resistances.[11]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| High Series Resistance | Optimize the thickness and conductivity of the charge transport layers and ensure low-resistance contacts with the electrodes. |
| Shunt Pathways | Improve the uniformity of the perovskite film to eliminate pinholes and other defects that can create alternative current paths (shunts).[9][11] |
| Charge Carrier Trapping | Reduce defect density in the perovskite layer through methods like additive engineering and solvent annealing to minimize charge trapping. |
Frequently Asked Questions (FAQs)
Q1: Why use bismuth as an alternative to lead in perovskite solar cells?
A1: The primary motivation for replacing lead (Pb) in perovskite solar cells is to address the toxicity and environmental concerns associated with lead.[1][3] Bismuth (Bi) is a non-toxic and earth-abundant element that has been explored as a viable alternative.[2]
Q2: What are the main challenges associated with bismuth-based PSCs?
A2: The main challenges for bismuth-based PSCs are their lower power conversion efficiency compared to their lead-based counterparts.[1][3] This is primarily due to difficulties in fabricating high-quality thin films with good morphology, as bismuth-based materials tend to crystallize rapidly and form less uniform layers.[1][2] They can also suffer from large bandgaps and poor film morphology.[1]
Q3: What is a typical device architecture for a bismuth PSC?
A3: A common architecture is the n-i-p structure, which consists of an electron transport layer (ETL) like TiO₂, the bismuth-based perovskite absorber layer, and a hole transport layer (HTL) such as Spiro-OMeTAD, sandwiched between two electrodes.[8]
Q4: What is the "anti-solvent dripping" technique and why is it important?
A4: The anti-solvent dripping technique is a crucial step in the solution-processing of many perovskite films. It involves dropping a solvent in which the perovskite precursors are insoluble (the anti-solvent, e.g., toluene (B28343) or chlorobenzene) onto the spinning substrate during the spin coating process.[4][5] This induces rapid supersaturation and nucleation, leading to the formation of a more uniform and compact perovskite film with smaller grain sizes, which is essential for high-performance solar cells.[4]
Q5: How do additives improve the performance of bismuth PSCs?
A5: Additives can play several roles in improving the performance of bismuth PSCs. They can help control the crystallization process, leading to better film morphology.[6] Additives can also passivate defects within the perovskite layer and at its interfaces, which reduces charge recombination and improves the VOC and FF.[13] For example, the introduction of guanidinium thiocyanate (GuaSCN) has been shown to effectively control the nucleation of Cs₂AgBiBr₆ crystals.[6]
Quantitative Data Summary
The following tables summarize the performance parameters of bismuth-based PSCs with different enhancement strategies.
Table 1: Performance of Bismuth-based PSCs with Additive Engineering
| Perovskite Composition | Additive | VOC (V) | JSC (mA/cm²) | FF (%) | PCE (%) | Reference |
| Cs:Bi:Sb = 1:0.5:0.5 | None | - | - | - | 0.68 | [7] |
| Cs:Bi:Sb = 1:0.5:0.5 | 100 mol% MACl | - | 5.65 | - | 2.36 | [7] |
| Cs₂AgBiBr₆ | None | - | - | - | - | [6] |
| Cs₂AgBiBr₆ | 10% GuaSCN | - | - | - | 3.02 | [6] |
Table 2: Performance of Bismuth-based PSCs with Other Enhancement Strategies
| Perovskite System | Enhancement Strategy | VOC (V) | JSC (mA/cm²) | FF (%) | PCE (%) | Reference |
| CABI | Pristine Film | - | - | - | 0.55 | [1] |
| CABI | H₃PO₂ incorporation & Solvent Vapor Annealing | - | - | - | 2.22 | [1] |
| Bi-halide | Single Active Layer | - | - | - | - | [8] |
| Bi-halide | Graded Bandgap Structure | 0.940 | 20-30 | ~58 | - | [8] |
| ABI | Without CsI interlayer | - | - | - | - | [1] |
| ABI | With CsI interlayer | - | - | - | 2.27 | [1] |
Experimental Protocols
Protocol 1: Solution-Processed Bismuth Perovskite Film Fabrication with Anti-Solvent Dripping
This protocol describes a general procedure for depositing a bismuth perovskite layer using a one-step spin-coating method with an anti-solvent dripping technique.
Materials:
-
Bismuth-based perovskite precursor solution (e.g., CsI and BiI₃ in a mixed solvent of GBL and DMSO)
-
Substrate with ETL (e.g., ITO/SnO₂)
-
Anti-solvent (e.g., Toluene or Chlorobenzene)
-
Electronic pipette
-
Spin coater
-
Hotplate
Procedure:
-
Substrate Preparation: Thoroughly clean the ETL-coated substrate by sequential sonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate with a nitrogen gun.
-
Precursor Deposition:
-
Place the substrate on the spin coater chuck.
-
Dispense a sufficient amount of the bismuth perovskite precursor solution to cover the substrate.
-
-
Spin Coating and Anti-Solvent Dripping:
-
Start the spin coating program. A typical two-step program might be:
-
Step 1: 1000 rpm for 10 seconds (for spreading the solution).
-
Step 2: 5000 rpm for 30 seconds (for film formation).
-
-
During the second step (e.g., at 15 seconds into the 30-second step), rapidly dispense a controlled volume (e.g., 100-200 µL) of the anti-solvent onto the center of the spinning substrate using an electronic pipette. A color change in the film should be observed.
-
-
Annealing:
-
Immediately transfer the substrate to a preheated hotplate.
-
Anneal the film at a specific temperature and duration (e.g., 100°C for 10 minutes) to promote crystallization and remove residual solvents. The optimal annealing conditions will depend on the specific perovskite composition.
-
-
Cooling: Allow the substrate to cool down to room temperature before depositing the subsequent layers.
Visualizations
Caption: Workflow for solution-processed bismuth PSC fabrication.
Caption: Factors influencing the PCE of bismuth PSCs.
References
- 1. researchgate.net [researchgate.net]
- 2. Fabrication strategies for lead-free bismuth-based perovskite solar cells: a review - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Fabrication strategies for lead-free bismuth-based perovskite solar cells: a review - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Exploration of Solution-Processed Bi/Sb Solar Cells by Automated Robotic Experiments Equipped with Microwave Conductivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semarakilmu.com.my [semarakilmu.com.my]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ossila.com [ossila.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Antisolvent Treatment for Uniform Cesium Bismuth Iodide Perovskite Films
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining the antisolvent treatment of cesium bismuth iodide (CsBiI) perovskite films.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of an antisolvent treatment in the fabrication of cesium bismuth iodide perovskite films?
A1: The primary purpose of an antisolvent treatment is to induce rapid and uniform supersaturation of the precursor solution during the spin-coating process. This rapid crystallization helps to suppress the asynchronous separation of Cesium Iodide (CsI) and Bismuth Iodide (BiI₃) which have different solubilities, thereby promoting uniform nucleation and limiting undesirable flake-like growth. The result is a smoother, more compact perovskite film with better surface coverage.[1]
Q2: What are the most common morphological defects observed in CsBiI films, and how can antisolvent treatment help mitigate them?
A2: Common defects in CsBiI films include pinholes, voids, high surface roughness, and incomplete surface coverage.[1][2] These issues can lead to poor device performance by creating shunt pathways and increasing charge recombination. Antisolvent treatment helps to create a more uniform and dense film by controlling the crystallization process, which can reduce the formation of these defects.[3]
Q3: Which antisolvents are commonly used for cesium bismuth iodide perovskites, and how do they compare?
A3: Several antisolvents have been investigated, including toluene (B28343), chlorobenzene (B131634), isopropanol, diethyl ether, and chloroform (B151607).[4] The choice of antisolvent can significantly impact the film quality and device performance. For instance, films treated with toluene and chlorobenzene have shown better performance compared to those treated with isopropanol.[4] Some solvents like diethyl ether and chloroform can even dissolve the perovskite film, leading to poor film quality.[4] Isopropanol has been shown to produce extremely flat and homogeneous films.[5][6][7][8]
Q4: How does the molar ratio of precursors (CsI:BiI₃) affect the properties of the resulting perovskite film?
A4: The molar ratio of CsI to BiI₃ is a critical parameter that influences the dimensionality and optoelectronic properties of the film. For example, a ratio of 1.5:1 typically results in the 0D Cs₃Bi₂I₉ phase, which has a wide bandgap.[3][9] Adjusting the ratio to 1:1.5 can lead to the formation of a mixed 0D/2D structure with a lower bandgap of around 1.80 eV.[2][4][9] This modification can improve the light-absorbing properties of the film.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Film Coverage / Pinholes | Improper antisolvent dripping time or volume. | Optimize the dripping time and volume of the antisolvent. A common starting point is dripping 150-200 µL of antisolvent 10-15 seconds into the spin-coating process.[4] |
| Poor wettability of the substrate. | Ensure the substrate is thoroughly cleaned and treated with UV-ozone or a suitable surface treatment to improve wettability. | |
| Incompatible solvent-antisolvent pairing. | Select an antisolvent that is miscible with the precursor solvent (e.g., DMF/DMSO) but in which the perovskite precursors are insoluble. | |
| High Surface Roughness | Non-uniform nucleation and crystal growth. | Use an appropriate antisolvent like toluene to regulate the crystallization rate, which can lead to a smoother morphology.[2][4] |
| Suboptimal annealing temperature or time. | Optimize the post-deposition annealing process to promote grain growth and film recrystallization. | |
| Low Power Conversion Efficiency (PCE) | Presence of deep-level defects. | Antisolvent treatment with toluene has been shown to improve the charge carrier lifetime by reducing defects.[2][4] |
| Wide bandgap of the perovskite film. | Adjust the CsI:BiI₃ molar ratio to achieve a lower bandgap. A ratio of 1:1.5 has been shown to lower the bandgap.[2][4][9] | |
| Poor crystallinity. | The addition of an antisolvent can enhance the crystallinity of the film.[4] | |
| Film Dissolves During Antisolvent Treatment | Antisolvent is a good solvent for the perovskite. | Avoid using antisolvents like diethyl ether and chloroform, which have been observed to dissolve the film.[4] |
Experimental Protocols & Data
Experimental Workflow for Antisolvent Treatment
Caption: A generalized workflow for the fabrication of cesium bismuth iodide perovskite films using an antisolvent treatment.
Detailed Experimental Protocol: Toluene-Assisted Crystallization
A one-step, toluene-assisted crystallization method can be employed for the fabrication of the perovskite absorber layer.[4]
-
Precursor Solution Preparation:
-
Dissolve Cesium Iodide (CsI) and Bismuth Iodide (BiI₃) in a mixture of Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) (e.g., 9:1 v/v).[4]
-
A molar ratio of 1:1.5 (CsI:BiI₃) has been shown to yield a lower bandgap compared to the 1.5:1 ratio.[2][4][9]
-
-
Film Deposition:
-
Spin-coat the precursor solution onto the substrate.
-
During the spin-coating process, drip the antisolvent (e.g., toluene) onto the spinning substrate. The timing and volume are critical parameters to optimize. A typical starting point is to drip 150-200 µL of toluene between 10 to 15 seconds into the spin-coating step.[4]
-
-
Annealing:
-
After spin-coating, anneal the film on a hotplate. The temperature and duration should be optimized for the specific substrate and desired film properties.
-
Quantitative Data Summary
Table 1: Effect of Toluene Antisolvent Treatment on Cesium Bismuth Iodide Film Properties
| Parameter | Control (No Antisolvent) | Toluene Treated | Reference |
| CsI:BiI₃ Molar Ratio | 1:1.5 | 1:1.5 | [2][4][9] |
| Bandgap (eV) | 1.80 | 1.80 | [2][4] |
| Average Grain Size (nm) | 323.26 | 444.3 | [2][4] |
| Charge Carrier Lifetime (ns) | 0.94 | 1.89 | [2][4] |
| Power Conversion Efficiency (PCE) (%) | 0.23 | 0.33 | [2][4] |
Table 2: Comparison of Different Antisolvents on Solar Cell Performance
| Antisolvent | Power Conversion Efficiency (PCE) (%) | Reference |
| Toluene | 0.046 | [4] |
| Chlorobenzene | 0.04 | [4] |
| Isopropanol | 0.02 | [4] |
Troubleshooting Logic Diagram
Caption: A decision-making diagram for troubleshooting common issues in CsBiI perovskite film fabrication.
References
- 1. Synthesis of cesium bismuth iodide perovskite using toluene as anti-solvent with higher photocurrent response [ouci.dntb.gov.ua]
- 2. Fabrication and Characterization of a Lead-Free Cesium Bismuth Iodide Perovskite through Antisolvent-Assisted Crystalli… [ouci.dntb.gov.ua]
- 3. 0D/2D Mixed Dimensional Lead-Free Caesium Bismuth Iodide Perovskite for Solar Cell Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Influence of Anti-Solvents on the Performance of Cesium Bismuth Iodide Perovskite Solar Cells | Scientific.Net [scientific.net]
- 6. researchgate.net [researchgate.net]
- 7. Influence of Anti-Solvents on the Performance of Cesium Bismuth Iodide Perovskite Solar Cells [ouci.dntb.gov.ua]
- 8. pure.nitech.ac.jp [pure.nitech.ac.jp]
- 9. researchgate.net [researchgate.net]
Overcoming poor surface coverage and pinholes in bismuth iodide absorber material.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the synthesis and deposition of bismuth iodide (BiI₃) and related bismuth-based absorber materials. The focus is on addressing issues of poor surface coverage and the formation of pinholes to achieve high-quality thin films for optoelectronic applications.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor surface coverage and pinholes in bismuth iodide thin films?
A1: Poor surface coverage and the presence of pinholes in bismuth iodide films are often attributed to several factors during the fabrication process. These include:
-
Sub-optimal Precursor Solution: Improper solvent selection, incorrect precursor concentration, or the absence of additives can lead to poor wetting of the substrate and incomplete film formation.
-
Ineffective Deposition Technique: The chosen deposition method (e.g., spin coating, thermal evaporation, spray pyrolysis) and its parameters (e.g., spin speed, deposition rate, substrate temperature) significantly impact film uniformity.
-
Inadequate Annealing: Post-deposition heat treatment, or annealing, is crucial for crystal growth and film densification. Incorrect annealing temperatures or durations can result in incomplete grain growth and the persistence of voids.[1][2][3]
-
Substrate Incompatibility: The surface energy and cleanliness of the substrate play a critical role in the adhesion and uniform growth of the bismuth iodide film.[4]
-
Environmental Factors: Humidity and atmospheric contaminants can interfere with the crystallization process, particularly in solution-based deposition methods.
Q2: How does annealing affect the quality of bismuth iodide films?
A2: Annealing is a critical post-deposition step that significantly influences the morphological, structural, and optical properties of bismuth iodide films.[1][2] Proper annealing promotes:
-
Crystallization and Grain Growth: Heat treatment provides the necessary thermal energy for the atoms to arrange into a more ordered crystalline structure, leading to larger grain sizes.[3][5] This can help to fill voids and reduce pinholes.
-
Improved Film Density: As grains grow and coalesce, the overall density of the film increases, resulting in a more compact and uniform layer.
-
Phase Purity: Annealing can help in achieving the desired crystal phase of the material. For instance, in bismuth oxyiodide (BiOI), annealing below 350°C can yield a single crystalline structure, while higher temperatures may lead to polycrystalline phases.[6][7]
-
Enhanced Optoelectronic Properties: A well-crystallized film with fewer defects generally exhibits improved charge transport and light absorption characteristics. Annealing can lead to a decrease in the optical band gap and Urbach energy, which is indicative of a more ordered material.[2]
Q3: What are the advantages of using a two-step deposition method for bismuth-based perovskite films?
A3: A two-step deposition method, which often involves the initial deposition of a BiI₃ layer followed by a conversion step, offers several advantages for fabricating bismuth-based perovskite thin films:
-
Better Morphological Control: This method allows for more precise control over the morphology of the final perovskite film.[4][8] By first creating a uniform BiI₃ precursor layer, the subsequent conversion reaction can proceed more homogeneously.
-
Improved Film Quality: The sequential nature of the process can lead to the formation of compact and continuous films with better substrate coverage.[4][9]
-
Scalability: Two-step methods can be more amenable to large-area deposition techniques.
-
Process Flexibility: It allows for independent optimization of the precursor layer deposition and the conversion step, providing more control over the final film properties.
Troubleshooting Guides
Issue 1: Pinholes and Poor Surface Coverage in Spin-Coated Films
Symptoms:
-
Visible voids or pinholes in the film when observed under a microscope.
-
Incomplete or non-uniform coverage of the substrate.
-
Poor device performance due to short-circuiting pathways.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent System | 1. Solvent Selection: Ensure the solvent (e.g., DMF, DMSO) can fully dissolve the bismuth iodide precursors.[5][10] 2. Solvent Mixtures: Consider using a mixture of solvents to tune the evaporation rate and improve substrate wetting. |
| Incorrect Spin Coating Parameters | 1. Spin Speed: Optimize the spin speed and duration. A lower speed during the initial spreading phase followed by a higher speed for drying can improve uniformity. 2. Acceleration: Adjust the acceleration rate to prevent the premature ejection of the solution. |
| Low Precursor Concentration | 1. Increase Concentration: Gradually increase the molar concentration of the precursor solution to ensure sufficient material is deposited to form a continuous film. |
| Poor Substrate Wettability | 1. Substrate Cleaning: Implement a rigorous substrate cleaning procedure (e.g., sonication in detergents, solvents, and DI water). 2. Surface Treatment: Utilize plasma treatment or UV-ozone cleaning to increase the surface energy of the substrate for better solution wetting. |
| Fast Crystallization | 1. Anti-Solvent Engineering: Introduce an anti-solvent (e.g., toluene, chlorobenzene) during the spin coating process to induce more uniform nucleation and crystal growth.[5] |
Issue 2: Rough Surface Morphology and Small Grains in Thermally Evaporated Films
Symptoms:
-
High surface roughness as observed by AFM or SEM.
-
Small, poorly connected crystalline grains.
-
Low film crystallinity confirmed by XRD.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Deposition Rate | 1. Rate Optimization: Experiment with different deposition rates. A slower deposition rate can sometimes allow for more ordered crystal growth. For BiI₃, a rate of 2 Å/s has been used.[4] |
| Incorrect Substrate Temperature | 1. Temperature Control: The temperature difference between the source and the substrate can influence crystal orientation.[11] Investigate the effect of substrate heating during deposition. |
| Inadequate Post-Deposition Annealing | 1. Optimize Annealing Temperature: Systematically vary the annealing temperature. For BiI₃, annealing at 100°C has been shown to improve crystallinity.[1][2] For Cs₃Bi₂I₉, temperatures up to 300°C have been found to be optimal.[12] 2. Optimize Annealing Time: The duration of the annealing step is also critical. Annealing times ranging from 10 to 105 minutes have been reported, depending on the specific material and desired outcome.[4][12] |
| Presence of Contaminants | 1. High Vacuum Conditions: Ensure a high vacuum level (e.g., 10⁻⁶ mbar) is maintained during the evaporation process to minimize the incorporation of impurities.[4] |
Experimental Protocols
Protocol 1: Two-Step Solution Processing of Methylammonium (B1206745) Bismuth Iodide (MABI)
This protocol is based on the conversion of a thermally evaporated BiI₃ layer.
-
Substrate Preparation:
-
Clean quartz-coated glass substrates by sonication in a series of solvents (e.g., detergent, deionized water, acetone, isopropanol).
-
Dry the substrates with a nitrogen gun.
-
-
BiI₃ Deposition:
-
Conversion to MABI:
-
Prepare a 10 mg/mL solution of methylammonium iodide (MAI) in isopropyl alcohol (IPA).
-
Immerse the BiI₃-coated substrates in the MAI solution for a specific duration (e.g., 20 minutes).[4] This step should be optimized for complete conversion.
-
-
Annealing:
Protocol 2: Successive Ionic Layer Adsorption and Reaction (SILAR) for Bismuth Oxyiodide (BiOI)
This protocol outlines the deposition of BiOI thin films using the SILAR method.[6][13]
-
Precursor Solution Preparation:
-
Prepare a 0.01 M solution of bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) in deionized water.
-
Prepare a 0.01 M solution of potassium iodide (KI) in deionized water.
-
-
Deposition Cycle:
-
Immerse a cleaned glass substrate into the Bi(NO₃)₃·5H₂O solution for a set time (e.g., 30 seconds) to allow for the adsorption of Bi³⁺ ions.
-
Rinse the substrate in deionized water to remove excess, unadsorbed ions.
-
Immerse the substrate into the KI solution for a set time (e.g., 30 seconds) for the reaction to form BiOI.
-
Rinse the substrate again in deionized water.
-
-
Film Growth:
-
Repeat the deposition cycle for a desired number of cycles (e.g., 30 times) to achieve the target film thickness.[13]
-
-
Post-Deposition Annealing:
Quantitative Data Summary
Table 1: Influence of Annealing Temperature on Bismuth-Based Film Properties
| Material | Deposition Method | Annealing Temperature (°C) | Annealing Time (min) | Key Outcomes |
| BiI₃ | Thermal Evaporation | 100 | - | High crystallinity and rhombohedral morphology.[1][2] |
| BiOI | SILAR | 250 - 350 | 20 | Single crystalline structure.[6][7] |
| BiOI | SILAR | 450 - 550 | 20 | Polycrystalline with mixed phases.[6][7] |
| Cs₃Bi₂I₉ | Co-evaporation | 300 | 10 | Smooth, pinhole-free film with large grains (>200 nm).[12] |
| Rb₃Bi₂I₉ | Co-evaporation | 225 | 10 | Smooth, pinhole-free film with large grains (>2 µm).[12] |
| AgBi₂I₇ | Co-evaporation | 180 | 20 | Smooth, pinhole-free film with large grains (>2 µm).[12] |
Visualizations
Caption: General experimental workflow for bismuth iodide thin film fabrication.
Caption: Troubleshooting logic for improving bismuth iodide film quality.
References
- 1. Effect of annealing on photo-physical properties of BiI3 thin films via vacuum thermal evaporation deposition for photovoltaic applications | The European Physical Journal Applied Physics (EPJ AP) [epjap.org]
- 2. researchgate.net [researchgate.net]
- 3. ir.uitm.edu.my [ir.uitm.edu.my]
- 4. mdpi.com [mdpi.com]
- 5. diva-portal.org [diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. Effects of annealing temperature on bismuth oxyiodide thin film for leadfree perovskite solar cells - Perpustakaan Jeneral Tun Ibrahim [repo.upnm.edu.my]
- 8. Two-Step Synthesis of Bismuth-Based Hybrid Halide Perovskite Thin-Films - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fabrication of methylammonium bismuth iodide through interdiffusion of solution-processed BiI3/CH3NH3I stacking layers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Student Work | Enhancing Bismuth Iodide Solar Cells | ID: 1j92g882w | Digital WPI [digital.wpi.edu]
- 12. osti.gov [osti.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Dragendorff's and Mayer's Reagents for Alkaloid Detection
For researchers, scientists, and professionals in drug development, the preliminary screening for alkaloids in natural products is a critical step. Among the various qualitative methods available, precipitation tests using Dragendorff's and Mayer's reagents are fundamental. This guide provides an in-depth comparative analysis of these two widely used reagents, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs.
Principle of Alkaloid Precipitation
Both Dragendorff's and Mayer's reagents facilitate the detection of alkaloids through the formation of a precipitate. The underlying principle involves the reaction between the nitrogen atom present in the alkaloid and the heavy metal ions in the reagent. This interaction leads to the formation of an insoluble complex that is visually observed as a precipitate.
Dragendorff's Reagent is a solution of potassium bismuth iodide. In an acidic medium, the bismuth ions and potassium iodide form potassium tetraiodobismuthate. Most alkaloids possess a tertiary amine group which, in an acidic solution, becomes protonated to form an ammonium (B1175870) salt. This then reacts with the potassium tetraiodobismuthate to form an insoluble, colored complex.[1][2]
Mayer's Reagent is a solution of potassium mercuric iodide, also known as potassium tetraiodomercurate(II).[3][4] Similar to the mechanism of Dragendorff's reagent, the nitrogen atom in the alkaloid forms a coordinate covalent bond with the potassium ion of the reagent, resulting in the formation of a precipitate.[3][5]
Comparative Overview
| Feature | Dragendorff's Reagent | Mayer's Reagent |
| Composition | Potassium bismuth iodide solution | Potassium mercuric iodide solution |
| Active Complex | Potassium tetraiodobismuthate ([BiI4]-) | Potassium tetraiodomercurate(II) ([HgI4]2-) |
| Positive Result | Orange to reddish-brown precipitate[2][5] | Cream or white precipitate[6][7] |
| Sensitivity | Generally considered highly sensitive; can detect some alkaloids at low concentrations (e.g., quinine (B1679958) at 5 ppm)[8] | Generally considered sensitive, though quantitative data is less commonly cited. |
| Specificity | Not entirely specific to alkaloids; can produce false-positive results with other nitrogen-containing compounds and some non-nitrogenous compounds.[9] Does not precipitate all alkaloids (e.g., caffeine (B1668208) and other purine (B94841) alkaloids).[5] | Not entirely specific to alkaloids; can also give false positives. Some instances of false negatives have also been reported.[9] |
| Applications | Widely used for preliminary screening in test tubes and as a visualizing agent in thin-layer chromatography (TLC).[8][10] | Primarily used for preliminary screening in test tubes.[6] |
Experimental Data and Performance
While both reagents are effective for qualitative screening, their performance can vary depending on the specific alkaloid and the complexity of the sample matrix.
Sensitivity: Dragendorff's reagent is often cited for its high sensitivity. For instance, in a demonstration with quinine, a positive result was observed at a concentration as low as 5 parts per million (ppm).[8] A spectrophotometric method has been developed for the quantification of alkaloids precipitated by Dragendorff's reagent, with a detection range of 0.06-50 µg/mL, further highlighting its utility in sensitive applications.[11][12]
Quantitative data directly comparing the sensitivity of Mayer's reagent for a wide range of alkaloids is less readily available in the literature. However, it is widely regarded as a sensitive reagent for general alkaloid screening.
Specificity and Potential for False Positives: Neither reagent is completely specific for alkaloids. The presence of other nitrogenous compounds, such as certain amino acids and proteins, can lead to the formation of precipitates, resulting in false-positive results. Furthermore, some non-nitrogenous compounds have been reported to give a positive reaction with Dragendorff's reagent.[3]
There are also instances where the two reagents yield different results for the same sample. For example, a sample may react with Dragendorff's reagent but not with Mayer's reagent, suggesting that the selectivity of the reagents can differ based on the specific alkaloid structure.[13] It has also been noted that Mayer's reagent can sometimes produce false-negative results, even when alkaloids are present.[9]
Experimental Protocols
The following are generalized protocols for the use of Dragendorff's and Mayer's reagents. It is important to note that the preparation of the plant extract is a crucial preceding step and can significantly influence the results.
Preparation of Reagents
-
Dragendorff's Reagent: There are several variations in the preparation of Dragendorff's reagent. A common method involves two separate solutions that are mixed before use.
-
Mayer's Reagent: This reagent is typically prepared by dissolving mercuric chloride and potassium iodide in distilled water.[5][6]
General Procedure for Alkaloid Testing
-
Sample Preparation: An acidic extract of the plant material is prepared. This is typically done by dissolving the extract in a dilute acid, such as hydrochloric acid.
-
Addition of Reagent: A few drops of either Dragendorff's or Mayer's reagent are added to a small volume (e.g., 1-2 mL) of the acidic plant extract in a test tube.[1]
-
Observation: The formation of a precipitate indicates the potential presence of alkaloids. The color of the precipitate is noted to distinguish between the results of the two reagents.
Visualization of Methodologies
Logical Flow for Reagent Selection
Caption: Logical flow for selecting between Dragendorff's and Mayer's reagents.
General Experimental Workflow
Caption: General workflow for alkaloid precipitation tests.
Conclusion
Both Dragendorff's and Mayer's reagents are valuable tools for the preliminary qualitative screening of alkaloids. Dragendorff's reagent is often favored for its high sensitivity and its utility as a visualizing agent in thin-layer chromatography. Mayer's reagent, while also sensitive, provides a different colored precipitate, which can be useful for comparative purposes.
Given the potential for both false positives and false negatives with each reagent, it is highly recommended to use both tests in parallel to increase the reliability of the screening results. A positive result with both reagents provides stronger evidence for the presence of alkaloids. However, it is crucial to remember that these are preliminary tests, and any positive results should be confirmed using more specific and quantitative analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
References
- 1. microbenotes.com [microbenotes.com]
- 2. Question: Use of Mayer's, Wagner's, Dragendorff's, and Hager's Tests for .. [askfilo.com]
- 3. scribd.com [scribd.com]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. Dragendorff's reagent - Wikipedia [en.wikipedia.org]
- 6. Mayer's reagent - Wikipedia [en.wikipedia.org]
- 7. Mayer's Test: Significance and symbolism [wisdomlib.org]
- 8. google.com [google.com]
- 9. organic chemistry - Does aminosugars give positive response in alkaloid tests? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. grokipedia.com [grokipedia.com]
- 11. researchgate.net [researchgate.net]
- 12. scilit.com [scilit.com]
- 13. researchgate.net [researchgate.net]
Performance and stability comparison of bismuth-based vs. lead-based perovskite solar cells.
A detailed analysis of performance, stability, and experimental protocols for researchers and scientists in the field of next-generation photovoltaics.
The rapid evolution of perovskite solar cells (PSCs) has positioned them as a formidable contender in the quest for highly efficient and cost-effective photovoltaic technologies. With power conversion efficiencies (PCEs) of lead-based PSCs now rivaling those of conventional silicon-based cells, the primary obstacles to their widespread commercialization remain the inherent toxicity of lead and concerns about long-term operational stability.[1][2][3][4] This has spurred intensive research into lead-free alternatives, with bismuth-based perovskites emerging as a promising, more environmentally benign candidate.[1][5][6] This guide provides a comprehensive comparison of the performance and stability of bismuth-based versus lead-based perovskite solar cells, supported by experimental data and detailed methodologies.
Performance Metrics: A Tale of Two Cations
Lead-based perovskite solar cells have consistently demonstrated exceptional power conversion efficiencies, with certified values exceeding 25%.[1][3] This high performance is attributed to favorable optoelectronic properties, including a tunable bandgap, strong light absorption, and long carrier diffusion lengths.[4][7] In contrast, bismuth-based PSCs, while offering the significant advantage of low toxicity, have so far exhibited more modest efficiencies.[1][5] The highest reported PCEs for bismuth-based devices are still significantly lower than their lead-based counterparts.[8]
The performance gap is primarily due to differences in the electronic structure and the tendency of bismuth to form a stable 3+ oxidation state, which can lead to crystal structures with lower dimensionality and poorer charge transport properties compared to the 3D structure of lead-based perovskites.[5][9] However, ongoing research into compositional engineering and device architecture optimization is steadily improving the performance of bismuth-based cells.[1][10]
Table 1: Comparison of Key Photovoltaic Parameters
| Parameter | Lead-Based Perovskite Solar Cells | Bismuth-Based Perovskite Solar Cells |
| Power Conversion Efficiency (PCE) | > 25% (certified record)[1][3] | Up to ~14% (research level)[11][12] |
| Open-Circuit Voltage (Voc) | Typically 1.1 - 1.2 V | Typically 1.0 - 1.37 V[11][12] |
| Short-Circuit Current Density (Jsc) | > 25 mA/cm2 | Typically 10 - 20 mA/cm2[11] |
| Fill Factor (FF) | > 80% | Typically 55 - 85%[11] |
| Toxicity | High (due to lead content)[2][13] | Low[1][14] |
Stability Under Environmental Stress
A critical factor for the commercial viability of any solar cell technology is its long-term stability under real-world operating conditions, including exposure to moisture, oxygen, heat, and light.
Lead-Based Perovskites: A significant drawback of many lead-based perovskites, particularly those containing organic cations like methylammonium (B1206745), is their poor intrinsic stability.[15][16] They are susceptible to degradation in the presence of moisture and oxygen, which can lead to the decomposition of the perovskite crystal structure and a rapid decline in device performance.[15][17] Strategies to enhance stability include compositional engineering (e.g., using mixed cations and halides), the introduction of passivating layers, and device encapsulation.[13][16]
Bismuth-Based Perovskites: Bismuth-based perovskites generally exhibit superior intrinsic stability compared to their lead-based counterparts.[5][18] They are less sensitive to moisture and air, which simplifies fabrication and enhances operational longevity.[18] Recent studies have demonstrated excellent long-term stability for bismuth-based devices, with some retaining a high percentage of their initial efficiency after extended periods of storage in ambient air.[19][20]
Table 2: Stability Comparison
| Stress Factor | Lead-Based Perovskite Solar Cells | Bismuth-Based Perovskite Solar Cells |
| Moisture/Humidity | Prone to rapid degradation[15][17] | Generally more stable[18] |
| Oxygen | Can contribute to degradation pathways[15] | More resistant to oxidation |
| Thermal Stress | Can undergo phase transitions and decomposition[21] | Generally higher thermal stability[22] |
| Light Soaking | Can exhibit light-induced degradation | Generally more stable under illumination |
Experimental Protocols
The fabrication and characterization of perovskite solar cells involve a series of well-defined steps. While the specific parameters may vary depending on the exact perovskite composition and device architecture, the general methodologies are outlined below.
Fabrication of Perovskite Solar Cells (Solution-Processing)
-
Substrate Preparation: Fluorine-doped tin oxide (FTO) or indium tin oxide (ITO) coated glass substrates are sequentially cleaned by sonication in a series of solvents, typically deionized water with a detergent (like Hellmanex), acetone, and isopropanol, followed by drying with nitrogen gas. A UV-ozone treatment is often used to remove organic residues and improve the wettability of the surface.[23]
-
Deposition of Electron Transport Layer (ETL): A compact layer of titanium dioxide (TiO2) or tin oxide (SnO2) is deposited onto the conductive substrate. For SnO2, a nanoparticle suspension is often spin-coated and then annealed at a temperature around 150°C.[23]
-
Perovskite Layer Deposition: The perovskite precursor solution (e.g., a mixture of lead iodide and methylammonium iodide in a solvent like DMF or DMSO for lead-based cells) is deposited onto the ETL via spin-coating. An anti-solvent, such as chlorobenzene (B131634) or toluene, is often dripped onto the spinning substrate to induce rapid crystallization and form a uniform film. The film is then annealed at a specific temperature (e.g., 100-150°C) to complete the perovskite formation.[23][24]
-
Deposition of Hole Transport Layer (HTL): A solution of a hole-transporting material, commonly Spiro-OMeTAD doped with additives like Li-TFSI and tBP, is spin-coated on top of the perovskite layer.[23]
-
Deposition of Metal Electrode: A conductive metal electrode, typically gold (Au) or silver (Ag), is deposited on top of the HTL by thermal evaporation in a high-vacuum chamber.
Characterization Techniques
-
Current Density-Voltage (J-V) Measurement: The primary method for determining the solar cell's performance parameters (PCE, Voc, Jsc, FF). This is typically performed under simulated sunlight (AM 1.5G, 100 mW/cm2). It is crucial to use standardized measurement protocols to account for the hysteretic behavior often observed in perovskite solar cells.[25]
-
Quantum Efficiency (QE) Measurement: Also known as Incident Photon-to-Current Conversion Efficiency (IPCE), this technique measures the ratio of collected charge carriers to incident photons at a specific wavelength.
-
X-ray Diffraction (XRD): Used to determine the crystal structure and phase purity of the perovskite film.
-
Scanning Electron Microscopy (SEM): Provides information on the morphology, grain size, and cross-sectional architecture of the solar cell.
-
UV-Visible Spectroscopy: Used to determine the light absorption properties and the bandgap of the perovskite material.
-
Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL) Spectroscopy: These techniques are used to investigate charge carrier dynamics, recombination processes, and defect properties within the perovskite film.
Logical Comparison of Perovskite Solar Cell Types
The choice between bismuth-based and lead-based perovskite solar cells involves a trade-off between performance, stability, and environmental safety. The following diagram illustrates this relationship.
Caption: A logical diagram comparing lead-based and bismuth-based perovskite solar cells.
Conclusion and Future Outlook
Lead-based perovskite solar cells continue to lead the field in terms of power conversion efficiency, making them highly attractive for high-performance applications. However, the critical issues of lead toxicity and long-term instability remain significant barriers to their commercialization. Bismuth-based perovskites present a viable, non-toxic, and more stable alternative. While their efficiency currently lags behind that of their lead-based counterparts, the field is rapidly advancing. Continued research into novel bismuth-halide compositions, advanced device engineering, and a deeper understanding of the fundamental material properties will be crucial in closing the performance gap and paving the way for the development of environmentally friendly, stable, and efficient perovskite solar cell technologies.
References
- 1. Recent progress of lead-free bismuth-based perovskite materials for solar cell applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Fabrication strategies for lead-free bismuth-based perovskite solar cells: a review - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. A critical review on bismuth and antimony halide based perovskites and their derivatives for photovoltaic applications: recent advances and challenges - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. Perovskites-Based Solar Cells: A Review of Recent Progress, Materials and Processing Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nepjol.info [nepjol.info]
- 7. Fabrication strategies for lead-free bismuth-based perovskite solar cells: a review - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Simulation‐Based Performance Analysis of Lead‐Free Bismuth Perovskite Solar Cells: A Comparative Study of Cs3Bi2I9 and (CH3NH3)3Bi2I9 ‐based Perovskite Solar Cells | Semantic Scholar [semanticscholar.org]
- 12. A Comparative Study of High-Efficiency Lead-Free Cs3Bi2X9 (X = Cl, Br, I)-Based Solar Cells [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. renewablesnow.com [renewablesnow.com]
- 15. researchgate.net [researchgate.net]
- 16. ossila.com [ossila.com]
- 17. Review on Chemical Stability of Lead Halide Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. juser.fz-juelich.de [juser.fz-juelich.de]
- 19. semanticscholar.org [semanticscholar.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. worldscientific.com [worldscientific.com]
- 22. researchgate.net [researchgate.net]
- 23. ossila.com [ossila.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of TLC-Based Analytical Methods Utilizing Potassium Bismuth Iodide Spray
For researchers and professionals in drug development, thin-layer chromatography (TLC) remains a valuable analytical tool for the separation and identification of various compounds. A crucial step in many TLC workflows is the visualization of separated analytes, particularly for compounds that are not inherently colored or fluorescent. Potassium bismuth iodide spray, commonly known as Dragendorff's reagent, is a widely used post-chromatographic derivatizing agent, especially for the detection of alkaloids and other nitrogen-containing organic compounds.[1][2]
This guide provides a comprehensive comparison of the validation of TLC-based analytical methods using Dragendorff's reagent against other common visualization techniques. It includes a detailed overview of experimental protocols, a quantitative comparison of performance based on available experimental data, and visual representations of the underlying processes to aid in understanding.
Comparison of Dragendorff's Reagent with Other Visualization Methods
The choice of a visualization reagent in TLC is critical as it directly impacts the sensitivity, selectivity, and quantitative performance of the method. While Dragendorff's reagent is renowned for its utility in alkaloid analysis, other reagents such as iodine vapor and phosphomolybdic acid are also frequently employed.
Qualitative Performance Comparison
| Feature | Potassium Bismuth Iodide (Dragendorff's Reagent) | Iodine Vapor | Phosphomolybdic Acid (PMA) |
| Principle of Detection | Forms an orange to reddish-brown precipitate (ion-pair) with nitrogen-containing compounds, particularly tertiary amines and alkaloids.[1] | Reversible physical adsorption or formation of weak charge-transfer complexes with organic compounds. | Reduction of the reagent by the analyte to form intensely colored molybdenum blue. |
| Selectivity | Highly selective for alkaloids and other nitrogenous bases. | Non-selective, visualizes a wide range of organic compounds. | General reagent for reducing compounds, including sterols, steroids, and lipids.[1] |
| Color of Spots | Orange to reddish-brown spots on a pale yellow background.[1] | Brown spots on a yellow-brown background. | Blue-green spots on a yellow-green background upon heating. |
| Reversibility | Irreversible chemical reaction. | Reversible; spots fade over time as iodine sublimes. | Irreversible chemical reaction. |
| Ease of Use | Requires preparation of a spray solution, which may have a limited shelf-life.[1] | Simple to use; TLC plate is placed in a chamber with iodine crystals. | Requires preparation of a spray solution and subsequent heating of the TLC plate.[1] |
Quantitative Performance and Method Validation
The validation of an analytical method ensures its reliability for a specific purpose. According to the International Council for Harmonisation (ICH) guidelines, key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3] The following table summarizes available data from various studies on the quantitative performance of TLC methods using Dragendorff's reagent and provides a comparison with other techniques where possible.
Summary of Quantitative Validation Parameters
| Analyte(s) | Visualization Reagent | Linearity (Range) | r² | LOD | LOQ | Precision (%RSD) | Accuracy (% Recovery) | Reference |
| Stachydrine | Enhanced Dragendorff-Wagner's Reagent | Not Specified | Not Specified | 2.0 µ g/spot | Not Specified | < 5.0 | Not Specified | [2][4] |
| Opium Alkaloids (Morphine, Codeine, Thebaine, Papaverine, Narcotine) | Dragendorff's Reagent | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [5][6] |
| Atropine (B194438) | Dragendorff's Reagent | 0.03‑0.17 mg/mL (by HPLC) | Not Specified | 32 µg/mL (by HPLC) | 98 µg/mL (by HPLC) | Not Specified | 93.9–108.76% (by HPLC) | [4][7] |
| Scopolamine (B1681570) | Dragendorff's Reagent | 0.03‑0.17 mg/mL (by HPLC) | Not Specified | 31 µg/mL (by HPLC) | 93 µg/mL (by HPLC) | Not Specified | 93.9–108.76% (by HPLC) | [4][7] |
Note: The table highlights a gap in the literature with a lack of direct, comprehensive comparative studies of different visualization reagents for the same set of alkaloids under identical chromatographic conditions. The data for atropine and scopolamine are from an HPLC method but are included to provide some context for these common alkaloids, noting that TLC visualization with Dragendorff's reagent was used for initial screening.
Experimental Protocols
This section provides a detailed methodology for a typical validation of a TLC-based analytical method for alkaloids using potassium bismuth iodide spray.
Preparation of Dragendorff's Reagent
Two common stock solutions are typically prepared first:
-
Solution A: Dissolve 0.85 g of bismuth subnitrate in a mixture of 10 mL of glacial acetic acid and 40 mL of water.
-
Solution B: Dissolve 8 g of potassium iodide in 20 mL of water.
The spray reagent is then prepared by mixing 5 mL of Solution A, 5 mL of Solution B, 20 mL of glacial acetic acid, and 70 mL of water.[1] This solution should be prepared fresh for optimal performance.
Chromatographic Conditions
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 TLC plates (20 x 20 cm, 0.2 mm thickness).
-
Mobile Phase: A suitable solvent system for the separation of the target alkaloids should be developed. A common example for tropane (B1204802) alkaloids is a mixture of chloroform, methanol, and ammonia (B1221849) (e.g., 85:14:1, v/v/v).
-
Chamber Saturation: The TLC chamber should be saturated with the mobile phase vapor for at least 30 minutes before developing the plate to ensure good separation and reproducible results.
Sample and Standard Preparation
-
Standard Solutions: Prepare a stock solution of the reference alkaloid standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. From this stock solution, prepare a series of working standard solutions of different concentrations for linearity studies.
-
Sample Solutions: Extract the alkaloids from the sample matrix using an appropriate extraction procedure. The final extract should be dissolved in the same solvent as the standard solutions.
TLC Plate Development and Visualization
-
Apply the standard and sample solutions as bands or spots onto the TLC plate using a capillary tube or an automated applicator.
-
Place the plate in the saturated developing chamber and allow the mobile phase to ascend to a predetermined distance (e.g., 18 cm).
-
Remove the plate from the chamber and dry it completely in a fume hood or with a hairdryer.
-
Spray the dried plate evenly with the freshly prepared Dragendorff's reagent.
-
The alkaloid spots will appear as orange to reddish-brown zones against a pale yellow background.
Densitometric Analysis
-
Scan the plate using a TLC scanner in absorbance mode at a wavelength where the spots show maximum absorption (e.g., 520 nm).
-
Record the peak areas of the spots.
Method Validation
-
Linearity: Plot the peak area against the concentration of the applied standard solutions. Determine the linearity range, regression equation, and correlation coefficient (r²).
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample at the same concentration. Express the results as the relative standard deviation (%RSD).
-
Accuracy: Perform a recovery study by spiking a blank sample matrix with known amounts of the standard at different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). Calculate the percentage recovery.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio.
-
Specificity: Analyze blank samples, spiked samples, and samples containing potential interferences to demonstrate that the method is specific for the analyte of interest.
Mandatory Visualizations
The following diagrams illustrate key aspects of the TLC method validation and the visualization process.
Figure 1: Workflow for the Validation of a TLC-based Analytical Method.
Figure 2: Chemical Interaction of Dragendorff's Reagent with an Alkaloid.
Conclusion
The validation of a TLC-based analytical method using potassium bismuth iodide spray is a robust approach for the qualitative and quantitative analysis of alkaloids. Dragendorff's reagent offers high selectivity for nitrogen-containing compounds, resulting in clearly visible orange to reddish-brown spots. While it is a well-established qualitative tool, its application in quantitative analysis, particularly when coupled with densitometry, is also documented.
However, this guide highlights a need for more direct comparative studies that evaluate the performance of Dragendorff's reagent against other common visualization agents like iodine vapor and phosphomolybdic acid using the same set of analytes and standardized validation protocols. Such studies would provide invaluable data for researchers to make informed decisions on the most appropriate visualization method for their specific analytical needs. The provided experimental protocols and workflow diagrams serve as a practical resource for laboratories aiming to develop and validate their own TLC methods for alkaloid analysis.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. TLC-MS identification of alkaloids in Leonuri Herba and Leonuri Fructus aided by a newly developed universal derivatisation reagent optimised by the response surface method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of Atropine and Scopolamine in Different Plant Organs of Datura Metel: Development and Validation of High-Performance Liquid Chromatography Method | Auctores [auctoresonline.org]
- 5. scispace.com [scispace.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
A comparative study of bismuth potassium iodide and other heavy metal iodide precipitants.
This guide provides a detailed comparison of Bismuth Potassium Iodide (commonly known as Dragendorff's reagent) and other heavy metal iodide precipitants used in scientific research, particularly for the detection of alkaloids and other specific compounds. The performance, composition, and applications of these reagents are evaluated, supported by experimental protocols and visual diagrams to aid researchers in selecting the most appropriate tool for their analytical needs.
Comparative Performance of Precipitants
Heavy metal iodide precipitants are primarily used for the qualitative detection of specific analytes, most notably alkaloids and nitrogen-containing compounds. Their mechanism relies on the formation of an insoluble complex between the heavy metal iodide and the target molecule, resulting in a visible precipitate. The choice of reagent often depends on the target analyte, desired sensitivity, and safety considerations, as some contain highly toxic heavy metals like mercury.
The following table summarizes the key characteristics and performance aspects of prominent heavy metal iodide precipitants.
| Reagent Name | Common Name(s) | Key Components | Primary Analyte(s) | Result / Precipitate Color | Key Remarks |
| Bismuth Potassium Iodide | Dragendorff's Reagent | Bismuth Subnitrate, Potassium Iodide, Acetic or Tartaric Acid | Alkaloids, other nitrogen-containing compounds[1][2] | Orange to orange-red[1][3][4] | A versatile and widely used reagent for alkaloid screening.[4][5] Considered less toxic than mercury-based alternatives. Does not detect all alkaloids, such as caffeine.[3] |
| Potassium Mercuric Iodide | Mayer's Reagent | Mercuric Chloride, Potassium Iodide[6][7] | Most alkaloids[6] | Cream-colored[6][8] | A foundational test in phytochemical screening.[8] The reagent contains mercury, which is highly toxic and requires careful handling and disposal.[9] |
| Potassium Mercuric Iodide (in KOH) | Nessler's Reagent | Potassium Iodide, Mercuric Iodide, Potassium Hydroxide (B78521) (KOH)[10] | Ammonia (B1221849) (NH₃), Ammonium salts[11] | Yellow to reddish-brown[12] | Highly sensitive method for ammonia quantification, often used in water quality analysis.[12] The reaction is conducted under strongly alkaline conditions.[11] |
Reaction Mechanisms and Principles
The precipitation process involves the formation of a complex ion which then pairs with the target analyte. In the case of Dragendorff's reagent, bismuth ions and excess potassium iodide form the tetraiodobismuthate complex anion, K⁺[BiI₄]⁻. Most alkaloids possess a tertiary amine group which is protonated in the acidic reagent solution. This positively charged alkaloid cation then forms an insoluble ion pair with the large [BiI₄]⁻ anion, resulting in the characteristic orange precipitate.[3][5]
Mayer's reagent operates on a similar principle, where mercuric iodide and potassium iodide form the potassium tetraiodomercurate(II) complex (K₂[HgI₄]).[8] The nitrogen atom in the alkaloid forms a coordinate covalent bond, leading to the formation of a cream-colored insoluble salt.[7][8]
Nessler's reagent detects ammonia by reacting under alkaline conditions to form a reddish-brown complex of Millon's base iodide (Hg₂O·NH₂I).[13] The intensity of the resulting color is directly proportional to the concentration of ammonia.[13][11]
Experimental Protocols
Accurate and reproducible results depend on the correct preparation and application of these reagents. The following section details the standard methodologies for their preparation and a general workflow for their use in qualitative analysis.
Reagent Preparation
1. Bismuth Potassium Iodide (Dragendorff's Reagent) This reagent is often prepared as two separate solutions for stability and mixed before use.[3]
-
Solution A: Dissolve 0.85 g of bismuth subnitrate in a mixture of 10 mL of glacial acetic acid and 40 mL of water.[3]
-
Solution B: Dissolve 8 g of potassium iodide in 20 mL of water.[3]
-
Working Solution: Mix 5 mL of Solution A, 5 mL of Solution B, 20 mL of glacial acetic acid, and dilute to 100 mL with water.[3]
2. Potassium Mercuric Iodide (Mayer's Reagent)
-
Dissolve 1.36 g of mercuric chloride in 60 mL of water.[14]
-
Dissolve 5.0 g of potassium iodide in 10 mL of water.[14]
-
Mix the two solutions and dilute to a final volume of 100 mL with distilled water.[6][7][14]
3. Potassium Mercuric Iodide in KOH (Nessler's Reagent)
-
Dissolve 100 g of mercuric iodide (HgI₂) and 70 g of potassium iodide (KI) in a small amount of water.[12]
-
Separately, dissolve 160 g of sodium hydroxide (NaOH) in 500 mL of water and allow it to cool.[12]
-
Add the mercuric iodide-potassium iodide solution to the cooled NaOH solution and dilute to 1 liter.[12]
-
Store in a Pyrex container away from direct sunlight. The reagent is stable for up to one year.[12]
General Experimental Workflow
The following diagram illustrates a typical workflow for using a heavy metal iodide precipitant in the qualitative analysis of a sample, such as a plant extract.
Protocol for Alkaloid Detection:
-
Take 1-2 mL of the test sample (e.g., plant extract) in a test tube.
-
Add a few drops of the prepared precipitating reagent (Dragendorff's or Mayer's).
-
Shake the tube gently and observe for the formation of a precipitate.[7]
-
The appearance of an orange-red precipitate indicates a positive test with Dragendorff's reagent, while a cream-colored precipitate indicates a positive test with Mayer's reagent.[3][6]
Protocol for Ammonia Detection (Nessler's Method):
-
To 50 mL of the sample (e.g., distillate from a water sample), add 2.0 mL of Nessler's reagent.[12]
-
Mix thoroughly and allow the solution to stand for at least 10-20 minutes for color development.[13][12]
-
A positive reaction, indicating the presence of ammonia, is a color change ranging from pale yellow to dark brown.[15] For quantitative results, measure the absorbance at 420-425 nm.[13][12]
References
- 1. Dragendorff reagent_TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dragendorff's reagent - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. researchgate.net [researchgate.net]
- 6. Mayer's reagent - Wikipedia [en.wikipedia.org]
- 7. laboratoryinfo.com [laboratoryinfo.com]
- 8. grokipedia.com [grokipedia.com]
- 9. technopharmchem.com [technopharmchem.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. images.hach.com [images.hach.com]
- 12. Measuring Ammonia Nitrogen in Water: The Nessler Reagent Photometric Method and Portable Solutions [erunwas.com]
- 13. Ammonia Detection Methods in Photocatalytic and Electrocatalytic Experiments: How to Improve the Reliability of NH3 Production Rates? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 15. cdhfinechemical.com [cdhfinechemical.com]
Spectrophotometric Validation of Bismuth-Iodide Complex Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectrophotometric methods for the validation of bismuth-iodide complex formation. It includes detailed experimental protocols and supporting data to assist researchers in selecting and implementing the most suitable method for their specific analytical needs. The formation of the tetraiodobismuthate(III) complex, [BiI₄]⁻, a stable and colored species, is the cornerstone of this widely used analytical technique for bismuth quantification.
Comparative Performance Data
The spectrophotometric determination of bismuth as the iodide complex can be performed in both the ultraviolet (UV) and visible regions of the electromagnetic spectrum. The choice between these regions has a significant impact on the sensitivity of the measurement. The data presented below, compiled from various studies, highlights the key performance characteristics of each method.
| Parameter | UV Method | Visible Method | Alternative Method (with Ion-Pairing Reagent) |
| Wavelength of Maximum Absorbance (λmax) | 337 nm[1][2][3] | 465 nm[1][2][4] | 490 - 500 nm[1] |
| Molar Absorptivity (ε) | 2.045 x 10⁴ L mol⁻¹ cm⁻¹[1] | 3.06 x 10³ L mol⁻¹ cm⁻¹[1] | (0.84–1.35)×10⁴ l mol⁻¹ cm⁻¹[5] |
| Optimum Concentration Range | 0.6 - 6 ppm[2][3] | 1 - 15 ppm[4] | 0.05 - 15 µg mL⁻¹[1] |
| Stoichiometry of Complex | [BiI₄]⁻[1][4] | [BiI₄]⁻[1][4] | 1:1 (Bismuth(III) to Ion-Pairing Reagent)[1] |
| Key Advantages | High sensitivity[3] | Simplicity, cost-effectiveness[4] | Enhanced sensitivity and selectivity[1] |
| Potential Interferences | Other metal ions that absorb in the UV region | Ions that form colored complexes with iodide | Co-extraction of other metal-iodide complexes |
Experimental Protocols
A detailed methodology is crucial for reproducible and accurate results. The following protocols are based on established methods for the spectrophotometric determination of bismuth.
1. Standard Method (Visible Region - 465 nm)
This protocol is a widely adopted, robust method for the quantification of bismuth in various samples, including alloys.[4]
-
Reagents:
-
Standard Bismuth Solution (50 ppm): Prepare by dissolving a known weight of bismuth metal in nitric acid and diluting appropriately.
-
Potassium Iodide (KI) Solution: Prepare a fresh solution of KI in deionized water. To prevent oxidation of iodide to iodine, which can interfere with the measurement, it is recommended to add a small amount of a reducing agent like ascorbic acid.[1]
-
Composite Reagent: A mixture of the KI solution and an acid (e.g., sulfuric acid) to maintain the required acidic medium for complex formation.[4]
-
-
Procedure:
-
Calibration Curve Preparation:
-
Pipette varying volumes (e.g., 0, 1.0, 2.0, 5.0, 10.0, and 15.0 mL) of the 50 ppm standard bismuth solution into a series of 50 mL volumetric flasks.[4]
-
To each flask, add a fixed volume (e.g., 5 mL) of the composite reagent.[4]
-
Dilute each flask to the 50 mL mark with deionized water and mix thoroughly. This will result in standards with final concentrations of 0, 1, 2, 5, 10, and 15 ppm of bismuth.[4]
-
-
Sample Preparation:
-
Measurement:
-
Take an aliquot of the sample solution and treat it in the same manner as the standards (add composite reagent and dilute).
-
Using a spectrophotometer, measure the absorbance of the standards and the sample at 465 nm against the reagent blank (the 0 ppm standard).[4]
-
Plot a calibration curve of absorbance versus bismuth concentration and determine the concentration of bismuth in the sample.[4]
-
-
2. High-Sensitivity UV Method (337 nm)
This method offers increased sensitivity, making it suitable for determining lower concentrations of bismuth.[3]
-
Reagents:
-
As per the standard method, with careful selection of acids to avoid UV absorbance interference. Perchloric acid can cause precipitation of potassium perchlorate (B79767) and should be used with caution.[2]
-
-
Procedure:
-
The procedure for preparing the calibration curve and sample is similar to the standard method. The final concentration of potassium iodide is typically higher in this method.[2]
-
Measure the absorbance of the standards and the sample at 337 nm.[2][3] The reference cell should contain a solution with the same concentration of acid and color-forming reagent as the samples.[2]
-
3. Extractive Spectrophotometric Method with Ion-Pairing Reagents
This advanced method involves the formation of a ternary complex that can be extracted into an organic solvent, thereby increasing selectivity and sensitivity.
-
Reagents:
-
Procedure:
-
In a separating funnel, add an aliquot of the bismuth solution, sulfuric acid, and the KI-ascorbic acid reagent.[1]
-
Add the ion-pairing reagent solution and dilute with deionized water.[1]
-
Add the organic solvent and shake for a few minutes to extract the ternary complex.[1]
-
Allow the layers to separate, and collect the organic phase.
-
Measure the absorbance of the organic extract at the specific λmax for the ternary complex (e.g., 490 nm) against a reagent blank.[1]
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the spectrophotometric validation of bismuth-iodide complex formation.
Caption: Experimental workflow for the spectrophotometric determination of bismuth.
References
Unmasking the Myth of Specificity: A Comparative Guide to Dragendorff's Reagent and Its Cross-Reactivity with Non-Alkaloidal Nitrogenous Compounds
Dragendorff's reagent, a solution of potassium bismuth iodide, is widely used for the preliminary screening of alkaloids, producing a characteristic orange to reddish-brown precipitate in their presence.[1] This reaction is attributed to the formation of an ion pair between the positively charged nitrogen atom of the alkaloid (typically a tertiary amine) and the large, negatively charged tetraiodobismuthate(III) anion.[1][2] While effective for many alkaloids, this reagent is not entirely specific and can produce false-positive results with other nitrogen-containing organic compounds, as well as some non-nitrogenous molecules.
The Cross-Reactivity Spectrum of Dragendorff's Reagent
Experimental evidence indicates that the reactivity of Dragendorff's reagent extends beyond alkaloids to other nitrogenous compounds, primarily due to the presence of a basic nitrogen atom capable of being protonated.
Non-Alkaloidal Amines: The reagent reacts with tertiary amines in general, not just those classified as alkaloids.[2] Secondary amines can also yield a positive result, although the precipitate is often less pronounced.[2] The basicity of the nitrogen atom is a key factor; compounds with less basic nitrogen, such as amides and pyrroles, are less likely to react.[2]
Proteins and Peptides: A significant source of false-positive results stems from the reaction of Dragendorff's reagent with proteins and peptides. The nitrogen atoms within the peptide bonds can interact with the reagent, leading to precipitation.[2] This is a critical consideration when screening crude plant or biological extracts, which are rich in these macromolecules.
Other Nitrogenous Compounds: The reagent has been reported to react with a variety of other nitrogen-containing compounds. This broad reactivity underscores the importance of follow-up analysis to confirm the presence of true alkaloids.
Non-Nitrogenous Compounds: Interestingly, Dragendorff's reagent can also produce positive tests with certain non-nitrogenous compounds. These are typically molecules with high electron density, such as some aldehydes, ketones, and lactones.[3] This highlights that the reaction is not solely dependent on the presence of nitrogen.
Performance Comparison with Alternative Reagents
To provide a clearer picture of Dragendorff's reagent's performance, it is essential to compare it with other common alkaloid precipitating reagents.
| Reagent | Composition | Positive Result with Alkaloids | Known Cross-Reactivity |
| Dragendorff's Reagent | Potassium Bismuth Iodide | Orange to reddish-brown precipitate | Tertiary and some secondary amines, proteins, peptides, some non-nitrogenous compounds with high electron density. |
| Mayer's Reagent | Potassium Mercuric Iodide | Cream or pale yellow precipitate[4] | General test for alkaloids.[4] |
| Wagner's Reagent | Iodine in Potassium Iodide | Reddish-brown precipitate[4] | General test for alkaloids.[4] |
| Hager's Reagent | Saturated solution of Picric Acid | Yellow precipitate[4] | General test for alkaloids.[4] |
While all these reagents are considered general tests for alkaloids, the nature and extent of their cross-reactivity can differ. The choice of reagent should be guided by the specific context of the analysis and the potential for interfering compounds.
Experimental Protocols
To investigate the cross-reactivity of Dragendorff's reagent, the following experimental protocols can be employed.
Qualitative Plate Test for Cross-Reactivity
This method allows for a rapid visual assessment of the reactivity of Dragendorff's reagent with various compounds.
Materials:
-
Dragendorff's reagent
-
Test compounds (e.g., a known alkaloid like quinine, a tertiary amine like triethylamine, a protein like bovine serum albumin, an amino acid like glycine, a ketone like acetone)
-
Solvent for each test compound (e.g., dilute HCl for bases, water for water-soluble compounds)
-
Spot plates or filter paper
Procedure:
-
Prepare solutions of each test compound at a concentration of approximately 1 mg/mL.
-
On a clean spot plate or a piece of filter paper, place one drop of each test solution in separate, labeled locations.
-
Add one drop of Dragendorff's reagent to each spot.
-
Observe for the formation of a precipitate and record the color and intensity of the reaction.
Quantitative Analysis of Precipitation by Spectrophotometry
This protocol provides a quantitative measure of the precipitation reaction, allowing for a more detailed comparison of reactivity.
Materials:
-
Dragendorff's reagent
-
Test compounds (as above)
-
Appropriate solvents
-
Centrifuge
-
Spectrophotometer
-
Nitric acid
-
Thiourea (B124793) solution
Procedure:
-
Prepare a series of dilutions for each test compound.
-
To a fixed volume of each dilution, add a fixed volume of Dragendorff's reagent.
-
Allow the mixture to stand for a defined period to allow for complete precipitation.
-
Centrifuge the samples to pellet the precipitate.
-
Carefully decant the supernatant.
-
Dissolve the precipitate in nitric acid.
-
Add thiourea solution to form a yellow bismuth-thiourea complex.
-
Measure the absorbance of the solution at 435 nm using a spectrophotometer.[5]
-
Create a standard curve using known concentrations of bismuth nitrate (B79036) to quantify the amount of bismuth precipitated by each compound.
Visualizing the Interactions
To better understand the logical relationships in the reactivity of Dragendorff's reagent, the following diagrams are provided.
References
The Efficacy of Bismuth Quinine Iodide in Historical Antimicrobial Treatments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of bismuth quinine (B1679958) iodide's role in historical antimicrobial therapy, placed in the context of its contemporaneous alternatives. The information presented is based on available historical medical literature and early scientific studies, offering insights into the pre-antibiotic era's approach to infectious diseases.
Introduction to Bismuth Quinine Iodide
Bismuth quinine iodide emerged as a significant therapeutic agent in the early 20th century, primarily for the treatment of syphilis.[1][2][3] This compound combined the purported therapeutic benefits of three components: bismuth, known for its antimicrobial properties; quinine, an alkaloid with antimalarial and other antimicrobial effects; and iodide, which was believed to enhance the absorption and efficacy of the other elements.[4] Its use represented an advancement over the highly toxic mercury-based treatments that had been the standard for centuries.[5][6]
Comparative Analysis with Contemporaneous Treatments
The primary contemporaries to bismuth quinine iodide in the treatment of syphilis and other bacterial infections were mercury compounds and arsenicals, most notably Salvarsan (arsphenamine) and its derivatives like neoarsphenamine.[1][5] Penicillin's discovery and widespread use in the 1940s eventually superseded all these treatments.[6]
Qualitative and Observational Efficacy Comparison
Direct quantitative comparisons from the early 20th century are scarce in the available literature. However, a qualitative and observational comparison based on historical accounts can be constructed. Bismuth preparations were generally considered to be more effective and significantly less toxic than mercury.[6] While arsenicals like Salvarsan were hailed as a major breakthrough, they were still associated with considerable toxicity.[7] Bismuth compounds were often used in conjunction with or as an alternative to arsenicals, particularly in patients who could not tolerate arsenic-based drugs.[3]
Table 1: Qualitative Comparison of Early 20th Century Syphilis Treatments
| Feature | Bismuth Quinine Iodide | Salvarsan (Arsphenamine) & Derivatives | Mercury Compounds |
| Primary Indication | Syphilis (all stages), other spirochetal infections | Syphilis (all stages) | Syphilis (historically) |
| Reported Efficacy | Considered effective, particularly in resolving clinical manifestations.[8] Often used in combination with arsenicals.[3] | Hailed as the first highly effective treatment ("magic bullet").[7] | Moderately effective, but with high relapse rates. |
| Toxicity & Side Effects | Local pain at injection site, stomatitis, nephritis, potential for iodism.[9] Generally considered less toxic than mercury and arsenicals.[6] | Severe pain at injection site, venous damage, fever, dermatitis, liver damage, and potential for fatal reactions.[7] | Highly toxic; severe salivation, tooth loss, neurological damage (erethism), kidney damage.[10] |
| Administration | Intramuscular injection.[8] | Intravenous or intramuscular injection.[7] | Inunction (rubbed into the skin), ingestion, or vapor.[10] |
| Treatment Duration | Prolonged courses of injections.[8] | Long courses of repeated injections.[11] | Very long and often continuous treatment periods. |
Serological Response: The Wassermann Test
The primary method for monitoring syphilis treatment efficacy during this era was the Wassermann test, an early blood test for syphilis.[1][8] A positive Wassermann test becoming negative was a key indicator of a successful therapeutic response.[8] Historical accounts suggest that treatment with bismuth compounds, often in combination with arsenicals, could lead to the reversal of a positive Wassermann reaction.[8] However, the test was known for its lack of specificity, sometimes producing positive results in other conditions and remaining positive in some successfully treated individuals.[1]
Experimental Protocols of the Era
The evaluation of antimicrobial efficacy in the early 20th century relied on methods that were the precursors to modern techniques.
In Vivo Assessment
-
Animal Studies: Rabbit models of syphilis were crucial in the preclinical evaluation of new treatments like Salvarsan and bismuth compounds.[12] The primary endpoints were the resolution of syphilitic lesions and the microscopic observation of the absence of spirochetes in tissues.
-
Clinical Observation: In human subjects, efficacy was largely judged by the clinical improvement of symptoms, such as the healing of chancres and skin lesions, and the resolution of neurological symptoms in cases of neurosyphilis.[4]
-
Serological Testing: The Wassermann reaction was the key laboratory test used to track the progress of treatment.[1][8] A declining titer or a shift from positive to negative was the desired outcome.[8]
In Vitro Assessment
Early in vitro antimicrobial susceptibility testing methods were being developed during this period. These laid the groundwork for the standardized methods used today.
-
Broth Dilution Method: This technique involved preparing a series of test tubes with decreasing concentrations of the antimicrobial agent in a liquid growth medium. Each tube was then inoculated with the target bacterium. The lowest concentration that inhibited visible bacterial growth (turbidity) after incubation was considered the minimum inhibitory concentration (MIC). This method was a forerunner of modern MIC testing.[8]
Visualizing Historical Treatment Paradigms
The following diagrams illustrate the logical flow of syphilis treatment and the experimental workflow for evaluating antimicrobial agents in the early 20th century.
Caption: Syphilis treatment workflow in the early 20th century.
Caption: Historical antimicrobial agent evaluation workflow.
Conclusion
Bismuth quinine iodide held a significant place in the antimicrobial armamentarium of the early 20th century, particularly for the treatment of syphilis. While robust quantitative data from that era is limited, historical accounts consistently position it as a more favorable option than the highly toxic mercury compounds and a viable, often complementary, treatment to the effective but also toxic arsenicals. The methodologies used to assess its efficacy, though rudimentary by modern standards, laid the essential groundwork for contemporary antimicrobial drug development and clinical trial design. This historical perspective underscores the iterative nature of antimicrobial research and the continuous search for more effective and safer therapeutic agents.
References
- 1. Wassermann test - Wikipedia [en.wikipedia.org]
- 2. Neurosyphilis, or chronic heavy metal poisoning: Karen Blixen's lifelong disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Evolution of treatment of syphilis through history] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. “THE PROGNOSIS AND TREATMENT OF NEURO-SYPHILIS” | Sexually Transmitted Infections [sti.bmj.com]
- 5. Hallmarks in history of syphilis therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term studies of results of penicillin therapy in early syphilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Untreated Syphilis Study at Tuskegee Timeline | Syphilis Study | CDC [cdc.gov]
- 8. infezmed.it [infezmed.it]
- 9. [Iodic parotitis in the course of syphilis therapy by iodobismuthate of quinine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. British Journal of Venereal Diseases - Google 圖書 [books.google.com.tw]
- 11. [Value of potassium iodide trial therapy in grave gummatous syphilis and simple iodine-bismuth therapy during late latency] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. THERAPEUTIC EFFICIENCY OF BISMARSEN IN EXPERIMENTAL SYPHILIS IN RABBITS: COMPARISON WITH ARSPHENAMINE | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Proper Disposal of Bismuth Potassium Iodide: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of bismuth potassium iodide, a common reagent in chemical analysis, are critical for maintaining laboratory safety and environmental compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals.
Bismuth potassium iodide, frequently utilized in the form of Dragendorff's reagent for the detection of alkaloids and other nitrogenous compounds, is classified as a hazardous substance. Its proper disposal is not merely a matter of laboratory best practice but a legal necessity governed by local, regional, and national regulations. The primary hazards associated with this chemical stem from its heavy metal content (bismuth), iodine, and the acidic nature of the reagent solution. Improper disposal can lead to environmental contamination and potential harm to aquatic life.[1]
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the material safety data sheet (MSDS) for the specific bismuth potassium iodide product in use. Adherence to standard laboratory safety protocols is paramount.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling bismuth potassium iodide and during its disposal. This includes:
-
Chemical safety goggles or a face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
A laboratory coat.
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any harmful vapors.[2]
Quantitative Disposal Parameters
The following table summarizes key quantitative parameters that must be considered for the compliant disposal of treated bismuth potassium iodide waste. These values are based on general laboratory wastewater discharge regulations and should be verified with local authorities.
| Parameter | Guideline Value | Significance |
| pH of Final Effluent | 6.0 - 9.0 | Ensures the discharged water is not corrosive and is safe for municipal wastewater systems. |
| Iodine Treatment | Reduction to Iodide | Elemental iodine is harmful to aquatic life; reduction to the less harmful iodide ion is necessary. |
| Heavy Metal Content (Bismuth) | Varies by jurisdiction | Bismuth is a heavy metal; treated waste may still be subject to specific disposal regulations for heavy metals. |
Experimental Protocol for Disposal
The following step-by-step protocol details the chemical neutralization and treatment of bismuth potassium iodide waste. This procedure is designed to be conducted by trained laboratory personnel.
Objective: To neutralize the acidic solution, precipitate the bismuth, and reduce the iodine to iodide, rendering the waste suitable for compliant disposal.
Materials:
-
Bismuth potassium iodide waste solution
-
10% Sodium carbonate (Na₂CO₃) solution
-
10% Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Calibrated pH meter or pH indicator strips
-
Appropriate beakers and stirring equipment
-
Personal Protective Equipment (PPE)
-
Designated hazardous waste container
Procedure:
Part 1: Iodine Reduction
-
Preparation: In a designated chemical fume hood, place the bismuth potassium iodide waste solution in a suitably large beaker to allow for the addition of reagents and to avoid splashing.
-
Reduction: While stirring the waste solution, slowly add the 10% sodium thiosulfate solution. The characteristic brown/orange color of the iodine will fade as it is reduced to colorless iodide ions. Continue adding the sodium thiosulfate solution until the solution becomes colorless.[2]
Part 2: Acid Neutralization and Bismuth Precipitation
-
Initial pH Measurement: After the iodine has been reduced, measure the pH of the solution using a calibrated pH meter or pH indicator strips. The solution will be acidic.
-
Neutralization: Slowly and carefully add the 10% sodium carbonate solution to the acidic waste while stirring continuously. Be cautious as the addition of carbonate to acid will produce carbon dioxide gas, which can cause effervescence and potential splashing.[2][3] The addition of the carbonate solution will also cause the precipitation of bismuth salts.
-
pH Monitoring: Periodically stop the addition of the sodium carbonate solution to measure the pH. Continue adding the neutralizing agent until the pH of the slurry is between 6.0 and 9.0.[4]
Part 3: Final Disposal
-
Precipitate Separation (if required): Depending on local regulations, the precipitated bismuth salts may need to be separated from the liquid. This can be achieved through filtration. The solid bismuth waste should be collected in a designated hazardous waste container.
-
Liquid Disposal: The remaining neutralized liquid, now with the iodine reduced to iodide and the bismuth removed (or as a neutralized slurry), can be flushed down the drain with a copious amount of water, provided it meets the local wastewater discharge regulations.[4]
-
Container Disposal: If the original container is to be disposed of, it should be rinsed thoroughly with water, and the rinsate should be treated as part of the waste stream.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of bismuth potassium iodide waste.
Caption: Logical workflow for the disposal of bismuth potassium iodide waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of bismuth potassium iodide waste, thereby fostering a culture of safety and regulatory compliance. Always consult your institution's specific waste disposal guidelines and environmental health and safety department for any additional requirements.
References
Personal protective equipment for handling Bismuth;potassium;iodide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Bismuth Potassium Iodide. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
Bismuth Potassium Iodide is an irritant and can be harmful if swallowed, inhaled, or comes into contact with skin.[1] It is essential to use appropriate personal protective equipment to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles/Face Shield | Wear appropriate protective eyeglasses or chemical safety goggles.[1] A face shield may be necessary for splash-prone procedures. |
| Skin Protection | Gloves | Impervious gloves must be worn.[2] Inspect gloves before use and use proper removal techniques to avoid skin contact. |
| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[1][2] A lab coat or coveralls are recommended. | |
| Boots | Wear rubber boots, especially during spill cleanup.[1] | |
| Respiratory Protection | NIOSH-approved Respirator | Use a respirator if exposure limits are exceeded or if irritation is experienced.[1] A self-contained breathing apparatus may be necessary for spill response.[1] |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][3]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.
-
Handling: Avoid contact with eyes, skin, and clothing.[3] Avoid breathing dust.[3]
-
Hygiene: Wash hands thoroughly after handling the material.[2][4] Do not eat, drink, or smoke in the work area.[2]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
-
Keep away from incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[2]
Disposal Plan
All waste containing Bismuth Potassium Iodide must be treated as hazardous waste and disposed of in accordance with federal, state, and local environmental regulations.[1]
-
Waste Collection: Collect waste material, including contaminated PPE and spill cleanup materials, in a suitable, closed, and properly labeled container.
-
Disposal: Contact a licensed professional waste disposal service to arrange for pickup and disposal.[1] Do not dispose of down the drain or in regular trash.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention if irritation persists.[1][4]
-
Skin Contact: Wash off with soap and plenty of water.[1] Remove contaminated clothing. Seek medical attention if irritation develops.[1]
-
Inhalation: Move the person to fresh air.[1] If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting.[1] Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1][5]
-
Spill: Dike and contain the spill with inert material (e.g., sand, vermiculite).[1] Transfer the material to a container for disposal.[1] Ventilate the area and wash the spill site after material pickup is complete.[1]
Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of Bismuth Potassium Iodide.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
